Testosterone isocaproate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4/h15-16,19-22H,5-14H2,1-4H3/t19-,20-,21-,22-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYHLSBUTAPNGT-BKWLFHPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046806 | |
| Record name | Testosterone isocaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15262-86-9 | |
| Record name | Testosterone isocaproate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15262-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone isocaproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015262869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone isocaproate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16002 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 15262-86-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Testosterone isocaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-ene-3-one 4-methylvalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE ISOCAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8ST05GYDM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
testosterone isocaproate chemical properties
An In-depth Technical Guide to the Chemical Properties of Testosterone (B1683101) Isocaproate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of testosterone isocaproate. It includes quantitative data, detailed experimental methodologies, and visualizations of its structure and mechanism of action to support research and development activities.
Introduction
This compound is a synthetic ester of the naturally occurring androgen, testosterone.[1] It is classified as an anabolic androgenic steroid and functions as a prodrug; once administered, it is hydrolyzed by enzymes in the body to release free testosterone.[2][3] The esterification of testosterone with isocaproic acid at the 17β-hydroxyl group increases the molecule's lipophilicity and prolongs its duration of action compared to unesterified testosterone.[4][5] This property makes it suitable for use in intramuscular depot injections for testosterone replacement therapy (TRT) in individuals with hypogonadism.[4][6] It is commonly found as a component in mixed testosterone ester preparations, such as Sustanon 250, to provide a sustained release and maintain stable serum testosterone levels.[4][7] Due to its anabolic properties, it is also misused for performance enhancement and is regulated as a controlled substance in many jurisdictions, such as a Schedule III compound in the United States.[1][5]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are critical for its formulation, delivery, and analytical detection.
General Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate | [8][9] |
| CAS Number | 15262-86-9 | [1][5][8] |
| Molecular Formula | C₂₅H₃₈O₃ | [4][8][10] |
| Molecular Weight | 386.6 g/mol (also reported as 386.57 g/mol ) | [1][8][10] |
| Synonyms | Testosterone 17-isocaproate, Testosterone 4-methylpentanoate, NSC 26641 | [1][5] |
Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid/powder | [6][11][12] |
| Melting Point | 77-79 °C | [13] |
| 79-80 °C | [11][14][15] | |
| 188.6 °C | [12][16] | |
| Boiling Point | 487.6 °C at 760 mmHg (Predicted) | [6][11][14] |
| Density | 1.07 g/cm³ (Predicted) | [11][14] |
Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Practically Insoluble / Insoluble | [13][14][17] |
| Acetone | Very Soluble | [6][14][17] |
| Methylene (B1212753) Chloride | Very Soluble | [6][14][17] |
| Fatty Oils | Freely Soluble | [6][14][17] |
| Ethanol | 30 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| DMF | 30 mg/mL | [1] |
| Chloroform (B151607) | Soluble | [13][18] |
| Ether | Very Soluble | [13] |
| Methanol (B129727) | Soluble | [13] |
| Hexane | Sparingly Soluble | [13] |
Chemical Structure
The molecular structure of this compound consists of the core steroid androstane (B1237026) skeleton with an isocaproate ester group attached at the C17-beta position.
Caption: 2D representation of the this compound molecule.
Experimental Methodologies
This section details common experimental protocols for the synthesis, isolation, and analysis of this compound.
Synthesis
This compound is not a naturally occurring compound and is produced synthetically.[11]
-
General Protocol: Esterification
-
Reactants : The primary reactants are testosterone and isocaproic acid (or its more reactive derivative, 4-methylvaleroyl chloride).[11][14][19]
-
Catalyst : The reaction is typically conducted under acidic conditions, utilizing an acid catalyst.[19]
-
Conditions : The mixture is heated to facilitate a dehydration reaction (esterification), leading to the formation of the ester bond between the 17β-hydroxyl group of testosterone and the carboxyl group of isocaproic acid.[19]
-
Purification : The final product is purified from the reaction mixture, often involving steps like extraction and crystallization to yield a white to off-white powder.[11]
-
Isolation from Formulations
A general protocol for extracting testosterone esters from pharmaceutical preparations is as follows:
-
Protocol: Solvent Extraction [13]
-
Sample Preparation : For solid dosage forms (e.g., tablets), the sample is accurately weighed. For suspensions, the liquid is separated, and the resulting powder is dried.
-
Extraction : The prepared sample is extracted directly with an appropriate organic solvent, such as chloroform or methylene chloride.
-
Evaporation : The solvent is evaporated from the extract.
-
Analysis : The resulting residue, containing the isolated this compound, can then be used for identification and quantification via infrared (IR) spectroscopy, mass spectrometry (MS), or chromatographic techniques.
-
Analytical Protocols
Several chromatographic methods are employed for the detection and quantification of this compound.
-
Protocol: Gas Chromatography (GC) [13]
-
Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.
-
Column : A common column is a 5% phenyl/95% methyl silicone column (e.g., 12 m x 0.2 mm x 0.33 µm film thickness).
-
Carrier Gas : Helium is used as the carrier gas at a flow rate of approximately 1.0 mL/min.
-
Sample Preparation : A standard solution is prepared by accurately weighing the compound and dissolving it in methanol to a concentration of about 0.5 mg/mL. Samples from formulations are similarly dissolved in methanol and filtered through a 0.45-micron filter.
-
Analysis : The sample is injected into the GC system to determine its purity and concentration based on retention time and peak area relative to a standard.
-
-
Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [20] This technique is highly sensitive and specific, making it ideal for detecting testosterone esters in biological matrices like blood.
-
Sample Collection : Blood is collected in appropriate tubes (e.g., plasma tubes with sodium fluoride (B91410) and potassium oxalate). Samples are centrifuged and stored at -20 °C.
-
Liquid-Liquid Extraction : To 1 mL of serum or plasma, an internal standard is added, followed by 1 mL of 0.1 M sodium hydroxide, 1 mL of methanol, and 5 mL of cyclohexane. The mixture is vortexed and centrifuged to separate the layers.
-
Derivatization (Optional but common) : The extracted analytes may be converted to oxime derivatives to improve chromatographic properties.
-
LC-MS/MS Analysis : The prepared extract is injected into an LC-MS/MS system. The method can achieve a Lower Limit of Quantification (LLOQ) for this compound of approximately 31 pg/mL.
-
Caption: Workflow for detecting this compound in blood via LC-MS/MS.
Pharmacology and Mechanism of Action
This compound itself is biologically inactive. Its therapeutic effect is predicated on its role as a prodrug for testosterone.[2]
Prodrug Hydrolysis
Following intramuscular injection, the lipophilic this compound forms a depot in the muscle tissue. It is slowly absorbed into the systemic circulation, where esterase enzymes cleave the isocaproate ester bond.[2] This hydrolysis releases free, active testosterone, with the rate of cleavage governing the hormone's extended duration of action.[2][5] The elimination half-life is approximately 9 days.[4]
Androgen Receptor Signaling Pathway
The released testosterone mediates its effects by binding to and activating the androgen receptor (AR), a ligand-activated nuclear transcription factor.[7][21]
-
Classical (Genomic) Pathway : In the cytoplasm, testosterone binds to the AR, which is complexed with heat shock proteins (HSPs). This binding causes the dissociation of the HSPs.[21] The testosterone-AR complex then dimerizes and translocates into the cell nucleus.[21][22] Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[7][22] This binding recruits coactivators and corepressors, modulating the transcription of genes responsible for protein synthesis, muscle growth, and the development of secondary male sexual characteristics.[4][7]
Caption: The classical androgen receptor (AR) signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound for Research [benchchem.com]
- 3. 1mg.com [1mg.com]
- 4. grokipedia.com [grokipedia.com]
- 5. CAS 15262-86-9: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound CAS#: 15262-86-9 [m.chemicalbook.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound | C25H38O3 | CID 231084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Page loading... [wap.guidechem.com]
- 12. This compound CAS 15262-86-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 13. swgdrug.org [swgdrug.org]
- 14. lookchem.com [lookchem.com]
- 15. 15262-86-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. ikigaicorporation.com [ikigaicorporation.com]
- 17. This compound | 15262-86-9 [chemicalbook.com]
- 18. This compound | CAS:15262-86-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 19. chembk.com [chembk.com]
- 20. sobraf.org [sobraf.org]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
An In-depth Technical Guide to the Synthesis and Characterization of Testosterone Isocaproate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological interactions of testosterone (B1683101) isocaproate. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols, data presentation, and visualization of key pathways and workflows.
Introduction
Testosterone isocaproate is a synthetic ester of the naturally occurring androgen, testosterone.[1] The addition of the isocaproate (4-methylpentanoate) ester at the 17-beta hydroxyl group increases the lipophilicity and extends the half-life of testosterone, allowing for a slower release from the site of intramuscular injection.[2][3] It is a key component in various testosterone blend preparations used in hormone replacement therapy.[2] This document details the chemical synthesis and analytical characterization of this important compound.
Synthesis of this compound
The primary method for synthesizing this compound is the esterification of testosterone. This involves the reaction of the 17β-hydroxyl group of testosterone with a derivative of isocaproic acid, typically an acyl chloride or an acid anhydride, in the presence of a base.[3]
General Reaction Scheme
The synthesis is a nucleophilic acyl substitution reaction where the hydroxyl group on testosterone attacks the carbonyl carbon of the acylating agent. A base, such as pyridine (B92270) or triethylamine, is used to neutralize the acidic byproduct (e.g., HCl).[3]
Experimental Protocols
Below are two representative protocols for the synthesis of this compound.
Protocol 1: Classical Esterification using Isocaproyl Chloride
This method is a standard and widely employed procedure for the synthesis of testosterone esters.
-
Materials:
-
Testosterone (1 equivalent)
-
Isocaproyl chloride (1.5 equivalents)
-
Pyridine (solvent and base)
-
Dichloromethane (solvent)
-
Hydrochloric acid (dilute aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve testosterone in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add isocaproyl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Synthesis with a Recyclable Catalyst
This modern approach offers advantages in terms of reduced reaction time and higher yields.[4]
-
Materials:
-
Testosterone (1 equivalent)
-
Isocaproyl chloride (3 equivalents)
-
Polymer-supported tosylic acid (recyclable catalyst)
-
Microwave reactor
-
-
Procedure:
-
In a microwave-safe vessel, combine testosterone, isocaproyl chloride, and the polymer-supported tosylic acid catalyst.
-
Irradiate the mixture in a microwave reactor at a specified temperature (e.g., 100°C) and power (e.g., 200W) for a short duration (e.g., 2.5 minutes).[1]
-
After the reaction is complete, cool the vessel.
-
The product can be isolated directly, often without the need for a liquid-liquid extraction work-up.[4]
-
The catalyst can be recovered by filtration, washed, and reused.[4]
-
If necessary, further purify the product by column chromatography.
-
Characterization of this compound
A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₅H₃₈O₃ |
| Molecular Weight | 386.57 g/mol [2] |
| CAS Number | 15262-86-9[5] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone.[6] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Samples for NMR are typically prepared by dissolving 5-10 mg of the compound in deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[2]
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | ~5.7 | s |
| H-17 | ~4.6 | t |
| -CH₂- (isocaproate) | ~2.3 | t |
| -CH- (isocaproate) | ~1.6 | m |
| -CH₂- (isocaproate) | ~1.5 | m |
| C19-H₃ | ~1.2 | s |
| C18-H₃ | ~0.8 | s |
| -CH(CH₃)₂ (isocaproate) | ~0.9 | d |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (ester) | ~174 |
| C-3 (C=O) | ~200 |
| C-5 | ~170 |
| C-4 | ~124 |
| C-17 | ~82 |
| C-13 | ~43 |
| C-10 | ~39 |
| -CH₂- (isocaproate) | ~43 |
| -CH₂- (isocaproate) | ~34 |
| -CH- (isocaproate) | ~25 |
| -CH(CH₃)₂ (isocaproate) | ~22 |
| C-19 | ~19 |
| C-18 | ~11 |
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
GC-MS: In Gas Chromatography-Mass Spectrometry, this compound can be identified by its retention time and mass spectrum. Common fragments observed include m/z values of 262, 147, and 124.[5]
-
MS-MS: Tandem Mass Spectrometry of the protonated molecule ([M+H]⁺, m/z 387.3) shows characteristic product ions at m/z 271.1, 253.1, and 289.1.[5]
Table 4: Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
| 386.6 | Molecular Ion [M]⁺ |
| 387.3 | Protonated Molecular Ion [M+H]⁺ |
| 271.1 | [M+H - isocaproic acid]⁺ |
| 253.1 | [M+H - isocaproic acid - H₂O]⁺ |
| 124 | Fragment of the steroid A/B ring system |
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[2]
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2950-2850 | C-H stretch | Alkanes |
| ~1735 | C=O stretch | Ester |
| ~1670 | C=O stretch | α,β-unsaturated ketone |
| ~1615 | C=C stretch | Alkene |
| ~1250-1000 | C-O stretch | Ester |
Biological Signaling Pathway and Experimental Workflows
Mechanism of Action and Metabolic Pathway
This compound is a prodrug that, once administered, is cleaved by esterase enzymes in the body to release active testosterone.[3] Testosterone then exerts its effects by binding to the androgen receptor. It can also be metabolized into dihydrotestosterone (B1667394) (DHT) by 5α-reductase or aromatized to estradiol.[3]
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.
Conclusion
This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The provided experimental protocols offer a starting point for the laboratory preparation of this compound. The tabulated spectroscopic data serves as a reference for the analytical characterization and quality control of the synthesized product. The visualized signaling pathway and experimental workflow provide a clear and concise overview of the compound's biological context and the scientific process for its study. This information is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
References
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Testosterone Isocaproate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Testosterone (B1683101) isocaproate, a synthetic ester of the endogenous androgen testosterone, is primarily recognized as a prodrug designed for sustained release. Its in vitro mechanism of action is intrinsically linked to its hydrolysis into testosterone, the biologically active compound. This guide elucidates the in vitro molecular mechanisms initiated by testosterone, focusing on its interaction with the androgen receptor (AR), subsequent signaling cascades, and the modulation of gene expression. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz illustrate the core signaling pathways and experimental workflows.
The Prodrug Nature of Testosterone Isocaproate
This compound is designed to be pharmacologically inactive until it undergoes enzymatic cleavage of its isocaproate ester bond.[1][2] This hydrolysis, mediated by esterase enzymes, releases free testosterone.[2] In an in vitro setting, the observed biological activity of this compound is contingent upon the presence of esterases in the cell culture medium or cell lysates. While direct in vitro studies on this compound are scarce, its mechanism of action is understood to be identical to that of testosterone following this conversion.
The Androgen Receptor: The Primary Target
The physiological effects of testosterone are predominantly mediated through its binding to the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.
Androgen Receptor Binding
Testosterone binds to the ligand-binding domain (LBD) of the AR with high affinity. This interaction induces a conformational change in the receptor, leading to its activation.
Table 1: In Vitro Binding Affinity of Testosterone to the Androgen Receptor
| Ligand | Receptor | Assay Method | Binding Affinity (Kd) | Reference |
| Testosterone | Human Androgen Receptor | Whole-cell binding assay | 0.25 ± 0.2 nM | [3] |
| Dihydrotestosterone (DHT) | Human Androgen Receptor | Whole-cell binding assay | ~0.22 nM | [4] |
Androgen Receptor Activation
Upon ligand binding, the AR undergoes a series of transformations, including dissociation from heat shock proteins (HSPs), dimerization, and translocation from the cytoplasm to the nucleus.
Diagram 1: Canonical Androgen Receptor Signaling Pathway
References
- 1. bmbreports.org [bmbreports.org]
- 2. This compound for Research [benchchem.com]
- 3. Microarray coupled to quantitative RT–PCR analysis of androgen-regulated genes in human LNCaP prostate cancer cells [ouci.dntb.gov.ua]
- 4. Proteomic Interrogation of Androgen Action in Prostate Cancer Cells Reveals Roles of Aminoacyl tRNA Synthetases | PLOS One [journals.plos.org]
An In-depth Technical Guide on the Physicochemical Properties of Testosterone Isocaproate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Testosterone (B1683101) isocaproate ((17β)-3-Oxoandrost-4-en-17-yl 4-methylpentanoate) is a synthetic ester of the endogenous androgen, testosterone.[1] As a prodrug, its esterification at the 17-beta hydroxyl group enhances its lipophilicity and confers a longer duration of action compared to unesterified testosterone.[2] This modification is critical for its application in testosterone replacement therapy (TRT), where it is a key component in multi-ester blended formulations designed to provide sustained and stable serum testosterone levels.[1] A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic modeling, and analytical method development. This guide provides a comprehensive overview of the core physicochemical characteristics of testosterone isocaproate, detailed experimental protocols for their determination, and visualizations of its biological pathway and analytical workflows.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound dictate its behavior in both in vitro and in vivo systems. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate | [3] |
| CAS Number | 15262-86-9 | [3] |
| Molecular Formula | C₂₅H₃₈O₃ | [1][3] |
| Molecular Weight | 386.57 g/mol | [1] |
| Appearance | White or almost white crystalline powder | |
| Melting Point | 79-80 °C | [4] |
| Boiling Point | 487.6 ± 45.0 °C (Predicted) | [4] |
| Solubility | Practically insoluble in water; Very soluble in acetone (B3395972) and methylene (B1212753) chloride; Freely soluble in fatty oils. | [4] |
| logP (XLogP3) | 5.5 - 6.27 | [3] |
| Topological Polar Surface Area | 43.37 Ų | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 5 | [5] |
Detailed Physicochemical Data
Chemical Structure and Identification
This compound is the 17β-isocaproate ester of testosterone. The isocaproate (or 4-methylpentanoate) moiety significantly increases the molecule's lipophilicity. This chemical modification is the basis for its use in oil-based depot injections, allowing for a slow release of the active hormone from the injection site into systemic circulation.[2]
Solubility Profile
The solubility of a compound is a critical determinant of its absorption and bioavailability. As indicated, this compound is practically insoluble in aqueous media.[4] This low water solubility, coupled with high lipid solubility, is essential for its pharmacokinetic profile, enabling a sustained-release mechanism from oily depots.[2] It is very soluble in organic solvents such as acetone and methylene chloride and freely soluble in fatty oils, which are commonly used as vehicles for its intramuscular administration.[4]
Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The high logP value of this compound (ranging from 5.5 to 6.27) confirms its highly lipophilic nature.[3][5] This property governs its partitioning behavior between the oil-based injection vehicle and the aqueous environment of interstitial fluid, which in turn controls its rate of absorption.[2]
Experimental Protocols
Detailed and reproducible methodologies are crucial for the accurate determination of physicochemical properties. The following sections describe standard protocols for key experiments.
Synthesis: Esterification of Testosterone
The production of this compound is achieved through the esterification of the 17-beta hydroxyl group of testosterone.[2] A general laboratory-scale method is described below.
Principle: This protocol describes a classical acylation method where testosterone is reacted with an acyl chloride (isocaproyl chloride) in the presence of a base and a catalyst to form the corresponding ester.[6]
Materials:
-
Testosterone
-
Isocaproyl chloride (4-methylpentanoyl chloride)
-
Dry Dichloromethane (B109758) (CH₂Cl₂)
-
Triethylamine (B128534) (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve testosterone (1.0 equivalent) in dry dichloromethane in a round-bottom flask.
-
Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
In a separate vessel, dissolve isocaproyl chloride (1.5 equivalents) in dry dichloromethane.
-
Add the isocaproyl chloride solution dropwise to the cooled testosterone solution with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform a standard aqueous work-up to remove unreacted reagents and by-products.
-
Dry the organic layer, evaporate the solvent under reduced pressure, and purify the crude product using silica (B1680970) gel column chromatography to yield pure this compound.[6]
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[7][8]
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then quantified.[7][9]
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Scintillation vials or stoppered flasks
-
Orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C)
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
Procedure:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of PBS (pH 7.4). Ensure undissolved solid is visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). Periodically check if equilibrium has been reached by sampling at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.[9]
-
After equilibration, stop the agitation and allow the suspension to settle.
-
Carefully separate the saturated solution from the excess solid by centrifugation or by filtering through a 0.22 µm filter.
-
Quantify the concentration of this compound in the clear supernatant using a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared with known concentrations of the compound.[10]
Mandatory Visualizations (Graphviz)
Androgen Receptor Signaling Pathway
The biological activity of this compound is mediated through its active metabolite, testosterone, which acts via the classical androgen receptor (AR) signaling pathway.
Caption: Classical androgen receptor (AR) signaling pathway.[11][12][13]
Experimental Workflow: LC-MS/MS Analysis in Serum
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of testosterone esters in biological matrices like serum.
Caption: Workflow for the analysis of testosterone esters in serum by LC-MS/MS.[14][15][16][17]
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound for Research [benchchem.com]
- 3. This compound | C25H38O3 | CID 231084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 15262-86-9 [chemicalbook.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. longdom.org [longdom.org]
- 16. Development of LC-MS/MS Confirmatory Method for the Determination of Testosterone in Bovine Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
An In-depth Technical Guide to Testosterone Isocaproate: Molecular Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) isocaproate is a synthetic derivative of testosterone, the primary male androgen. As an ester of testosterone, it is designed to have a more extended release profile and longer duration of action compared to unmodified testosterone. This technical guide provides a comprehensive overview of the molecular structure, function, mechanism of action, and relevant experimental protocols for testosterone isocaproate.
Molecular Structure and Properties
This compound is formed by the esterification of the 17β-hydroxyl group of testosterone with isocaproic acid (4-methylpentanoic acid). This structural modification increases the lipophilicity of the molecule, which in turn affects its absorption and release kinetics from intramuscular injection sites.[1][2]
| Property | Value |
| Molecular Formula | C25H38O3 |
| Molecular Weight | 386.57 g/mol |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate |
| CAS Number | 15262-86-9 |
| SMILES | CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(C)CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C |
| InChI Key | PPYHLSBUTAPNGT-BKWLFHPQSA-N |
Function and Mechanism of Action
This compound itself is a biologically inactive prodrug. Its therapeutic effects are mediated through its in vivo hydrolysis to free testosterone by esterase enzymes. The released testosterone is responsible for the subsequent physiological effects.[3]
The primary mechanism of action of testosterone is its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[4] Upon binding, the testosterone-AR complex undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus. In the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[5]
Furthermore, testosterone can be metabolized into two other active steroids:
-
Dihydrotestosterone (DHT): Formed by the action of the enzyme 5α-reductase, DHT binds to the androgen receptor with a higher affinity (approximately 2-fold higher) than testosterone and has a slower dissociation rate, making it a more potent androgen.[4]
-
Estradiol: Aromatase enzymes can convert testosterone into estradiol, an estrogen that mediates its own physiological effects through estrogen receptors.[4]
Below is a diagram illustrating the signaling pathway of this compound.
Quantitative Data
Quantitative data for this compound as a single agent is limited, as it is most commonly used in combination with other testosterone esters, such as in Sustanon 250.[3][6] The biological activity is dependent on the release of testosterone.
Pharmacokinetic Parameters of Sustanon 250 (Containing 60 mg this compound) [6]
| Parameter | Value |
| Cmax (Peak Plasma Testosterone) | ~70 nmol/L |
| Tmax (Time to Peak) | ~24-48 hours |
| Return to Lower Normal Range | ~21 days |
Binding Affinity of Testosterone for the Androgen Receptor
| Compound | IC50 |
| Testosterone | 14.0 nM |
Note: This IC50 value is for testosterone with testis-specific androgen-binding protein, indicating its high affinity.[7]
Approximate Half-Life of Testosterone Esters [8]
| Ester | Approximate Half-Life |
| Testosterone Propionate | ~2-3 days |
| Testosterone Phenylpropionate | ~4.5 days |
| This compound | ~9 days |
| Testosterone Decanoate | ~15 days |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of a compound (e.g., testosterone) to the androgen receptor.[9][10]
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-Dihydrotestosterone) for binding to the androgen receptor. The displacement of the radioligand is proportional to the test compound's binding affinity.[9]
Materials:
-
Source of androgen receptor (e.g., cytosol from rat prostate or recombinant human AR)[10]
-
Radiolabeled ligand (e.g., [³H]-Dihydrotestosterone)
-
Test compound (e.g., testosterone)
-
Assay buffer
-
Wash buffer
-
Scintillation cocktail
-
96-well plates
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and a known standard (e.g., unlabeled dihydrotestosterone).
-
Incubation: In a 96-well plate, combine the androgen receptor preparation, the radiolabeled ligand, and either the test compound, standard, or vehicle control. Incubate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separation: Separate the bound from unbound radioligand. This can be achieved by methods such as hydroxyapatite (B223615) precipitation followed by centrifugation.[9]
-
Washing: Wash the pellet containing the bound ligand to remove any remaining unbound ligand.
-
Detection: Add scintillation cocktail to the wells and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of radioligand displaced against the concentration of the test compound. Determine the IC50 (the concentration of the test compound that displaces 50% of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value.[9]
Quantification of this compound in Serum by LC-MS/MS
This protocol describes a general method for the extraction and quantification of testosterone esters from serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]
Principle: Testosterone esters are extracted from the serum matrix, separated by liquid chromatography, and then detected and quantified by mass spectrometry.
Materials:
-
Serum sample
-
Internal standard (e.g., a deuterated analog of the analyte)
-
Extraction solvent (e.g., tert-butylmethylether or a mixture of diethyl ether and ethyl acetate)[11]
-
LC-MS/MS system with a suitable column (e.g., C18)[11]
-
Mobile phases (e.g., a gradient of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer)[11]
Procedure:
-
Sample Preparation:
-
Spike the serum sample with a known amount of the internal standard.
-
Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the organic and aqueous phases.[11]
-
Transfer the organic layer to a clean tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for injection into the LC-MS/MS system.[11]
-
-
LC Separation:
-
Inject the reconstituted sample into the LC system.
-
Separate the analytes using a C18 column with a gradient elution program.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC column into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of the analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Below is a diagram illustrating the experimental workflow for the LC-MS/MS analysis of this compound in serum.
Conclusion
This compound serves as a prodrug for testosterone, offering a prolonged duration of action due to its ester structure. Its function is entirely dependent on its conversion to testosterone, which then acts through the androgen receptor to exert its physiological effects. Understanding its molecular characteristics, mechanism of action, and the analytical methods for its detection and quantification is crucial for research and development in endocrinology and pharmacology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. nps.org.au [nps.org.au]
- 4. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. Testis-specific androgen-binding protein Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. testodepot.com [testodepot.com]
- 9. benchchem.com [benchchem.com]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. agilent.com [agilent.com]
An In-depth Technical Guide on Testosterone Isocaproate as a Testosterone Prodrug
Audience: Researchers, scientists, and drug development professionals.
Abstract
Testosterone (B1683101) isocaproate is a synthetic ester of testosterone, functioning as a prodrug to enable sustained release of the parent hormone. By esterifying testosterone at the 17β-hydroxyl group with isocaproic acid, the resulting compound exhibits increased lipophilicity, which prolongs its absorption and metabolic half-life following intramuscular administration. This guide provides a comprehensive technical overview of testosterone isocaproate, including its chemical properties, pharmacokinetics, mechanism of action as a prodrug, and the subsequent signaling pathways of the liberated testosterone. Detailed experimental methodologies for its synthesis and analysis are presented, and key quantitative data are summarized for reference. This document is intended to serve as a resource for professionals in pharmaceutical research and development.
Introduction
Endogenous testosterone has a short plasma half-life, making it unsuitable for therapeutic use without modification.[1] Prodrug strategies, specifically esterification, are employed to improve its pharmacokinetic profile. This compound is an androgen and anabolic steroid that serves as a prodrug of testosterone.[2] The esterification of the testosterone molecule with isocaproic acid (4-methylpentanoic acid) at the 17β-hydroxyl position increases its lipid solubility.[1][3] This chemical modification allows for its formulation in an oil-based vehicle for intramuscular depot injection, from which it is slowly released into the systemic circulation.[1][4]
Once in circulation, this compound is hydrolyzed by endogenous esterase enzymes, cleaving the isocaproate ester and releasing active testosterone.[3][5] This controlled conversion provides a sustained release of testosterone, maintaining therapeutic concentrations over an extended period and reducing the need for frequent dosing.[1][2] this compound is a component of the mixed testosterone ester preparation Sustanon 250, which is used in testosterone replacement therapy (TRT) for male hypogonadism.[6][7]
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its chemical structure consists of the androstane (B1237026) steroid nucleus with an isocaproate ester at the C17β position. This ester linkage is the key to its function as a prodrug.
| Property | Value | Reference(s) |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate | [8] |
| Molecular Formula | C₂₅H₃₈O₃ | [8][9] |
| Molecular Weight | 386.57 g/mol | [1][9] |
| CAS Number | 15262-86-9 | [8] |
| SMILES | CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | [8] |
| InChIKey | PPYHLSBUTAPNGT-BKWLFHPQSA-N | [8][10] |
| Hydrogen Bond Acceptors | 3 | [11] |
| Hydrogen Bond Donors | 0 | [11] |
| Rotatable Bonds | 5 | [11] |
| XLogP | 6.27 | [11] |
Pharmacology
Mechanism of Action as a Prodrug
The therapeutic utility of this compound is entirely dependent on its in vivo conversion to testosterone.[3] It is not biologically active itself until the ester bond is cleaved.[3]
-
Administration & Depot Formation : this compound is dissolved in an oil vehicle (e.g., sesame or cottonseed oil) and administered via deep intramuscular injection. Due to its high lipophilicity, it forms a depot in the muscle or fatty tissue.[3][12]
-
Slow Release : From this depot, the ester is slowly absorbed into the systemic circulation.[3][4] The rate of release is determined by the length of the ester chain; longer chains result in slower release.[4]
-
Enzymatic Hydrolysis : Once in the bloodstream, ubiquitous esterase enzymes rapidly hydrolyze the ester bond, releasing free, biologically active testosterone and the inert isocaproic acid.[3][5][12]
-
Action of Free Testosterone : The released testosterone is then free to bind to androgen receptors in target tissues to exert its physiological effects.[5][12]
References
- 1. grokipedia.com [grokipedia.com]
- 2. CAS 15262-86-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound for Research [benchchem.com]
- 4. sarmshgpharm.com [sarmshgpharm.com]
- 5. quora.com [quora.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Testosterone propionate/testosterone phenylpropionate/testosterone isocaproate/testosterone decanoate - Wikipedia [en.wikipedia.org]
- 8. This compound | C25H38O3 | CID 231084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. fitscience.co [fitscience.co]
Testosterone Isocaproate (CAS Number: 15262-86-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Testosterone (B1683101) Isocaproate, an ester of the androgen hormone testosterone, is a crucial component in various therapeutic formulations, most notably in combination with other testosterone esters for hormone replacement therapy. Its chemical structure, characterized by the isocaproate ester at the 17-beta hydroxyl group, modifies the pharmacokinetic profile of testosterone, allowing for a more sustained release and prolonged duration of action. This technical guide provides an in-depth overview of Testosterone Isocaproate, covering its physicochemical properties, synthesis, mechanism of action, pharmacokinetics, and analytical methodologies. Detailed experimental protocols and visual representations of key pathways and workflows are included to support research and development activities.
Physicochemical Properties
This compound is a white or almost white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 15262-86-9 | [2] |
| Molecular Formula | C25H38O3 | [2][3] |
| Molecular Weight | 386.57 g/mol | [4] |
| Melting Point | 77-79 °C | [5] |
| Boiling Point | 487.6 ± 45.0 °C (Predicted) | [1] |
| Solubility | Practically insoluble in water; Very soluble in acetone (B3395972) and methylene (B1212753) chloride; Freely soluble in fatty oils. | [1][6] |
| Appearance | White or almost white powder | [1] |
Synthesis
The synthesis of this compound is typically achieved through the esterification of testosterone.[7] This process involves the reaction of the 17β-hydroxyl group of testosterone with isocaproic acid or a reactive derivative, such as isocaproyl chloride.[8]
Experimental Protocol: Esterification of Testosterone
Objective: To synthesize this compound from testosterone and isocaproyl chloride.
Materials:
-
Testosterone
-
Isocaproyl chloride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (5% aqueous solution)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve testosterone in anhydrous dichloromethane. Add anhydrous pyridine to the solution. The pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Acylation: Cool the mixture in an ice bath. Slowly add isocaproyl chloride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting testosterone is consumed.
-
Work-up: Quench the reaction by adding 5% hydrochloric acid to neutralize the excess pyridine. Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: Collect the fractions containing the pure product, combine them, and evaporate the solvent. Characterize the final product by analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Mechanism of Action
This compound is a prodrug of testosterone.[8] After intramuscular administration, it is slowly absorbed into the bloodstream and is hydrolyzed by esterases to release free testosterone and isocaproic acid.[8] The pharmacological effects are then mediated by testosterone.
Testosterone binds to the androgen receptor (AR), a member of the nuclear receptor superfamily.[9] This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus.[10] Inside the nucleus, the testosterone-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[9] This results in the synthesis of proteins that are responsible for the androgenic and anabolic effects of testosterone.[3]
Additionally, testosterone can be converted to two other active metabolites:
-
Dihydrotestosterone (DHT): In certain tissues, testosterone is converted to the more potent androgen, DHT, by the enzyme 5α-reductase.[10]
-
Estradiol: Testosterone can also be converted to the estrogen, estradiol, by the enzyme aromatase.[9]
Pharmacokinetics
This compound is rarely used as a standalone agent and is most commonly found as a component of testosterone blends like Sustanon 250.[9] The inclusion of different testosterone esters with varying chain lengths in these formulations is designed to provide a rapid onset of action followed by a sustained release, leading to more stable serum testosterone levels over time.[9]
After intramuscular injection of a formulation containing this compound, the esters are slowly released into the circulation. The rate of release is dependent on the length of the ester chain, with shorter esters being released more quickly.[11] Once in the bloodstream, esterases cleave the isocaproate group, liberating free testosterone.[8] A single dose of Sustanon 250 results in peak plasma testosterone levels at approximately 24-48 hours.[8]
Analytical Methods
The analysis of this compound in various matrices, including pharmaceutical formulations and biological samples, is crucial for quality control, pharmacokinetic studies, and doping control. Several analytical techniques are employed for its identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of steroids.
Objective: To identify this compound in a sample.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: 5% phenyl/95% methyl silicone (or similar).
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent such as chloroform.[5] For solid dosage forms, direct extraction can be performed. For oil-based solutions, solid-phase extraction (SPE) may be necessary to isolate the steroid from the oily matrix.[5]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 180 °C for 2 minutes, then ramp to 280 °C at 25 °C/min, and hold for 12 minutes.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature: 280 °C (for FID) or as appropriate for the MS interface.
-
-
Data Analysis: Identify this compound by comparing its retention time and mass spectrum to that of a certified reference standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the detection of testosterone esters in biological fluids.
Objective: To detect and quantify this compound in a blood sample.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a Tandem Mass Spectrometer.
-
Column: C18 reversed-phase column.
Procedure:
-
Sample Preparation:
-
Liquid-Liquid Extraction: Extract the testosterone esters from serum or plasma using an organic solvent.
-
Derivatization (optional but can improve sensitivity): Prepare oxime derivatives of the analytes.
-
Clean-up: Further purify the sample using techniques like Turbulent Flow Liquid Chromatography (TLX) sample clean-up.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol (B129727) and water is typically used.
-
Flow Rate: As appropriate for the column dimensions.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.
References
- 1. This compound for Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Intramuscular Injection of Mixed Testosterone Esters Does Not Acutely Enhance Strength and Power in Recreationally Active Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of steroid levels by GC/MS/MS [protocols.io]
- 5. wikiwand.com [wikiwand.com]
- 6. researchgate.net [researchgate.net]
- 7. swgdrug.org [swgdrug.org]
- 8. medicines.org.uk [medicines.org.uk]
- 9. medicalmojo.co.uk [medicalmojo.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters [mdpi.com]
An In-depth Technical Guide to the Androgen Receptor Binding Affinity of Testosterone Isocaproate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Testosterone (B1683101) isocaproate is an anabolic-androgenic steroid and an ester of testosterone. A critical aspect of its pharmacology is its function as a prodrug. The isocaproate ester moiety enhances the lipophilicity of the testosterone molecule, which alters its pharmacokinetics, notably providing a sustained release of the active hormone.[1][2][3] The direct binding affinity of the intact testosterone isocaproate molecule to the androgen receptor (AR) is not physiologically relevant. Instead, its androgenic activity is dependent on the in vivo enzymatic hydrolysis of the ester bond, which releases free testosterone.[1][4][5] This guide will elucidate the mechanism of action of this compound, focusing on its activation to testosterone and the subsequent binding of testosterone to the androgen receptor.
Mechanism of Action: A Prodrug Approach
Testosterone esters, including isocaproate, are pharmacologically inactive in their esterified form. The primary purpose of the ester is to create a long-acting depot effect following intramuscular injection.[1] The increased lipophilicity of the ester allows it to be stored in adipose tissue, from where it is slowly released into circulation.[1]
Once in the bloodstream, endogenous esterase enzymes hydrolyze the ester linkage at the C-17β position, liberating active, free testosterone.[1][4] This free testosterone is then able to bind to androgen receptors in target tissues to exert its biological effects. Therefore, to understand the receptor binding affinity of this compound, one must examine the binding affinity of its active metabolite, testosterone.
Figure 1: Activation pathway of this compound.
Androgen Receptor Binding Affinity of Testosterone
The binding affinity of androgens to the AR is typically quantified using the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower value for Kd or Ki indicates a higher binding affinity. The data presented below is for testosterone, the active form of this compound. For comparative purposes, data for dihydrotestosterone (B1667394) (DHT), a more potent metabolite of testosterone, is also included.
| Compound | Receptor Source | Radioligand | Binding Affinity Constant | Reference |
| Testosterone | Human Benign Prostatic Hypertrophy | [³H]-R1881 | Ki = 50 nM | [6] |
| Testosterone | Rat Testis, Epididymis, and Prostate | [³H]-Testosterone | Kd = 2-5 x 10⁻¹⁰ M (0.2-0.5 nM) | [7] |
| Testosterone | Human Androgen Receptor | Not Specified | Ki = 34.3 nM | [8] |
| Dihydrotestosterone (DHT) | Human Benign Prostatic Hypertrophy | [³H]-R1881 | Ki = 6 nM | [6] |
| Dihydrotestosterone (DHT) | Rat Testis, Epididymis, and Prostate | [³H]-Dihydrotestosterone | Kd = 2-5 x 10⁻¹⁰ M (0.2-0.5 nM) | [7] |
Note: R1881 (Metribolone) is a potent synthetic androgen often used as a radioligand in AR binding assays.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of androgen receptor binding affinity is most commonly achieved through a competitive radioligand binding assay.[9][10][11] This in vitro method measures the ability of a test compound (unlabeled ligand) to compete with a known high-affinity radiolabeled androgen for binding to the AR.[9]
Principle
A fixed concentration of androgen receptors and a radiolabeled ligand (e.g., [³H]-DHT or [³H]-R1881) are incubated with increasing concentrations of an unlabeled test compound. The test compound's ability to displace the radioligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can then be used to calculate the Ki.[9]
Materials
-
Androgen Receptor Source: Cytosolic extracts from androgen-sensitive tissues (e.g., rat prostate) or cells (e.g., LNCaP), or purified recombinant human AR.[6][12]
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Dihydrotestosterone or [³H]-R1881.[9][13]
-
Test Compound: Unlabeled testosterone.
-
Assay Buffer: Typically a Tris-based buffer containing additives to stabilize the receptor.[13]
-
Separation Method: Method to separate receptor-bound from free radioligand, such as hydroxylapatite slurry or filter binding assays.[13]
-
Detection: Liquid scintillation counter.[9]
Methodology
-
Preparation: A preparation containing the androgen receptor is incubated with a constant concentration of the radiolabeled androgen.[12]
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., testosterone) are added to the incubation mixture.[12]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium. This is often performed at low temperatures (e.g., 4°C) to minimize receptor degradation.[13]
-
Separation: The receptor-bound radioligand is separated from the free radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[9] The Ki is then calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for a competitive AR binding assay.
Androgen Receptor Signaling Pathway
Upon binding of an androgen like testosterone, the androgen receptor undergoes a series of conformational changes and translocates to the nucleus to act as a ligand-activated transcription factor.[12][14][15]
-
Ligand Binding: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[12][15] Testosterone diffuses into the cell and binds to the ligand-binding domain (LBD) of the AR.[15]
-
Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the AR, leading to the dissociation of the HSPs.[15]
-
Dimerization and Nuclear Translocation: The activated AR monomers form homodimers, which then translocate into the nucleus.[15]
-
DNA Binding and Gene Transcription: Within the nucleus, the AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the regulatory regions of target genes.[14][15] This binding, along with the recruitment of co-regulatory proteins, modulates the transcription of androgen-responsive genes, leading to the physiological effects of androgens.[12][15]
Figure 3: Canonical androgen receptor signaling pathway.
Conclusion
The androgenic activity of this compound is not a result of its direct interaction with the androgen receptor. It functions as a prodrug, requiring in vivo hydrolysis to release testosterone, the active androgen. The binding affinity of testosterone to the androgen receptor is high, with Kd and Ki values typically in the low nanomolar range. Understanding this mechanism of activation and the subsequent high-affinity binding of testosterone is fundamental for the research and development of androgen-based therapeutics. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for professionals in the field.
References
- 1. northroid.is [northroid.is]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical characterization of the androgen receptor from hyperplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 11. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Metabolic Journey of Testosterone Isocaproate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Testosterone (B1683101) isocaproate, a synthetic ester of the endogenous androgen testosterone, is a crucial component of various therapeutic formulations, primarily for testosterone replacement therapy. As a prodrug, its clinical efficacy is dictated by its metabolic fate—a multi-step process involving hydrolysis, enzymatic conversions, and eventual excretion. This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) of testosterone isocaproate. We will delve into the key metabolic pathways, present quantitative pharmacokinetic data, detail relevant experimental protocols, and visualize the intricate molecular interactions, offering a comprehensive resource for researchers and drug development professionals in the field of endocrinology and pharmacology.
Introduction
This compound is an anabolic-androgenic steroid (AAS) characterized by the attachment of an isocaproate ester to the 17-beta hydroxyl group of the testosterone molecule. This esterification enhances the lipophilicity of testosterone, thereby prolonging its release from the site of intramuscular injection and extending its duration of action.[1][2] Understanding the metabolic cascade that follows its administration is paramount for optimizing therapeutic regimens and developing novel drug delivery systems.
Absorption and Hydrolysis
Following intramuscular injection, this compound forms an oily depot from which it is slowly absorbed into the systemic circulation.[3] The rate-limiting step in the bioactivation of this compound is the cleavage of the ester bond by non-specific esterases, primarily carboxylesterases, which are abundant in the liver, plasma, and other tissues.[4][5][6] This hydrolysis releases free, biologically active testosterone and isocaproic acid.
Pharmacokinetics
The pharmacokinetic profile of testosterone following the administration of this compound is characterized by a delayed onset and a prolonged duration of action compared to unesterified testosterone. However, specific pharmacokinetic parameters for this compound administered alone are not well-documented in publicly available literature. It is most commonly used in combination with other testosterone esters, such as in Sustanon 250.[1][2]
Data from a clinical study involving a single intramuscular injection of a mixture containing 60 mg of this compound (Sustanon®) showed that this compound was detectable in blood for at least 8 days post-administration.[7] The estimated half-life of the isocaproate ester itself is approximately 9 days, contributing to its sustained-release properties.[9] It is important to note that this is the half-life of the ester and not the resulting free testosterone in circulation.
For comparison, studies on other testosterone esters provide context for the influence of the ester chain length on pharmacokinetics. For instance, after a 200 mg intramuscular injection of testosterone cypionate, a mean Cmax of 1,112 ± 297 ng/dL was reached between days four and five.[10] Following a 200 mg intramuscular injection of testosterone enanthate, the average Cmax exceeded 1,200 ng/dL within 48 hours.[11]
Table 1: Summary of Pharmacokinetic Parameters for Testosterone Esters
| Parameter | This compound (in mixed ester formulation) | Testosterone Cypionate (200 mg IM) | Testosterone Enanthate (200 mg IM) |
| Cmax | Data not available for single ester administration | 1,112 ± 297 ng/dL[10] | >1,200 ng/dL[11] |
| Tmax | Data not available for single ester administration | 4-5 days[10] | 48 hours[11] |
| Detection Window | At least 8 days in blood[7] | Not specified | Not specified |
| Ester Half-life | ~9 days[9] | Not specified | Not specified |
Note: The data for this compound is derived from studies using mixed ester preparations, and direct comparisons should be made with caution.
Metabolic Pathways of Liberated Testosterone
Once liberated, free testosterone is subject to the same metabolic pathways as endogenous testosterone. The two primary enzymatic conversions are 5α-reduction and aromatization.[8]
5α-Reduction Pathway
In androgen-sensitive tissues such as the prostate, skin, and hair follicles, testosterone is converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase.[12] DHT has a higher binding affinity for the androgen receptor than testosterone.[13] DHT is subsequently metabolized to 3α-androstanediol and 3β-androstanediol.[13][14]
Aromatization Pathway
In tissues such as adipose tissue, brain, and bone, testosterone is converted to estradiol (B170435), a potent estrogen, by the enzyme aromatase (CYP19A1).[12][15] Estradiol plays a critical role in male physiology, including bone health and feedback regulation of testosterone production.[16] Estradiol itself is further metabolized, primarily in the liver.[9]
Conjugation and Excretion
Testosterone and its metabolites, including DHT, androstanediols, and estradiol, are rendered more water-soluble for excretion through phase II conjugation reactions, primarily glucuronidation and sulfation, which occur mainly in the liver.[8][17][18] The resulting glucuronide and sulfate (B86663) conjugates are then eliminated from the body, predominantly in the urine, with a smaller fraction excreted in the feces.[17][19] The major glucuronide metabolites of testosterone include testosterone glucuronide, androsterone (B159326) glucuronide, and etiocholanolone (B196237) glucuronide.[17]
Visualization of Metabolic Pathways
Overall Metabolic Fate of this compound
Caption: Overall metabolic pathway of this compound.
Experimental Protocols
The analysis of this compound and its metabolites requires sophisticated analytical techniques. Below are detailed methodologies for key experiments.
LC-MS/MS Method for the Determination of Testosterone Esters in Serum
This protocol is adapted from methodologies for the analysis of testosterone esters in biological fluids.[1][8]
6.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of serum, add an appropriate internal standard (e.g., deuterated testosterone ester).
-
Add 3 mL of a mixture of diethyl ether and ethyl acetate (B1210297) (70:30, v/v).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of acetonitrile.
6.1.2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to separate the esters, for example, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each testosterone ester.
GC-MS Method for the Determination of Urinary Steroid Metabolites
This protocol is based on established methods for urinary steroid profiling.[17][20]
6.2.1. Sample Preparation
-
Enzymatic Hydrolysis: To 2 mL of urine, add a β-glucuronidase/sulfatase enzyme solution in a phosphate (B84403) buffer (pH 6.5) to deconjugate the steroid metabolites. Incubate at 45°C for 30 minutes.
-
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether.
-
Derivatization: Evaporate the organic extract to dryness. Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an appropriate catalyst to form trimethylsilyl (B98337) (TMS) derivatives of the steroids. This step increases the volatility and thermal stability of the analytes for GC analysis.
6.2.2. GC-MS Conditions
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., a dimethylpolysiloxane-based column, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to separate the various steroid metabolites, for example, starting at 150°C and ramping up to 315°C.
-
Injection Mode: Splitless injection.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or full scan mode to identify and quantify the TMS-derivatized steroid metabolites.
Experimental Workflow
Caption: Workflow for the analysis of this compound and its metabolites.
Conclusion
The metabolic fate of this compound is a well-defined process initiated by slow absorption and enzymatic hydrolysis to liberate free testosterone. The subsequent metabolism of testosterone follows established pathways, leading to the formation of the potent androgen DHT and the estrogen estradiol, which are then conjugated and excreted. While the qualitative aspects of this metabolic journey are well understood, a notable gap exists in the public domain regarding the specific quantitative pharmacokinetics of testosterone following the administration of this compound as a single agent. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the nuances of testosterone ester metabolism and to develop more effective and safer androgen-based therapies. Future research should focus on elucidating the specific carboxylesterases involved in the hydrolysis of this compound and on conducting dedicated pharmacokinetic studies to provide a clearer quantitative picture of its metabolic profile.
References
- 1. US20170029863A1 - New enzymatic process for the preparation of testosterone and esters thereof - Google Patents [patents.google.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Chapter 24: Estrogens and Body Weight Regulation in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human carboxylesterases: an update on CES1, CES2 and CES3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Testosterone sulphation and glucuronidation in the human liver: interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogens in Men: Another Layer of Complexity of Estradiol Metabolism in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testosterone Cypionate: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 11. Pharmacology of testosterone replacement therapy preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Metabolic benefits afforded by estradiol and testosterone in both sexes: clinical considerations [jci.org]
- 13. URINARY EXCRETION OF ANDROGENIC SUBSTANCES AFTER INTRAMUSCULAR AND ORAL ADMINISTRATION OF TESTOSTERONE PROPIONATE TO HUMANS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
- 16. researchgate.net [researchgate.net]
- 17. Major glucuronide metabolites of testosterone are primarily transported by MRP2 and MRP3 in human liver, intestine and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
The Hydrolysis of Testosterone Isocaproate to Testosterone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Testosterone (B1683101) isocaproate, a synthetic ester of testosterone, functions as a prodrug, undergoing hydrolysis to release the active testosterone molecule. This guide provides a comprehensive technical overview of this critical conversion process. It details the chemical and enzymatic pathways of hydrolysis, summarizes key physicochemical and pharmacokinetic parameters, and presents detailed experimental protocols for the in vitro characterization of this reaction. By consolidating available data and methodologies, this document serves as a valuable resource for researchers and professionals in drug development and endocrine research.
Introduction
Testosterone, the primary male androgen, has a short biological half-life, necessitating frequent administration. To extend its therapeutic window, testosterone is often esterified at the 17β-hydroxyl group. Testosterone isocaproate, with its six-carbon ester chain, is a medium-acting ester that provides a sustained release of testosterone following intramuscular injection.[1] The efficacy of this compound as a therapeutic agent is entirely dependent on its in vivo hydrolysis to liberate active testosterone. This process is primarily mediated by endogenous esterase enzymes.[2] Understanding the kinetics and mechanisms of this hydrolysis is paramount for predicting the pharmacokinetic profile of this compound and for the development of optimized testosterone replacement therapies.
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in Table 1.
Table 1: Physicochemical and Pharmacokinetic Data for this compound
| Property | Value |
| Chemical Formula | C₂₅H₃₈O₃ |
| Molecular Weight | 386.57 g/mol [1] |
| Solubility | Practically insoluble in water; very soluble in acetone (B3395972) and methylene (B1212753) chloride; freely soluble in fatty oils.[3][4] Soluble in DMF (30 mg/mL), DMSO (30 mg/mL), Ethanol (30 mg/mL), and Ethanol:PBS (pH 7.2) (1:3) (0.25 mg/mL).[5] |
| Half-life (in vivo) | Approximately 9 days (as a component of Sustanon 250).[1] |
| Detection Time (in blood) | At least 8 days.[6] |
Hydrolysis of this compound
The conversion of this compound to testosterone is a hydrolysis reaction that cleaves the ester bond at the C17 position. This can occur through chemical or enzymatic pathways, with the latter being the predominant mechanism in vivo.
Chemical Hydrolysis
While not the primary in vivo mechanism, this compound can be hydrolyzed under acidic or basic conditions. This pathway is relevant for in vitro analytical procedures and stability studies.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Testosterone Isocaproate in Rats
For Researchers, Scientists, and Drug Development Professionals
Note on Data Availability: Direct in vivo studies focusing exclusively on testosterone (B1683101) isocaproate in rats are limited in publicly available scientific literature. Testosterone isocaproate is most commonly studied as a component of mixed testosterone ester preparations, such as Sustanon. Therefore, the data and protocols presented here are synthesized from studies on these mixed preparations and other common testosterone esters (e.g., propionate, enanthate, undecanoate) to provide a comprehensive guide for designing and interpreting experiments with testosterone esters in rats.
Introduction
This compound is an androgen and anabolic steroid (AAS) that acts as an ester of testosterone.[1] Esterification of testosterone modifies its pharmacokinetic profile, primarily extending its duration of action by slowing its release from the injection site. In vivo studies in rat models are crucial for elucidating the pharmacokinetics, pharmacodynamics, anabolic and androgenic effects, and potential toxicity of testosterone esters. These studies often involve the use of castrated rats to eliminate the influence of endogenous testosterone.
Mechanism of Action: Testosterone esters, including isocaproate, are inactive prodrugs. Following administration, they are hydrolyzed by esterases to release free testosterone. Testosterone then binds to the androgen receptor (AR) in target tissues. The testosterone-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of androgen-responsive genes.[2] This signaling pathway mediates the diverse physiological effects of testosterone, including the development and maintenance of male reproductive tissues and secondary sexual characteristics, as well as anabolic effects on muscle and bone.
Caption: Testosterone Signaling Pathway.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies in rats using various testosterone esters. These data provide a reference for expected outcomes in similar experimental designs.
Table 1: Effects on Body and Organ Weight
| Testosterone Ester | Dose | Duration | Animal Model | Change in Body Weight | Change in Levator Ani Muscle Weight | Change in Prostate Weight | Change in Seminal Vesicle Weight | Reference |
| Testosterone (general) | 1 mg/kg/day | - | Female rats | Increased growth rate | - | - | - | [3] |
| Testosterone Enanthate | 2 mg / 14 days (high dose) | 12 weeks | Castrated male Wistar rats | Reversed castration-associated lower body weight | - | - | - | [4] |
| Testosterone Benzoate | 100 mg/kg for 5 days | 36 days | Adult male rats | Unchanged at day 6, significantly decreased at day 36 | - | Increased | Increased | [5] |
| Mixed Testosterone Esters | 250 mg/kg weekly | - | Orchidectomized rats | - | - | - | - | [6] |
| Testosterone | 3.0 mg/kg/day | 10 days | Castrated male rats | - | Influenced | Influenced | - | [7] |
Table 2: Effects on Serum Hormone and Cytokine Levels
| Testosterone Ester | Dose | Duration | Animal Model | Change in Serum Testosterone | Change in Serum LH | Change in Serum FSH | Change in Serum IL-6 | Reference |
| Testosterone Benzoate | 100 mg/kg for 5 days | 36 days | Adult male rats | Highly raised at day 6, decreased by day 36 | Significantly lower | Significantly lower | - | [5] |
| Testosterone (general) | - | - | Orchidectomized rats | Significantly lower in untreated orchidectomized group | - | - | Increased significantly | [6] |
| Testosterone Cypionate | 5 mg/kg every other day | 4 weeks | Male rats (with ethanol) | - | - | - | No significant change | [6] |
| Testosterone Propionate | 0.250 or 0.500 mg/rat | 5 consecutive days | Castrated male rats | - | - | - | - | [8] |
Experimental Protocols
Protocol 1: Assessment of Anabolic and Androgenic Activity (Hershberger Bioassay)
This protocol is a standard method for evaluating the anabolic and androgenic properties of testosterone esters.[9]
Objective: To determine the anabolic (effect on muscle) and androgenic (effect on reproductive organs) activity of this compound.
Animal Model:
-
Species: Wistar or Sprague-Dawley rats
-
Sex: Male
-
Age: Weanling (approximately 21 days old)
-
Preparation: Animals are castrated to remove endogenous testosterone. A recovery period of 7-10 days is recommended.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, sesame oil)
-
Syringes and needles for administration
-
Anesthetic for euthanasia
-
Surgical tools for dissection
-
Analytical balance
Procedure:
-
Animal Acclimation: House the rats in standard laboratory conditions for at least one week before the experiment.
-
Castration: Surgically castrate the rats under anesthesia.
-
Grouping: Randomly assign the castrated rats to experimental groups (n=6-8 per group):
-
Vehicle control group
-
This compound groups (at least 3 dose levels)
-
-
Administration: Administer this compound or vehicle via subcutaneous or intramuscular injection daily for 10 consecutive days.
-
Euthanasia and Dissection: On day 11, euthanize the animals. Carefully dissect and weigh the following tissues:
-
Anabolic indicator: Levator ani muscle
-
Androgenic indicators: Ventral prostate, seminal vesicles, glans penis
-
-
Data Analysis: Compare the organ weights of the this compound-treated groups to the vehicle control group. Calculate the anabolic-androgenic ratio.
Caption: Hershberger Bioassay Workflow.
Protocol 2: Pharmacokinetic Study of this compound
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of this compound in rats.
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Female (to avoid interference from endogenous testosterone) or castrated male
-
Weight: 200-250 g
Materials:
-
This compound formulation
-
Vehicle
-
Syringes and needles
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
Analytical method for testosterone quantification (e.g., LC-MS/MS, ELISA)
Procedure:
-
Animal Preparation: Acclimate the animals and, if using males, perform castration at least one week prior to the study.
-
Administration: Administer a single dose of this compound via intramuscular injection.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of testosterone in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters from the concentration-time data.
Caption: Pharmacokinetic Study Workflow.
Concluding Remarks
The provided application notes and protocols offer a framework for conducting in vivo studies of this compound in rats. Due to the limited data on this compound alone, researchers should consider including appropriate control groups with other testosterone esters for comparative analysis. Careful consideration of the animal model, dosage, route of administration, and analytical methods is essential for obtaining reliable and reproducible results. These studies are fundamental for the preclinical evaluation of androgen therapies and for understanding the physiological and potential toxicological effects of anabolic-androgenic steroids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The mode of action of anabolic agents: the effect of testosterone on muscle protein metabolism in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of castration and testosterone substitution on body composition and muscle metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration of exogenous testosterone in the adult rat and its effects on reproductive organs, sex hormones and body-weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of Testosterone Deficiency and Its Replacement on Inflammatory Markers in Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Exogenic Testosterone and Nortestosterone-Decanoate Toxicological Evaluation Using a Rat Model | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Testosterone Isocaproate for Muscle Growth Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) Isocaproate is an ester of the androgen and anabolic steroid, testosterone. It is commonly utilized in combination with other testosterone esters in formulations designed to provide a sustained release of testosterone.[1][2][3] While research often focuses on testosterone itself or more commonly studied esters like enanthate and cypionate, the principles of action and effects on muscle hypertrophy are largely applicable to testosterone isocaproate. Anabolic-androgenic steroids (AAS) like testosterone and its esters are known for their powerful effects on muscle strength and mass.[4][5] This document provides a comprehensive overview of the mechanisms, quantitative effects, and experimental protocols relevant to the study of this compound for muscle growth.
Mechanism of Action in Muscle Hypertrophy
Testosterone esters, including isocaproate, exert their anabolic effects on skeletal muscle through a multi-faceted mechanism primarily initiated by binding to the androgen receptor (AR).[2][[“]] This interaction triggers a cascade of cellular events leading to muscle protein accretion and hypertrophy.
Key mechanistic pathways include:
-
Androgen Receptor (AR) Activation : Testosterone binds to the AR in muscle cells, leading to a conformational change that allows the receptor-ligand complex to translocate to the nucleus.[2][[“]] In the nucleus, it binds to androgen response elements (AREs) on DNA, modulating the transcription of genes involved in muscle growth.
-
mTOR Pathway Activation : A central regulator of protein synthesis and muscle growth, the mTOR (mammalian target of rapamycin) pathway is activated by testosterone.[[“]][[“]] This leads to increased protein synthesis.
-
Satellite Cell Activation and Proliferation : Testosterone administration has been shown to increase the number of satellite cells, which are muscle stem cells.[4][[“]][8][9][10][11][12] These cells can proliferate and fuse with existing muscle fibers, donating their nuclei and enhancing the muscle fiber's capacity for protein synthesis and growth.[4][10][11]
-
Increased Protein Synthesis and Reduced Protein Breakdown : Testosterone stimulates the synthesis of contractile proteins and can inhibit their breakdown, leading to a net positive protein balance and muscle growth.[4][[“]][13][14]
-
Signaling Pathway Modulation : Testosterone also influences other signaling pathways, such as ERK and PI3K/Akt, which are involved in cell growth and survival.[[“]]
Below is a diagram illustrating the primary signaling pathway of testosterone in muscle cells.
Quantitative Data on Testosterone's Effects on Muscle Growth
While studies specifically isolating this compound are scarce, research on other testosterone esters, such as enanthate, provides valuable quantitative insights into the potential effects. The following tables summarize findings from key studies on supraphysiological doses of testosterone.
Table 1: Effects of Testosterone on Lean Body Mass and Muscle Size
| Study (Testosterone Ester) | Dosage | Duration | Change in Fat-Free Mass | Change in Quadriceps Muscle Area | Change in Triceps Muscle Area |
| Bhasin et al. (1996) (Enanthate)[15] | 600 mg/week | 10 weeks | +6.1 ± 0.6 kg (with exercise) | +1174 ± 91 mm² (with exercise) | +501 ± 104 mm² (with exercise) |
| Bhasin et al. (1996) (Enanthate)[15] | 600 mg/week | 10 weeks | Not specified | +607 ± 123 mm² (no exercise) | +424 ± 104 mm² (no exercise) |
| Brodsky et al. (1996) (Enanthate)[14] | 3 mg/kg/week | 12 weeks | +15% (average) | Not Measured | Not Measured |
Table 2: Effects of Testosterone on Muscle Strength
| Study (Testosterone Ester) | Dosage | Duration | Change in Bench Press Strength | Change in Squatting Strength |
| Bhasin et al. (1996) (Enanthate)[15] | 600 mg/week | 10 weeks | +22 ± 2 kg (with exercise) | +38 ± 4 kg (with exercise) |
| Bhasin et al. (1996) (Enanthate)[15] | 600 mg/week | 10 weeks | +9 ± 4 kg (no exercise) | +16 ± 4 kg (no exercise) |
Table 3: Effects of Testosterone on Muscle Fiber Hypertrophy and Satellite Cells
| Study (Testosterone Ester) | Dosage | Duration | Change in Muscle Fiber Cross-Sectional Area (CSA) | Change in Satellite Cell Number |
| Sinha-Hikim et al. (2003) (Enanthate)[10] | 300 mg/week | 20 weeks | Significant increase | +100% (from 2.5% to 5.0%) |
| Sinha-Hikim et al. (2003) (Enanthate)[10] | 600 mg/week | 20 weeks | Significant increase | +500% (from 2.5% to 15.0%) |
| Kadi et al. (2006) (Mixed Esters)[4] | Long-term use | Years | Significant increase in fiber hypertrophy | Enhanced activation |
Experimental Protocols
The following are generalized protocols for preclinical and clinical research on this compound for muscle growth, adapted from studies on other testosterone esters.
Protocol 1: In Vivo Animal Model for Muscle Hypertrophy
Objective: To determine the effect of this compound on skeletal muscle mass, fiber size, and protein synthesis in a rodent model.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
This compound
-
Vehicle (e.g., sesame oil or cottonseed oil)
-
Anesthetic agents (e.g., isoflurane)
-
Surgical tools for castration (if studying a hypogonadal model)
-
Equipment for muscle tissue collection and analysis (e.g., microtome, microscope, Western blot apparatus)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week.
-
Experimental Groups (n=8-10 per group):
-
Sham-operated + Vehicle
-
Castrated + Vehicle
-
Castrated + this compound (low dose)
-
Castrated + this compound (high dose)
-
-
Surgical Procedure (for castrated groups): Anesthetize rats and perform bilateral orchiectomy. Allow a recovery period of one week.
-
Drug Administration: Administer this compound or vehicle via intramuscular injection once weekly for 8-12 weeks. Doses should be determined based on pharmacokinetic studies.
-
Functional Assessment (optional): At baseline and end of treatment, assess muscle function (e.g., grip strength).
-
Tissue Collection: At the end of the study, euthanize animals and carefully dissect and weigh specific muscles (e.g., gastrocnemius, tibialis anterior, soleus). A portion of the muscle should be flash-frozen in liquid nitrogen for biochemical analysis, and another portion mounted for histological analysis.
-
Histological Analysis:
-
Cryosection muscle samples (10 µm thickness).
-
Perform Hematoxylin and Eosin (H&E) staining to measure muscle fiber cross-sectional area (CSA).
-
Perform immunohistochemistry for markers of satellite cells (e.g., Pax7).
-
-
Biochemical Analysis:
-
Measure total protein content.
-
Perform Western blotting to analyze the expression of key proteins in the mTOR signaling pathway (e.g., phosphorylated Akt, mTOR, S6K1).
-
The following diagram outlines the experimental workflow.
Protocol 2: Human Clinical Trial for Muscle Growth
Objective: To evaluate the safety and efficacy of this compound on muscle mass, strength, and physical function in healthy adult males.
Study Design: A randomized, double-blind, placebo-controlled trial.
Participants: Healthy adult males, aged 18-40, with normal baseline testosterone levels.
Exclusion Criteria: History of cardiovascular disease, prostate or breast cancer, polycythemia, sleep apnea, or use of anabolic steroids.
Procedure:
-
Screening and Baseline Assessment:
-
Obtain informed consent.
-
Conduct a comprehensive medical history and physical examination.
-
Collect baseline blood samples for hormonal and safety parameters.
-
Measure baseline body composition (e.g., via DEXA scan), muscle strength (e.g., 1-repetition maximum on bench press and leg press), and muscle size (e.g., via MRI or CT scan of the thigh).
-
-
Randomization and Blinding: Randomly assign participants to one of the following groups:
-
Placebo (vehicle injection)
-
This compound (e.g., 300 mg/week)
-
This compound (e.g., 600 mg/week)
-
-
Intervention: Administer weekly intramuscular injections of this compound or placebo for 12-20 weeks. A standardized resistance training program can be implemented for all participants to assess the synergistic effects.
-
Monitoring:
-
Conduct weekly or bi-weekly follow-ups to monitor for adverse events.
-
Collect blood samples at regular intervals to monitor hormone levels and safety markers (e.g., hematocrit, PSA, lipid profile).
-
-
End-of-Study Assessment: Repeat all baseline assessments at the end of the intervention period.
-
Data Analysis: Analyze changes from baseline between the groups using appropriate statistical methods (e.g., ANCOVA).
The logical relationship between testosterone administration and its physiological effects is depicted below.
Conclusion
This compound, as a testosterone ester, is a potent anabolic agent that promotes muscle growth through well-established mechanisms involving the androgen receptor, mTOR signaling, and satellite cell activation. While specific research on this ester is limited, data from studies on other testosterone esters provide a strong basis for understanding its potential effects and for designing future research. The protocols outlined here offer a framework for conducting rigorous preclinical and clinical investigations into the myotrophic properties of this compound. Further research is warranted to delineate the specific pharmacokinetic and pharmacodynamic profile of this compound and its long-term effects on muscle physiology and overall health.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Testosterone propionate/testosterone phenylpropionate/testosterone isocaproate/testosterone decanoate - Wikipedia [en.wikipedia.org]
- 4. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]
- 6. consensus.app [consensus.app]
- 7. consensus.app [consensus.app]
- 8. Testosterone action on skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of testosterone supplementation on skeletal muscle fiber hypertrophy and satellite cells in community-dwelling older men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Testosterone-induced muscle hypertrophy is associated with an increase in satellite cell number in healthy, young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. physoc.org [physoc.org]
- 12. Testosterone Replacement Therapy and its Effects on Muscle Mass, Strength, and Recovery through Satellite Cell Activation — Hendrx Health [hendrxhealth.com]
- 13. Effect of testosterone on muscle mass and muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. The effects of supraphysiologic doses of testosterone on muscle size and strength in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testosterone Isocaproate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of testosterone (B1683101) isocaproate in animal research, including its pharmacokinetic profile, and detailed protocols for its preparation and administration. While standalone dosage information for testosterone isocaproate is limited in published literature, this document provides data from studies using mixed testosterone esters containing isocaproate, which can serve as a valuable reference.
I. Introduction to this compound
This compound is a synthetic ester of the male androgen, testosterone. The addition of the isocaproate ester slows the release of testosterone from the injection site, resulting in a longer duration of action compared to unmodified testosterone.[1] It is characterized as a medium-chain ester with a half-life of approximately 3.1 to 9 days, depending on the administration and model.[2][3] Due to its pharmacokinetic properties, it is often included in testosterone blends, such as Sustanon, to provide a sustained release profile.[1][4]
II. Data Presentation: Dosage and Pharmacokinetics
Table 1: Dosage of Sustanon (Containing this compound) in Rat Studies
| Animal Model | Dosage Range (mg/kg body weight) | Administration Route | Study Focus | Reference |
| Male Rat | 3, 5, and 10 mg/kg | Intramuscular | Effects on the testis | |
| Male Rat | 10 mg/kg | Intramuscular | Hepatotoxic effects with resistance training | [5] |
Table 2: Comparative Pharmacokinetics of Testosterone Esters
| Testosterone Ester | Ester Chain Length | Half-Life (approximate) | Release Profile |
| Testosterone Propionate | Short (3 carbons) | ~0.8 days | Rapid release, short duration |
| This compound | Medium (6 carbons) | ~7-9 days | Moderate release, intermediate duration |
| Testosterone Enanthate | Long (7 carbons) | ~4.5 days | Slower release, longer duration |
| Testosterone Decanoate (B1226879) | Very Long (10 carbons) | ~7.5 days | Slowest release, longest duration |
III. Experimental Protocols
The following protocols are generalized for the preparation and administration of oil-based steroid solutions, such as this compound, in common animal models.
Protocol 1: Preparation of this compound for Injection
This protocol describes the preparation of this compound in a sterile oil vehicle for injection.
Materials:
-
This compound powder
-
Sterile vehicle oil (e.g., sesame oil, cottonseed oil, peanut oil)
-
Sterile glass vial
-
Sterile magnetic stir bar
-
Magnetic stir plate with heating
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder and place it in a sterile glass vial.
-
Add the appropriate volume of sterile vehicle oil to the vial to achieve the target concentration.
-
Add a sterile magnetic stir bar to the vial.
-
Gently heat the solution on a magnetic stir plate to a temperature that facilitates dissolution, but does not degrade the compound (typically around 40-50°C).
-
Stir the solution until the this compound powder is completely dissolved. Visually inspect for any undissolved particles.
-
Once dissolved and cooled to room temperature, draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile vial to ensure sterility.
-
Store the prepared solution at room temperature, protected from light.[6] Before each use, visually inspect the solution for any crystals or particulate matter. If crystals have formed, gently warm and shake the vial to redissolve them.[6]
Protocol 2: Intramuscular (IM) Injection in Rats
This protocol details the procedure for administering an oil-based this compound solution via intramuscular injection into the hind limb of a rat.
Materials:
-
Prepared this compound solution
-
Sterile syringes and needles (25-27 gauge)
-
70% ethanol
-
Appropriate animal restraint device
Procedure:
-
Restrain the rat securely.
-
Locate the injection site on the caudal aspect of the thigh muscle.
-
Clean the injection site with a 70% ethanol swab.
-
Insert the needle into the muscle at a 90-degree angle.
-
Gently pull back on the syringe plunger to check for blood. If blood appears, withdraw the needle and select a new site.
-
If no blood is aspirated, slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
Protocol 3: Subcutaneous (SC) Injection in Mice
This protocol outlines the procedure for administering an oil-based this compound solution via subcutaneous injection in mice.
Materials:
-
Prepared this compound solution
-
Sterile syringes and needles (26-27 gauge)
-
70% ethanol
Procedure:
-
Grasp the mouse by the loose skin at the scruff of the neck to restrain it.
-
Lift the skin to create a "tent."
-
Clean the injection site with a 70% ethanol swab.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Gently pull back on the syringe plunger to ensure you have not entered a blood vessel.
-
If no blood is aspirated, slowly inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
IV. Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound research.
Caption: Androgen Receptor Signaling Pathway.
Caption: this compound Metabolic Pathway.
Caption: Experimental Workflow for Animal Studies.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testosterone propionate/testosterone phenylpropionate/testosterone isocaproate/testosterone decanoate - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cdn.pfizer.com [cdn.pfizer.com]
Application Notes and Protocols for Preparing Testosterone Isocaproate Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) isocaproate is a synthetic ester of the naturally occurring androgen, testosterone.[1][2] The addition of the isocaproate ester moiety increases the lipophilicity and prolongs the half-life of testosterone compared to its unesterified form.[1][3] In research, particularly in cell culture-based assays, testosterone isocaproate serves as a tool to study the sustained effects of androgens. Upon entering the systemic circulation or in vitro environment, esterases cleave the isocaproate group, releasing active testosterone.[4]
Testosterone exerts its biological effects through two primary signaling pathways: a genomic and a non-genomic pathway. The classical genomic pathway involves the binding of testosterone to the androgen receptor (AR) in the cytoplasm.[3] This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes.[3] The non-genomic pathway involves rapid, membrane-initiated signaling events that are independent of gene transcription and can activate various downstream kinase cascades.[5]
This document provides detailed protocols for the preparation of this compound solutions for use in cell culture experiments, along with information on its solubility, stability, and mechanism of action.
Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | (17β)-17-[(4-Methyl-1-oxopentyl)oxy]-androst-4-en-3-one | [6] |
| Synonyms | Testosterone 4-methylpentanoate, TiCa | [2][6] |
| Molecular Formula | C₂₅H₃₈O₃ | [6] |
| Molecular Weight | 386.57 g/mol | [7] |
| CAS Number | 15262-86-9 | [2] |
| Appearance | White or almost white crystalline powder | [8] |
| Solubility | - Water: Practically insoluble- Organic Solvents: Soluble in Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Acetone, Chloroform, Dichloromethane, and fatty oils. | [6][8] |
| In Vivo Half-Life | Approximately 3.1 days | [1] |
| Storage | Store at -20°C for long-term stability. | [4] |
Preparation of this compound Solutions
The poor aqueous solubility of this compound necessitates the use of an organic solvent to prepare a stock solution, which is then diluted to the final working concentration in cell culture medium.
Recommended Solvents and Cytotoxicity Considerations
The most commonly used solvents for preparing steroid solutions for cell culture are Dimethyl sulfoxide (DMSO) and ethanol. However, these solvents can be cytotoxic at higher concentrations. It is crucial to keep the final solvent concentration in the cell culture medium as low as possible, typically below 0.5%, to avoid adverse effects on cell viability and experimental outcomes.
Table of Solvent Cytotoxicity Data:
| Solvent | Cell Line(s) | Non-Toxic Concentration (v/v) | Reference |
| DMSO | HepG2, Huh7, HT29, SW480, MCF-7, MDA-MB-231 | < 0.5% | [4] |
| Ethanol | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | < 1.25% | [4] |
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 386.57 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 386.57 g/mol * 1 mL = 0.0038657 g
-
Mass (mg) = 3.87 mg
-
-
-
Weigh the this compound:
-
Aseptically weigh approximately 3.87 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of cell culture grade DMSO to the tube containing the this compound.
-
-
Ensure complete dissolution:
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Sterilization:
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for at least one month when stored properly.
-
Protocol for Preparing Working Solutions
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine the final desired concentration:
-
For example, to prepare 10 mL of a 10 µM working solution.
-
-
Calculate the volume of stock solution needed:
-
Using the formula M₁V₁ = M₂V₂:
-
(10 mM) * V₁ = (10 µM) * (10 mL)
-
(10,000 µM) * V₁ = 100 µM·mL
-
V₁ = 0.01 mL = 10 µL
-
-
-
Prepare an intermediate dilution (recommended):
-
To ensure accurate pipetting and homogenous mixing, it is best to perform a serial dilution.
-
First, dilute the 10 mM stock solution 1:100 in pre-warmed medium to create a 100 µM intermediate solution (e.g., add 10 µL of stock to 990 µL of medium).
-
-
Prepare the final working solution:
-
Add the required volume of the intermediate solution to the final volume of pre-warmed cell culture medium.
-
For a 10 µM final concentration from a 100 µM intermediate solution, add 1 mL of the intermediate solution to 9 mL of medium.
-
-
Mix and apply to cells:
-
Gently mix the working solution and immediately add it to your cell cultures.
-
Note: Always prepare a vehicle control containing the same final concentration of the solvent (e.g., 0.1% DMSO) to account for any effects of the solvent on the cells.
Experimental Data (Surrogate Data)
As of the date of this document, specific in vitro dose-response data for this compound in cell culture is limited in publicly available literature. Therefore, data for testosterone is presented as a surrogate. The ester moiety of this compound is expected to be cleaved by cellular esterases, releasing testosterone as the active compound.
Table of Testosterone Effects on Prostate Cancer Cell Lines:
| Cell Line | Assay | Concentration | Effect | Reference |
| LNCaP | Proliferation (10 days) | ~0.23 ng/mL (~0.8 nM) | Optimal for cell growth | [4] |
| Proliferation (10 days) | >0.23 ng/mL | Dose-dependent inhibition | [4] | |
| MDA PCa 2b | Proliferation (20 days) | 1-2 ng/mL (~3.5-7 nM) | Optimal for cell growth | [4] |
| Proliferation (20 days) | >2 ng/mL | Dose-dependent inhibition | [4] | |
| PC-3 | Metabolic Activity | 62.5 - 250 µM | Reduced cell density and metabolic activity | [9] |
| LNCaP | Metabolic Activity | 62.5 - 250 µM | Reduced cell density and metabolic activity | [9] |
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This protocol describes a general method to assess the effect of this compound on the proliferation of adherent cell lines, such as LNCaP or PC-3.
Materials:
-
Androgen-responsive cell line (e.g., LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
96-well cell culture plates
-
This compound working solutions (various concentrations)
-
Vehicle control (medium with the same final solvent concentration)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, remove the medium and replace it with 100 µL of medium containing different concentrations of this compound or the vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the dose-response curve and, if applicable, calculate the IC₅₀ or EC₅₀ value.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing cell proliferation using an MTT assay.
Testosterone Signaling Pathways
Caption: Overview of testosterone's genomic and non-genomic signaling.
References
- 1. Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound for Research [benchchem.com]
- 5. sobraf.org [sobraf.org]
- 6. BioRender App [app.biorender.com]
- 7. GSRS [precision.fda.gov]
- 8. mdpi.com [mdpi.com]
- 9. Testosterone Enanthate: An In Vitro Study of the Effects Triggered in MG-63 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testosterone Isocaproate Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) isocaproate is an androgen and an anabolic steroid, typically utilized as an ester of testosterone. Due to its esterification, testosterone isocaproate has a longer half-life than testosterone itself, allowing for less frequent administration. In research, it is often a component of testosterone mixtures like Sustanon, designed to provide a sustained release of the hormone.[1] Understanding its administration and effects in mouse models is crucial for studies related to endocrinology, reproductive biology, and the development of androgen-based therapies. These application notes provide a detailed guide to the administration of this compound in mouse models, including experimental protocols, expected physiological effects, and relevant signaling pathways.
While specific data on the isolated use of this compound in mice is limited in publicly available literature, this document extrapolates from studies using other testosterone esters (e.g., enanthate, cypionate, propionate) and testosterone mixtures containing isocaproate. Researchers should consider these protocols as a starting point and optimize them for their specific experimental needs.
Data Presentation: Quantitative Effects of Testosterone Ester Administration in Rodent Models
The following tables summarize quantitative data from studies using various testosterone esters in mice and rats. This data can serve as a reference for expected outcomes when using this compound.
Table 1: Effects of Testosterone Ester Injections on Serum Testosterone Levels and Organ Weight in Mice
| Testosterone Ester | Mouse Strain | Dosage | Administration Route | Duration | Serum Testosterone Levels | Organ Weight Changes | Reference |
| Testosterone Enanthate | C57BL/6N (female) | 0.45 mg, twice weekly | Subcutaneous | 6 weeks | Sustained elevated T levels | Increased clitoral area | [2] |
| Testosterone Enanthate | C57BL/6N (female) | 0.225, 0.45, or 0.90 mg | Subcutaneous | 6 weeks | Dose-dependent increase | - | [3][4] |
| Testosterone Cypionate | Hsd:NSA(CF-1) (female) | 400 µg, once a week | Subcutaneous | 6 weeks | - | Smaller ovaries | [5] |
| Testosterone Cypionate | C57BL/6J (female, OVX) | 0.1 mL of 6 mg/mL solution, once or twice weekly | - | 21 days | Trough levels: 272.7 ng/dL (weekly), 397.2 ng/dL (bi-weekly) | - | [6] |
| Testosterone Propionate | C57BL/6 (male) | 0.2 mg/kg, 3 times a week | - | 3 months | 122.16 ng/dL | Similar testis weight to control | [7] |
OVX: Ovariectomized
Table 2: Pharmacokinetic Parameters of Different Testosterone Esters (Human Data, for reference)
| Testosterone Ester | Time to Peak (Tmax) | Elimination Half-life (t1/2) | Mean Residence Time (MRT) | Reference |
| Testosterone Propionate | ~0.8 days | ~1.5 days | - | [8] |
| Testosterone Enanthate | 10 days | 4.5 days | 8.5 days | [8] |
| Testosterone Undecanoate | 11.4 - 13.0 days | 20.9 - 33.9 days | 34.9 - 36.0 days | [8] |
Table 3: Effects of Sustanon (containing this compound) in Rats
| Dosage | Administration Route | Duration | Key Findings | Reference |
| 3, 5, and 10 mg/kg body weight, once a week | Intramuscular | - | Dose-dependent increase in serum testosterone and MDA levels; degeneration of germinal epithelium. | [9][10] |
Experimental Protocols
The following are generalized protocols for the preparation and administration of testosterone esters, which can be adapted for this compound.
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sesame oil, cottonseed oil, corn oil)[3][11]
-
Sterile glass vials
-
Sterile syringe filters (0.22 µm)
-
Syringes and needles
-
Vortex mixer
-
Scale
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated scale.
-
Dissolving: In a sterile glass vial, add the weighed this compound powder. Add the appropriate volume of the chosen sterile vehicle to achieve the desired final concentration. For example, to prepare a 20 mg/mL solution, dissolve 20 mg of this compound in 1 mL of oil.
-
Mixing: Gently warm the vial (e.g., in a water bath at 37-40°C) to aid dissolution. Vortex the mixture until the powder is completely dissolved and the solution is clear.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Storage: Store the sterile this compound solution at room temperature, protected from light.
Protocol 2: Administration of this compound to Mice
1. Subcutaneous (SC) Injection:
-
Animal Restraint: Properly restrain the mouse to expose the dorsal side.
-
Injection Site: Lift the skin on the back of the neck or the flank to form a tent.
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body. Ensure the needle is in the subcutaneous space and not intramuscular or intraperitoneal.
-
Dosage Delivery: Slowly inject the prepared this compound solution.
-
Needle Withdrawal: Withdraw the needle and gently apply pressure to the injection site to prevent leakage.
-
Frequency: The frequency of injection will depend on the desired testosterone levels and the specific experimental design. Based on studies with other testosterone esters, a frequency of once or twice weekly is common.[3][11]
2. Intramuscular (IM) Injection:
-
Animal Restraint: Anesthetize the mouse according to an approved institutional protocol.
-
Injection Site: The quadriceps muscle of the hind limb is a common site for IM injections in mice.
-
Injection: Use a 28-30 gauge needle to inject a small volume (typically 20-30 µL) of the this compound solution directly into the muscle.
-
Post-injection Care: Monitor the animal until it has fully recovered from anesthesia.
Monitoring Parameters:
-
Body Weight: Monitor and record the body weight of the mice regularly.
-
Serum Testosterone Levels: Collect blood samples at specified time points to measure serum testosterone levels using ELISA or other appropriate methods.
-
Organ Weights: At the end of the study, euthanize the animals and dissect androgen-sensitive organs (e.g., seminal vesicles, kidneys) for weight measurement.
-
Behavioral Changes: Observe and quantify any changes in behavior, such as aggression.
-
Histopathology: Collect tissues of interest for histological analysis to assess cellular changes.
Mandatory Visualizations
Signaling Pathway
The primary mechanism of action for testosterone and its esters is through the androgen receptor (AR). The following diagram illustrates the canonical androgen receptor signaling pathway.
Caption: Androgen Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a general experimental workflow for studying the effects of this compound in a mouse model.
Caption: General Experimental Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A mouse model to investigate the impact of testosterone therapy on reproduction in transgender men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. A Novel Mouse Model for Investigating the Effects of Gender-affirming Hormone Therapy on Surgical Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short-acting testosterone appears to have lesser effect on male reproductive potential compared to long-acting testosterone in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Template:Pharmacokinetics of testosterone esters - Wikipedia [en.wikipedia.org]
- 9. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Testosterone Isocaproate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of testosterone (B1683101) isocaproate. This protocol is applicable for the analysis of bulk drug substances and formulations, providing a precise and accurate method for quality control and research purposes. The described method utilizes a reversed-phase C18 column with UV detection, ensuring high sensitivity and selectivity.
Introduction
Testosterone isocaproate is an ester of testosterone, a primary male sex hormone, and is commonly used in combination with other testosterone esters for hormone replacement therapy. Accurate quantification of this compound is crucial for ensuring the potency and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for the analysis of steroids due to its high resolution, sensitivity, and accuracy.[1][2] This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic separation is achieved using a C18 stationary phase.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 241 nm |
| Run Time | 10 minutes |
Preparation of Standard and Sample Solutions
Standard Solution Preparation:
-
Accurately weigh approximately 25 mg of this compound USP Reference Standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.
-
Further dilute this stock solution with the mobile phase to prepare a working standard solution with a final concentration of 100 µg/mL.
Sample Preparation (for oil-based injectable dosage form):
-
Transfer a volume of the oily solution equivalent to 100 mg of this compound into a 100 mL volumetric flask.
-
Add 50 mL of mobile phase and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Further dilute 1.0 mL of this solution to 10.0 mL with the mobile phase to obtain a final theoretical concentration of 100 µg/mL of this compound.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
Results and Discussion
The developed HPLC method provides a well-resolved peak for this compound with a retention time of approximately 6.5 minutes. The method was validated for linearity, accuracy, precision, and sensitivity.
Quantitative Data Summary
| Parameter | Result |
| Linearity (Concentration Range) | 25 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound by HPLC.
Conclusion
The HPLC method described in this application note is simple, rapid, and reliable for the quantification of this compound in bulk and pharmaceutical dosage forms. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control analysis.
References
Application Notes and Protocols for the Development of an In Vitro Bioassay for Testosterone Isocaproate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) isocaproate is a synthetic ester of testosterone, an anabolic androgenic steroid. It is often used in combination with other testosterone esters for hormone replacement therapy and is also a substance of interest in sports doping control.[1][2][3] As a prodrug, testosterone isocaproate requires hydrolysis by esterase enzymes to release the biologically active testosterone.[4][5] Testosterone then binds to and activates the androgen receptor (AR), a ligand-activated nuclear transcription factor, initiating a signaling cascade that leads to the regulation of gene expression.[6][7][8]
This application note provides a detailed protocol for developing a robust and sensitive in vitro bioassay to quantify the androgenic activity of this compound. The described method is a cell-based reporter gene assay, which is a widely accepted and reliable method for assessing the activity of androgenic compounds.[9][10][11] This assay format offers a functional measure of androgen receptor activation and is suitable for high-throughput screening and pharmacological characterization of androgenic substances.
Principle of the Assay
The in vitro bioassay for this compound is a two-step process. First, this compound is hydrolyzed in vitro by esterases to release free testosterone. Subsequently, the liberated testosterone is quantified based on its ability to activate the androgen receptor in a genetically engineered cell line.
These reporter cells stably express the human androgen receptor (AR) and a reporter gene, such as luciferase, under the control of an androgen response element (ARE) promoter.[12][13] When testosterone binds to the AR, the receptor-ligand complex translocates to the nucleus and binds to the ARE, inducing the expression of the luciferase reporter gene.[14] The resulting luminescence is directly proportional to the amount of active androgen and can be measured using a luminometer. By generating a dose-response curve with a known testosterone standard, the androgenic activity of the hydrolyzed this compound can be accurately determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the testosterone signaling pathway and the experimental workflow for the in vitro bioassay of this compound.
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| AR-responsive reporter cell line (e.g., U2OS-AR, T47D-AR-Luc) | ATCC, or commercially available kits | Ensure the cell line has low cross-reactivity with other steroid hormones.[13][15] |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco, Lonza | As recommended for the specific cell line. |
| Fetal Bovine Serum (FBS), Charcoal-stripped | Gibco, Hyclone | To remove endogenous steroid hormones. |
| Penicillin-Streptomycin Solution | Gibco, Sigma-Aldrich | For prevention of bacterial contamination. |
| Trypsin-EDTA Solution | Gibco, Sigma-Aldrich | For cell detachment. |
| 96-well white, clear-bottom cell culture plates | Corning, Greiner Bio-One | For cell culture and luminescence measurements. |
| This compound | Cayman Chemical, Sigma-Aldrich | Purity >98%. |
| Testosterone (analytical standard) | Sigma-Aldrich, USP | For generating a standard curve. |
| Porcine Liver Esterase | Sigma-Aldrich | For in vitro hydrolysis. |
| Luciferase Assay System | Promega, Thermo Fisher Scientific | Includes cell lysis buffer and luciferase substrate. |
| Phosphate-Buffered Saline (PBS) | Gibco, Lonza | |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving this compound and testosterone. |
Detailed Experimental Protocols
Cell Culture
-
Culture the AR-responsive reporter cells in the recommended medium supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach the cells.
In Vitro Hydrolysis of this compound
-
Prepare a 10 mM stock solution of this compound and testosterone standard in DMSO.
-
Perform serial dilutions of the this compound and testosterone stock solutions in serum-free cell culture medium to obtain the desired concentrations for the dose-response curve. The final DMSO concentration should be less than 0.1%.
-
Prepare a working solution of porcine liver esterase at 10 units/mL in PBS.
-
In a separate 96-well plate or microcentrifuge tubes, mix equal volumes of the serially diluted this compound and the esterase working solution.
-
Incubate the mixture at 37°C for 1-2 hours to allow for complete hydrolysis.[16]
-
For the testosterone standard curve, mix the serially diluted testosterone with an equal volume of PBS without esterase.
Androgen Receptor Reporter Assay
-
Seed the AR-responsive reporter cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium containing charcoal-stripped FBS.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.
-
After incubation, carefully remove the medium and replace it with 90 µL of fresh serum-free medium.
-
Add 10 µL of the hydrolyzed this compound samples and the testosterone standards to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a negative control (no treatment).
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes in the dark to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence of each well using a microplate luminometer.
Data Analysis
-
Subtract the average luminescence of the vehicle control wells from all other readings to normalize the data.
-
Plot the normalized luminescence values against the logarithm of the testosterone standard concentrations to generate a standard dose-response curve.
-
Use a four-parameter logistic regression model to fit the curve and determine the EC50 value for testosterone.
-
Plot the normalized luminescence values for the hydrolyzed this compound samples against the logarithm of their initial concentrations.
-
Determine the EC50 value for this compound from its dose-response curve.
-
The relative androgenic activity of this compound can be expressed as a percentage of the testosterone activity.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are examples of how to present the results.
Table 1: Dose-Response Data for Testosterone Standard
| Testosterone (nM) | Log [Testosterone] | Mean Luminescence (RLU) | Standard Deviation | Normalized Response |
| 0.001 | -3.00 | 150 | 25 | 1.00 |
| 0.01 | -2.00 | 500 | 45 | 3.33 |
| 0.1 | -1.00 | 2500 | 210 | 16.67 |
| 1 | 0.00 | 12000 | 980 | 80.00 |
| 10 | 1.00 | 25000 | 1800 | 166.67 |
| 100 | 2.00 | 26000 | 2100 | 173.33 |
| Vehicle Control | N/A | 145 | 20 | 0.97 |
Table 2: Comparison of Androgenic Activity
| Compound | EC50 (nM) | Relative Potency (%) |
| Testosterone | 0.5 ± 0.1 | 100 |
| Dihydrotestosterone (DHT) | 0.1 ± 0.02 | 500 |
| This compound (hydrolyzed) | 0.6 ± 0.15 | ~83 |
| Progesterone | >1000 | <0.1 |
| Estradiol | >1000 | <0.1 |
Note: The data presented in these tables are for illustrative purposes only and may vary depending on the experimental conditions and cell line used.
Conclusion
The described in vitro bioassay provides a reliable and sensitive method for determining the androgenic activity of this compound. By incorporating an in vitro hydrolysis step, this protocol accurately reflects the bioactivation of this testosterone ester. This assay is a valuable tool for researchers in endocrinology, pharmacology, and toxicology for screening and characterizing androgenic compounds. The use of a stable reporter cell line ensures reproducibility and the 96-well format allows for medium to high-throughput analysis.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. CAS 15262-86-9: this compound | CymitQuimica [cymitquimica.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound for Research [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cell-based assays for screening androgen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a novel cell based androgen screening model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Testosterone Isocaproate in Hormone Replacement Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) isocaproate is a synthetic ester of the male androgen testosterone. In the context of hormone replacement therapy (HRT), it is not typically utilized as a standalone agent but is a key component of mixed testosterone ester preparations, most notably Sustanon 250.[1][2] These combination formulations are designed to provide a more stable and sustained release of testosterone, mimicking the body's natural production more closely than single-ester formulations.[1]
Testosterone isocaproate, being a medium-chain ester, plays an intermediate role in the release profile of these blends, bridging the gap between the fast-acting and long-acting esters.[3] Research on this compound in HRT is, therefore, intrinsically linked to the study of these mixed formulations.
These application notes provide an overview of the characteristics of this compound and detail protocols relevant to the study of testosterone esters in a research setting.
Data Presentation
Table 1: Composition of a Representative this compound-Containing Formulation (Sustanon 250)
| Component | Concentration (mg/mL) |
| Testosterone Propionate | 30 |
| Testosterone Phenylpropionate | 60 |
| This compound | 60 |
| Testosterone Decanoate | 100 |
Table 2: Comparative Pharmacokinetic Properties of Testosterone Esters
| Testosterone Ester | Half-Life (approximate) | Duration of Action |
| Testosterone Propionate | ~0.8 days | Short |
| Testosterone Phenylpropionate | ~2.5 days | Medium |
| This compound | ~3.1 days [4] | Medium |
| Testosterone Enanthate | ~4.5 days | Long |
| Testosterone Cypionate | ~8 days | Long |
| Testosterone Decanoate | >10 days | Very Long |
| Testosterone Undecanoate (oral) | ~3.7 hours | Very Short |
| Testosterone Undecanoate (intramuscular) | ~20.9 - 33.9 days | Very Long |
Note: The half-life of this compound is an estimate, as it is primarily studied within a mixture of esters.
Signaling Pathway
This compound is a prodrug of testosterone.[3] Following administration, it is hydrolyzed by esterases in the body to release free testosterone.[3] Testosterone then exerts its effects by binding to the androgen receptor (AR). The testosterone-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes. Testosterone can also be converted to dihydrotestosterone (B1667394) (DHT) by the enzyme 5α-reductase, which binds to the AR with higher affinity, or to estradiol (B170435) by the enzyme aromatase, which then activates estrogen receptors.[3]
Experimental Protocols
Protocol 1: Preclinical Evaluation of a Testosterone Ester Formulation in a Rodent Model of Hypogonadism
This protocol provides a general framework for evaluating the efficacy and pharmacokinetics of a testosterone ester formulation, such as one containing this compound, in a preclinical animal model.[5]
1. Animal Model and Induction of Hypogonadism:
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Standard housing conditions (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Induction of Hypogonadism: Bilateral orchidectomy (surgical castration) is performed under anesthesia to induce a state of testosterone deficiency. A sham surgery group should be included as a control. Allow for a 2-week recovery period post-surgery.
2. Experimental Groups:
-
Group 1: Sham-operated + Vehicle control.
-
Group 2: Orchidectomized + Vehicle control.
-
Group 3: Orchidectomized + Testosterone Ester Formulation (e.g., Sustanon 250) at a therapeutic dose.
-
Group 4: Orchidectomized + Testosterone Ester Formulation at a supra-therapeutic dose.
3. Drug Administration:
-
Formulation: The testosterone ester formulation should be dissolved in a sterile oil vehicle (e.g., sesame oil, cottonseed oil).
-
Route of Administration: Intramuscular (IM) injection into the gluteal muscle.
-
Dosing Regimen: Administer the formulation once every 2-3 weeks, depending on the expected duration of action of the ester blend.
4. Pharmacokinetic Analysis:
-
Blood Sampling: Collect blood samples via tail vein or saphenous vein at multiple time points post-injection (e.g., 0, 24, 48, 72 hours, and then weekly for the duration of the study).
-
Hormone Analysis: Separate serum and store at -80°C until analysis. Measure serum concentrations of total testosterone, free testosterone, and DHT using validated methods such as liquid chromatography-mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).
5. Efficacy Assessment:
-
Androgenic Effects: Monitor body weight and the weights of androgen-dependent tissues (e.g., seminal vesicles, prostate gland, levator ani muscle) at the end of the study.
-
Behavioral Assessments: Conduct behavioral tests to assess male sexual behavior (e.g., mounting, intromission, ejaculation latencies) and mood/anxiety-like behaviors (e.g., open field test, elevated plus maze).
6. Safety Assessment:
-
Hematology: Perform a complete blood count (CBC) to assess for polycythemia (an increase in red blood cells).
-
Clinical Chemistry: Analyze serum for markers of liver and kidney function.
-
Histopathology: At the end of the study, collect and fix tissues (e.g., prostate, heart, liver) for histological examination to assess for any pathological changes.
Protocol 2: Clinical Pharmacokinetic Study of a Testosterone Ester Formulation
This protocol outlines a general design for a Phase I clinical trial to assess the pharmacokinetics of a testosterone ester formulation in hypogonadal men.
1. Study Population:
-
Healthy adult males (18-65 years) with a confirmed diagnosis of hypogonadism (e.g., two morning total testosterone measurements below 300 ng/dL).
-
Exclusion criteria should include a history of prostate or breast cancer, severe benign prostatic hyperplasia, uncontrolled heart failure, and other contraindications to testosterone therapy.
2. Study Design:
-
An open-label, single-dose, parallel-group study.
-
Participants are assigned to receive a single intramuscular injection of either a standard testosterone ester formulation (e.g., testosterone enanthate) or the investigational formulation containing this compound.
3. Drug Administration:
-
A single, fixed dose of the assigned testosterone formulation is administered via intramuscular injection by a qualified healthcare professional.
4. Pharmacokinetic Sampling:
-
Collect serial blood samples for pharmacokinetic analysis at pre-dose and at multiple time points post-dose (e.g., 4, 8, 12, 24, 48, 72, 96 hours, and then on days 7, 14, 21, and 28).
-
Process blood samples to obtain serum, which is then stored at -80°C until analysis.
5. Bioanalytical Method:
-
Develop and validate a sensitive and specific bioanalytical method, such as LC-MS/MS, for the quantification of total testosterone, free testosterone, and relevant metabolites in human serum.
6. Pharmacokinetic Parameter Calculation:
-
From the serum concentration-time data, calculate the following pharmacokinetic parameters:
- Cmax (maximum observed concentration)
- Tmax (time to reach Cmax)
- AUC0-t (area under the concentration-time curve from time 0 to the last measurable concentration)
- AUC0-inf (area under the concentration-time curve from time 0 to infinity)
- t1/2 (terminal half-life)
7. Safety and Tolerability Monitoring:
-
Monitor participants for adverse events (AEs) throughout the study.
-
Assess vital signs, perform physical examinations, and collect laboratory safety samples (hematology, clinical chemistry, and urinalysis) at baseline and at the end of the study.
-
Monitor for injection site reactions.
Conclusion
This compound is an integral component of specific mixed testosterone ester formulations used in HRT. Its medium-chain properties contribute to a more stable and prolonged release of testosterone. The provided protocols offer a foundational framework for the preclinical and clinical investigation of testosterone ester formulations containing this compound. Researchers should adapt these protocols to their specific research questions and adhere to all relevant ethical and regulatory guidelines. Further research is warranted to better delineate the specific pharmacokinetic and pharmacodynamic contributions of this compound within these mixed ester preparations.
References
Troubleshooting & Optimization
Technical Support Center: Testosterone Isocaproate Solubility & Handling
For researchers, scientists, and drug development professionals, understanding the solubility characteristics of active pharmaceutical ingredients is fundamental to experimental design and formulation development. This technical support center provides a comprehensive guide to the solubility of testosterone (B1683101) isocaproate in common laboratory solvents, alongside troubleshooting advice and standardized protocols to ensure accurate and repeatable results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of testosterone isocaproate?
A1: this compound is a lipophilic compound, meaning it dissolves well in fats, oils, and nonpolar organic solvents. It is practically insoluble in water.[1]
Q2: In which common organic solvents is this compound soluble?
A2: this compound is soluble in a range of organic solvents. For instance, its solubility is 30 mg/mL in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[2] It is also described as being very soluble in acetone (B3395972) and chloroform, and soluble in methanol.
Q3: How soluble is this compound in oils?
A3: this compound is freely soluble in fatty oils.[1] Its solubility can be significantly enhanced in the presence of co-solvents like benzyl (B1604629) benzoate (B1203000) and benzyl alcohol. In a formulation containing oil, 20% benzyl benzoate, and 2% benzyl alcohol, a solubility of 447 mg/mL has been reported.[3] Common oils used in formulations include cottonseed oil, grapeseed oil, and ethyl oleate.[4][5]
Q4: My this compound solution has become cloudy or formed crystals. What should I do?
A4: Crystallization can occur if the solution is stored at a low temperature. This is a common issue with steroid esters. To redissolve the crystals, you can gently warm the solution. For instance, placing the vial in warm water (around 40-50°C) and gently swirling it can help the crystals go back into solution. Avoid overheating, as this could degrade the compound.
Q5: I am having trouble dissolving this compound in my chosen solvent. What can I do?
A5: If you are experiencing difficulty, consider the following:
-
Increase Temperature: Gently warming the solvent can increase the solubility of this compound.
-
Agitation: Use a vortex mixer or sonicator to provide mechanical energy to aid dissolution.
-
Co-solvents: The addition of a co-solvent like benzyl alcohol or benzyl benzoate can significantly improve solubility, especially in oil-based formulations.
-
Solvent Purity: Ensure your solvent is of high purity and free from water, as contaminants can affect solubility.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | 30 mg/mL[2] | - |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[2] | - |
| Ethanol | 30 mg/mL[2] | - |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL[2] | - |
| Acetone | Very Soluble | Qualitative data. |
| Chloroform | Very Soluble | Qualitative data. |
| Methanol | Soluble | Qualitative data. |
| Hexane | Sparingly Soluble | Qualitative data. |
| Fatty Oils (general) | Freely Soluble[1] | - |
| Oil with 20% Benzyl Benzoate & 2% Benzyl Alcohol | 447 mg/mL[3] | Specific oil not stated, but MCT, grapeseed, castor, and cottonseed were among those tested. |
| Water | Practically Insoluble[1] | - |
Experimental Protocol: Determination of Equilibrium Solubility
This protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Selected solvent(s) of appropriate purity
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired experimental temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
-
It is recommended to perform the experiment in triplicate to ensure the reliability of the results.
-
Visual Guides
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in determining the equilibrium solubility of this compound.
Troubleshooting Logic for Dissolution Issues
Caption: A decision tree to guide researchers in troubleshooting common dissolution problems with this compound.
References
Technical Support Center: In Vitro Stability of Testosterone Isocaproate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of testosterone (B1683101) isocaproate during in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to the degradation of testosterone isocaproate and consequently, to inaccurate results.
Problem 1: Rapid loss of this compound in cell culture media or biological fluids.
-
Possible Cause 1: Enzymatic Hydrolysis. Biological samples, such as serum or cell lysates, contain esterases that can rapidly hydrolyze the isocaproate ester, releasing free testosterone.[1][2][3] This is a primary pathway for its degradation in vitro.[2]
-
Solution:
-
Use of Esterase Inhibitors: For experiments involving biological fluids, consider adding an esterase inhibitor like sodium fluoride (B91410) (NaF) to your samples.[1][3] This has been shown to slow down the degradation of testosterone esters.[1][3]
-
Heat Inactivation: If compatible with your experimental design, heat-inactivating serum (e.g., at 56°C for 30 minutes) before use can denature some enzymatic activity.
-
Use of Artificial Media: Whenever possible, opt for serum-free or chemically defined media to eliminate the variable of serum esterases.
-
-
Possible Cause 2: Inappropriate pH of the medium. The stability of the ester bond can be sensitive to pH.
-
Solution:
-
Maintain Physiological pH: Ensure your culture media or buffer systems are maintained at a stable, physiological pH (typically 7.2-7.4). Use appropriate buffering agents (e.g., HEPES) to prevent significant pH shifts during the experiment.
-
Problem 2: Inconsistent results and high variability between replicate experiments.
-
Possible Cause 1: Inconsistent Storage and Handling of Stock Solutions. this compound, like other steroid esters, can degrade over time if not stored correctly.[4]
-
Solution:
-
Proper Stock Solution Storage: Prepare stock solutions in a suitable solvent like ethanol, DMSO, or DMF and store them at -20°C or lower for long-term stability.[5] Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect stock solutions and experimental samples from direct light exposure, as UV light can contribute to chemical degradation.[4][6] Store vials in the dark or use amber-colored tubes.[4][7]
-
-
Possible Cause 2: Temperature Fluctuations during the experiment. Elevated temperatures can accelerate the rate of both chemical and enzymatic degradation.[8][9][10]
-
Solution:
-
Controlled Incubation Temperature: Maintain a constant and appropriate temperature during your in vitro assay. For cell-based assays, this is typically 37°C. Be mindful that higher temperatures can increase degradation rates.[9][10]
-
Room Temperature Stability: While testosterone esters are stable for a few days at room temperature, for longer-term experiments, it is crucial to control the temperature.[11][12]
-
Problem 3: Suspected contamination affecting the stability of the compound.
-
Possible Cause: Microbial Contamination. Bacteria or fungi introduced into the culture system can metabolize testosterone and its esters.[13][14]
-
Solution:
-
Aseptic Technique: Strictly adhere to aseptic techniques during all experimental procedures to prevent microbial contamination.
-
Use of Antibiotics/Antimycotics: If appropriate for your cell type, use a penicillin-streptomycin (B12071052) or other antimycotic solution in your culture medium.
-
Regular Monitoring: Regularly inspect cultures for any signs of contamination.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in vitro?
A1: The main degradation pathway for this compound in biological fluids is enzymatic hydrolysis by esterases.[1][2][3] These enzymes cleave the isocaproate ester bond, releasing free testosterone. This process is a key consideration in experiments using serum, plasma, or cell lysates.[1][2]
Q2: How should I store my this compound powder and stock solutions?
A2:
-
Powder: Store the crystalline solid in a cool, dark, and dry place.
-
Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO, ethanol) and store them in tightly sealed vials at -20°C or below for long-term stability.[5] It is recommended to store them protected from light.[4][7][15] For dried blood spot samples, testosterone esters are highly stable for over 18 months when stored frozen.[2][11][12]
Q3: What is the half-life of this compound in vitro?
A3: The in vitro half-life can vary significantly depending on the experimental conditions. In one study, the half-life of this compound in plasma was estimated to be approximately 3.1 days.[2] However, this can be influenced by the concentration of esterases and the storage temperature.
Q4: Can I use serum in my cell culture experiments with this compound?
A4: Yes, but with caution. Serum contains esterases that will degrade the compound.[1][2][3] If serum is required, consider using heat-inactivated serum to reduce enzymatic activity. It is also advisable to run appropriate controls to account for any degradation over the course of the experiment. For quantitative studies, minimizing the serum concentration or using a serum-free medium is preferable.
Q5: What analytical methods are suitable for quantifying this compound and its degradation?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound and its metabolite, testosterone.[1][3][16][17] This technique allows for the direct measurement of the intact ester, providing a clear picture of its stability in the experimental system.[3]
Data Presentation
Table 1: In Vitro Degradation of Testosterone Esters in Blood (% of Starting Value) [2]
| Time (Days) | Testosterone Propionate | Testosterone Phenylpropionate | This compound | Testosterone Decanoate (B1226879) | Testosterone Undecanoate |
| 1 | 95 | 98 | 99 | 100 | 100 |
| 2 | 89 | 95 | 97 | 99 | 100 |
| 4 | 78 | 89 | 92 | 97 | 99 |
| 10 | 56 | 74 | 81 | 92 | 97 |
| 50 | 11 | 33 | 45 | 69 | 86 |
Adapted from a study on the in vitro degradation of testosterone esters in blood.[2] This table illustrates the relative stability of different testosterone esters over time in a biological matrix, highlighting that longer-chain esters like decanoate and undecanoate are more stable than shorter-chain esters.
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Cell Culture Medium with Serum
-
Objective: To determine the rate of this compound degradation in a specific cell culture medium containing fetal bovine serum (FBS).
-
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), standard or heat-inactivated
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system for analysis
-
-
Methodology:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare the experimental medium by supplementing the cell culture medium with the desired concentration of FBS (e.g., 10%).
-
Spike the experimental medium with this compound to a final concentration of 1 µM.
-
Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, process the samples for LC-MS/MS analysis to quantify the remaining concentration of this compound.
-
The sample preparation for LC-MS/MS can involve liquid-liquid extraction.[1][3] For instance, to 1 mL of the sample, add an internal standard, 1 mL of 0.1 M sodium hydroxide, 1 mL of methanol, and 5 mL of cyclohexane.[1]
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Visualizations
Caption: Workflow for assessing this compound stability in vitro.
Caption: Enzymatic hydrolysis of this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. sobraf.org [sobraf.org]
- 2. This compound for Research [benchchem.com]
- 3. Detection of testosterone esters in blood sample | World Anti Doping Agency [wada-ama.org]
- 4. defymedical.com [defymedical.com]
- 5. This compound | CAS 15262-86-9 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Why Does Testosterone Crystallise? Uncovering the Reasons [alphagenix.co.uk]
- 7. droracle.ai [droracle.ai]
- 8. 4allfamily.ca [4allfamily.ca]
- 9. researchgate.net [researchgate.net]
- 10. Effect of time and temperature on stability of progestagens, testosterone and cortisol in Asian elephant blood stored with and without anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability and detectability of testosterone esters in dried blood spots after intramuscular injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Testosterone Degradation Pathway [eawag-bbd.ethz.ch]
- 14. Frontiers | Common and unique testosterone and 17 beta-estradiol degradation mechanisms in Comamonas testosteroni JLU460ET by transcriptome analysis [frontiersin.org]
- 15. pfizermedical.com [pfizermedical.com]
- 16. diva-portal.org [diva-portal.org]
- 17. Advanced Methods for the Analysis of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Testosterone Isocaproate Injection Vehicle for Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the injection vehicle for testosterone (B1683101) isocaproate in mice. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the best vehicle for dissolving testosterone isocaproate for injection in mice?
A1: this compound is practically insoluble in water but freely soluble in fatty oils.[1] Commonly used and effective vehicles are sterile oils such as sesame oil, cottonseed oil, castor oil, and medium-chain triglycerides (MCT oil).[2][3][4][5][6][7][8][9][10] To enhance solubility and prevent crystallization, co-solvents like benzyl (B1604629) alcohol (BA) and benzyl benzoate (B1203000) (BB) are often used in combination with the oil.[3][11] A common formulation consists of a volumetric ratio of 78% oil, 20% benzyl benzoate, and 2% benzyl alcohol.[3][11]
Q2: What is the recommended concentration of this compound in the injection vehicle?
A2: The concentration will depend on your specific dosing requirements. However, it's crucial to ensure the this compound remains fully dissolved in the vehicle at both storage and body temperature to prevent precipitation. One study reported a solubility of 447 mg/mL for this compound in a specific oil and co-solvent mixture.[3] It is advisable to start with a lower concentration and confirm solubility before preparing a large batch.
Q3: What is the appropriate injection volume for a subcutaneous injection in a mouse?
A3: For subcutaneous injections in mice, the recommended maximum volume per site is 5 ml/kg.[12] For a typical 25g mouse, this would be 0.125 mL. It is good practice to keep the injection volume as low as possible to minimize discomfort and the risk of leakage.[13]
Q4: What needle size should I use for subcutaneous injections in mice?
A4: A small gauge needle, such as 25-27G, is recommended for subcutaneous injections in mice to minimize tissue damage and discomfort.[12][13] The needle length should be appropriate to penetrate the skin and enter the subcutaneous space without going into the underlying muscle, typically 5/8" or smaller.[12]
Q5: How can I minimize pain and distress to the mouse during injection?
A5: To minimize discomfort, ensure the injection solution is at room temperature or slightly warmed to body temperature.[14] Use a new, sterile needle for each animal to ensure sharpness and reduce the risk of infection.[14][15] Proper and gentle restraint is also crucial to minimize movement and stress.[13]
Troubleshooting Guides
Issue 1: Leakage of the injection solution from the injection site.
-
Possible Cause: The injection volume may be too large for the site, or the needle was withdrawn too quickly. Highly viscous solutions can also increase the risk of leakage.[13]
-
Solution:
-
Ensure the injection volume adheres to the recommended guidelines (max 5 ml/kg per site).[12]
-
After injecting the solution, pause for a few seconds before withdrawing the needle to allow the subcutaneous tissue to close around the injection bolus.
-
A technique to prevent leakage is to rotate the needle so the bevel is facing down while withdrawing it, and apply gentle pressure downwards as you pull it out.[13]
-
If the solution is very viscous, consider gently warming it to room temperature to reduce its viscosity.[13]
-
Issue 2: The this compound is precipitating out of the solution.
-
Possible Cause: The concentration of this compound may be too high for the chosen vehicle, or the storage temperature is too low.
-
Solution:
-
Gently warm the solution in a water bath to see if the precipitate redissolves.
-
If precipitation persists, you may need to reformulate the vehicle by increasing the proportion of co-solvents like benzyl benzoate and benzyl alcohol, or by decreasing the concentration of this compound.[3][11]
-
Store the solution at a controlled room temperature to prevent cold-induced precipitation.
-
Issue 3: The mouse shows signs of irritation, swelling, or redness at the injection site.
-
Possible Cause: This can be due to irritation from the injection vehicle (especially co-solvents like benzyl alcohol), a high injection volume, or a non-sterile technique leading to infection.[12]
-
Solution:
-
Monitor the site daily. If signs of irritation persist for more than two days or worsen, consult with your facility's veterinarian.[12]
-
Consider reducing the concentration of co-solvents in your vehicle if this is a recurring issue.
-
Ensure your injection technique is aseptic, using sterile needles, syringes, and solution for each animal.[15]
-
Vary the injection site if repeated injections are necessary.[14]
-
Issue 4: Bruising at the injection site.
-
Possible Cause: Damage to small capillaries under the skin by the needle, or pinching the skin too tightly during restraint.[12]
-
Solution:
Data Presentation
Table 1: Solubility of Testosterone Esters in a Standard Vehicle
| Testosterone Ester | Solubility (mg/mL) |
| Testosterone Acetate | ~110 |
| Testosterone Propionate | ~175.5 |
| Testosterone Phenylpropionate | ~139 |
| This compound | ~447 |
Data is based on a vehicle containing a mixture of oil, benzyl benzoate, and benzyl alcohol.[3]
Table 2: Recommended Parameters for Subcutaneous Injections in Mice
| Parameter | Recommendation |
| Needle Gauge | 25-27 G[12][13] |
| Needle Length | 5/8" or smaller[12] |
| Maximum Volume per Site | 5 ml/kg[12] |
| Common Injection Sites | Loose skin at the back of the neck (scruff) or along the flank[13][14] |
Experimental Protocols
Protocol 1: Preparation of this compound Injection Vehicle
Materials:
-
This compound powder
-
Sterile sesame oil (or other suitable fatty oil)
-
Sterile benzyl alcohol (BA)
-
Sterile benzyl benzoate (BB)
-
Sterile glass vials with rubber stoppers
-
Sterile syringes and needles
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Water bath
Methodology:
-
Calculate the required amounts: Determine the desired concentration of this compound and the total volume of the solution to be prepared. For a standard vehicle with a volumetric ratio of 2% BA, 20% BB, and 78% oil, calculate the volume of each component.[3][11]
-
Weigh the this compound: Accurately weigh the required amount of this compound powder using an analytical balance and place it in a sterile glass vial.
-
Add co-solvents: Using sterile syringes, add the calculated volumes of benzyl alcohol and benzyl benzoate to the vial containing the this compound powder.
-
Dissolve the powder: Gently swirl or use a magnetic stirrer to dissolve the powder in the co-solvents. Gentle warming in a water bath (to around 40-50°C) can aid dissolution.
-
Add the oil carrier: Once the powder is fully dissolved, add the sterile oil to the vial to reach the final desired volume.
-
Ensure complete mixing: Continue to stir or swirl the solution until it is homogenous.
-
Sterilization (optional but recommended): The final solution can be sterilized by filtering through a 0.22 µm syringe filter into a new sterile vial.
-
Storage: Store the final solution in a clearly labeled, sterile vial at a controlled room temperature, protected from light.
Protocol 2: Subcutaneous Injection in a Mouse
Materials:
-
Prepared this compound solution
-
Sterile syringe (0.5-1 mL)
-
Sterile needle (25-27 G, 5/8" or smaller)[12]
-
70% isopropyl alcohol wipes (optional)[15]
-
Appropriate mouse restraint device or manual restraint technique
Methodology:
-
Prepare the injection: Draw the calculated dose of the this compound solution into a sterile syringe with a fresh sterile needle. Ensure there are no air bubbles in the syringe.
-
Restrain the mouse: Securely but gently restrain the mouse to minimize movement.[13] The scruff of the neck is a common and effective restraint point.
-
Locate the injection site: The loose skin over the shoulders (scruff) or along the flank are suitable sites for subcutaneous injection.[13][14]
-
Create a skin tent: Gently lift the loose skin at the injection site to create a "tent".[13]
-
Insert the needle: Insert the needle, with the bevel facing upwards, into the base of the skin tent at a shallow angle (approximately 15-30 degrees) to the body.[15]
-
Aspirate: Gently pull back on the plunger to ensure the needle is not in a blood vessel. You should see negative pressure and no blood entering the syringe hub.[15] If blood appears, withdraw the needle and try a new site with a fresh needle.
-
Inject the solution: Slowly and steadily depress the plunger to inject the solution into the subcutaneous space.[15]
-
Withdraw the needle: After the full dose is administered, pause briefly before withdrawing the needle. You can rotate the needle so the bevel is down and apply gentle pressure as you withdraw to help prevent leakage.[13]
-
Monitor the mouse: Return the mouse to its cage and monitor it for any immediate adverse reactions. Check the injection site for any signs of leakage, bleeding, or irritation.[12]
Visualizations
Caption: Troubleshooting workflow for common injection issues.
Caption: Experimental workflow for injection preparation and administration.
Caption: Simplified signaling pathway of testosterone action.
References
- 1. This compound CAS#: 15262-86-9 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reintroducing testosterone in the db/db mouse partially restores normal glucose metabolism and insulin resistance in a leptin-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A mouse model to investigate the impact of testosterone therapy on reproduction in transgender men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Mouse Model for Investigating the Effects of Gender-affirming Hormone Therapy on Surgical Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. health.uconn.edu [health.uconn.edu]
- 11. mdpi.com [mdpi.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. Subcutaneous Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 15. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
Technical Support Center: Testosterone Isocaproate Immunoassay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using testosterone (B1683101) isocaproate immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a testosterone isocaproate immunoassay?
Most this compound immunoassays are competitive enzyme-linked immunosorbent assays (ELISAs). In this format, this compound in your sample competes with a fixed amount of enzyme-labeled this compound (conjugate) for a limited number of binding sites on an antibody coated to a microplate. After an incubation period, unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a signal. The intensity of the signal is inversely proportional to the concentration of this compound in the sample. High sample concentration leads to a low signal, and low sample concentration results in a high signal.[1][2][3]
Q2: What are the most common causes of inaccurate results in a steroid immunoassay?
The most common issues leading to inaccurate results in steroid immunoassays, including for this compound, are cross-reactivity with other structurally similar compounds and interference from components within the sample matrix.[4][5][6][7] Unlike immunoassays for large proteins, assays for small molecules like steroids are particularly susceptible to a lack of selectivity.[8]
Q3: What is cross-reactivity and how can it affect my results?
Cross-reactivity occurs when compounds other than the target analyte (this compound) bind to the assay's antibody.[4][5][6] Steroid hormones often have very similar chemical structures, making it possible for other endogenous steroids (e.g., testosterone, dihydrotestosterone), metabolites, or structurally related synthetic drugs (e.g., other anabolic steroids) to be detected by the antibody, leading to falsely elevated results.[4][5][6][7] It is crucial to consult the assay kit's package insert for a list of known cross-reactants and their percentage of cross-reactivity.
Q4: What are matrix effects and how can I mitigate them?
The "matrix" refers to all the components in a sample other than the analyte of interest. In biological samples like serum or plasma, this includes proteins, lipids, salts, and other small molecules. These components can interfere with the antibody-antigen binding, leading to inaccurate results.[9] To mitigate matrix effects, you can:
-
Dilute your samples: This reduces the concentration of interfering substances. It's important to ensure the diluted sample concentration still falls within the assay's detection range.
-
Use a matched matrix for standards: If possible, prepare your standard curve in a matrix that is similar to your samples (e.g., charcoal-stripped serum for serum samples). This helps to ensure that the standards and samples are affected by the matrix in the same way.
Q5: My results are inconsistent between assays. What could be the cause?
Poor assay-to-assay reproducibility can be caused by several factors:
-
Inconsistent reagent preparation: Ensure all reagents, especially standards, are prepared fresh and consistently for each assay.
-
Variations in incubation times or temperatures: Adhere strictly to the protocol's specified incubation times and temperatures.
-
Improper washing technique: Inadequate washing can leave behind unbound reagents, leading to high background and variability. Ensure all wells are washed thoroughly and consistently.
-
Pipetting errors: Use calibrated pipettes and consistent technique to minimize volume variations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background (Low concentration samples give a high signal) | 1. Insufficient washing.[10] | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| 2. Contaminated reagents (e.g., wash buffer, substrate). | 2. Prepare fresh reagents. Use sterile pipette tips. | |
| 3. Incubation temperature too high. | 3. Ensure incubations are performed at the temperature specified in the protocol. | |
| 4. Over-incubation with substrate. | 4. Reduce the substrate incubation time. Monitor color development and stop the reaction when the highest standard is clearly distinguishable from the blank. | |
| Low Signal or No Signal (High concentration samples give a low signal, or all wells are colorless) | 1. Inactive enzyme conjugate. | 1. Check the expiration date of the kit. Store reagents as recommended. |
| 2. Incorrect reagent addition (e.g., conjugate or substrate was omitted). | 2. Carefully review the protocol and repeat the assay, ensuring all steps are followed in the correct order. | |
| 3. Improperly prepared standards. | 3. Prepare fresh standards according to the protocol. Ensure complete dissolution. | |
| 4. Reagents not at room temperature before use.[1] | 4. Allow all reagents to equilibrate to room temperature before starting the assay. | |
| Poor Precision (High coefficient of variation between duplicate wells) | 1. Inconsistent pipetting. | 1. Use calibrated pipettes and fresh tips for each standard and sample. Ensure no air bubbles are present in the wells. |
| 2. Improper mixing of reagents in wells. | 2. Gently tap the plate after adding reagents to ensure a homogenous mixture. | |
| 3. Inconsistent washing across the plate. | 3. Ensure all wells are filled and aspirated equally during washing steps. An automated plate washer may improve consistency. | |
| 4. Plate not sealed properly during incubation, leading to evaporation ("edge effect"). | 4. Use a new plate sealer for each incubation step and ensure it is firmly applied. | |
| Results Unexpectedly High | 1. Cross-reactivity with other steroids in the sample.[4][5][6] | 1. Review the assay's cross-reactivity data. Consider sample pre-treatment (e.g., extraction) or using a more specific method like LC-MS/MS for confirmation.[5] |
| 2. Standard curve was prepared incorrectly (e.g., dilution error). | 2. Prepare a fresh set of standards and repeat the assay. | |
| 3. Matrix interference. | 3. Dilute the sample further and re-assay. If the result is not linear upon dilution, matrix effects are likely. | |
| Results Unexpectedly Low | 1. Sample degradation. | 1. Ensure samples are stored correctly (e.g., frozen at -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| 2. Incorrect sample dilution. | 2. Check dilution calculations. Run the sample at a lower dilution if the signal is near the lower limit of detection. | |
| 3. Matrix interference. | 3. Perform a spike-and-recovery experiment to assess matrix effects. |
Data Presentation
Table 1: Example Cross-Reactivity of a Testosterone Immunoassay with Various Steroids
The following table provides an example of cross-reactivity percentages for a commercially available testosterone immunoassay. Note that these values are illustrative; always refer to the specific datasheet for the kit you are using. The data highlights the potential for structurally similar compounds to interfere with the assay.[4]
| Compound | % Cross-Reactivity |
| Testosterone | 100% |
| 11β-Hydroxytestosterone | 11.2% |
| Methyltestosterone | 9.3% |
| Norethindrone | 8.8% |
| Boldenone | 7.9% |
| Dihydrotestosterone (DHT) | 2.9% |
| Androstenedione | 1.4% |
| Progesterone | < 0.1% |
| Estradiol | < 0.1% |
| Stanozolol | No detectable cross-reactivity |
Data adapted from Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology.[4]
Experimental Protocols
Detailed Methodology: this compound Competitive ELISA
This protocol is a representative example. Always follow the specific instructions provided with your ELISA kit.
1. Reagent Preparation:
-
Allow all kit components and samples to reach room temperature (18-25°C) before use.[2]
-
Prepare the Wash Buffer by diluting the concentrated buffer with deionized water as instructed in the kit manual.
-
Prepare the standard curve by performing serial dilutions of the this compound stock standard in the provided assay buffer. A typical range might be 0.1 ng/mL to 10 ng/mL.
2. Assay Procedure:
-
Determine the number of microplate wells required for standards, controls, and samples. It is recommended to run all in duplicate.
-
Add 50 µL of each standard, control, and sample to the appropriate wells.
-
Add 100 µL of the this compound-HRP conjugate to each well.
-
Seal the plate and incubate for 60 minutes at 37°C (or as specified by the kit manufacturer).[3]
-
After incubation, aspirate the contents of the wells. Wash each well 3-5 times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining liquid.[2]
-
Add 100 µL of TMB Substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-20 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.
3. Data Analysis:
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard absorbance from all other readings.
-
Plot a standard curve of the this compound concentration versus the average absorbance. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. Remember to multiply by the dilution factor if samples were diluted.
Mandatory Visualizations
Caption: Workflow for a typical this compound competitive ELISA.
Caption: Competition for antibody binding sites determines the final signal intensity.
Caption: A decision tree to diagnose common testosterone immunoassay issues.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. abcam.cn [abcam.cn]
- 3. atlas-medical.com [atlas-medical.com]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intricate diagnosis due to falsely elevated testosterone levels by immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. endocrine.org [endocrine.org]
- 9. researchgate.net [researchgate.net]
- 10. denovobiolabs.com [denovobiolabs.com]
Technical Support Center: Testosterone Isocaproate Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of testosterone (B1683101) isocaproate in aqueous solutions. Due to its low aqueous solubility, studying its stability presents unique challenges. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of testosterone isocaproate?
A1: this compound is practically insoluble in water. Its high lipophilicity makes it challenging to prepare true aqueous solutions at concentrations typically required for stability studies. To overcome this, co-solvents such as ethanol, methanol (B129727), or acetonitrile, or surfactants are often used to increase its solubility in aqueous media.
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester bond. This reaction is catalyzed by acid or base and results in the formation of testosterone and isocaproic acid. Other potential degradation pathways under forced conditions include oxidation and photolysis.
Q3: What are the expected degradation products of this compound?
A3: Under hydrolytic conditions (acidic or basic), the main degradation products are testosterone and isocaproic acid. Under oxidative stress (e.g., using hydrogen peroxide), various oxidized derivatives of the steroid nucleus can be formed. Photodegradation may lead to isomerization and other complex rearrangements of the testosterone molecule.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The hydrolysis of the ester linkage in this compound is highly dependent on pH. The rate of hydrolysis is generally lowest in the neutral pH range (around pH 4-6) and increases significantly under both acidic and basic conditions. Basic hydrolysis (saponification) is typically faster than acid-catalyzed hydrolysis.
Q5: How does temperature influence the degradation rate?
A5: The degradation rate of this compound increases with temperature, following the principles of chemical kinetics. The relationship between temperature and the degradation rate constant can often be described by the Arrhenius equation. Therefore, elevated temperatures are used in accelerated stability studies to predict the shelf-life at normal storage conditions.
Troubleshooting Guides
This section addresses common issues encountered during the stability testing of this compound in aqueous solutions.
Issue 1: Low or No Detectable Concentration of this compound in the Aqueous Stability Sample.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Increase the concentration of the co-solvent (e.g., methanol, acetonitrile) in your aqueous buffer. Ensure the final co-solvent concentration is compatible with your analytical method. Consider using solubilizing agents like cyclodextrins or non-ionic surfactants, but verify they do not interfere with the analysis. |
| Precipitation Over Time | Visually inspect your samples for any precipitation before analysis. If precipitation occurs, the formulation is not stable. You may need to reformulate with a higher concentration of co-solvent or a different solubilizing agent. |
| Adsorption to Container | This compound is lipophilic and may adsorb to plastic surfaces. Use glass vials for your stability studies. Silanized glass vials can further minimize adsorption. |
Issue 2: High Variability in Analytical Results.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure complete dissolution of this compound in the solvent before preparing the final aqueous dilutions. Use sonication or vortexing to aid dissolution. |
| Sample Evaporation | Use tightly sealed vials for your stability samples, especially at elevated temperatures, to prevent solvent evaporation which would concentrate the sample. |
| Inconsistent Sample Preparation | Standardize your sample preparation procedure. Use calibrated pipettes and consistent timings for each step. Prepare a sufficient volume of stock solution to be used for all dilutions in an experiment. |
Issue 3: Unexpected Degradation Products Observed.
| Possible Cause | Troubleshooting Step |
| Oxidation | If conducting studies open to the air, dissolved oxygen can cause oxidative degradation. Consider purging your solutions with an inert gas like nitrogen or argon before sealing the vials. |
| Photodegradation | Protect your samples from light by using amber vials or by wrapping the vials in aluminum foil, especially if not conducting a specific photostability study. |
| Interaction with Excipients | If your formulation contains other excipients, they may react with this compound. Conduct forced degradation studies on the active pharmaceutical ingredient (API) alone to establish its intrinsic degradation profile first. |
Quantitative Stability Data
Due to the lack of specific experimental data for the hydrolysis of this compound in the public domain, the following table provides estimated pseudo-first-order half-lives (t½) in aqueous solutions at 25°C. These estimations are based on quantitative structure-activity relationship (QSAR) models for ester hydrolysis and data from similar steroid esters. These values should be used as a general guide and may vary depending on the specific experimental conditions (e.g., co-solvent type and concentration).
| pH | Estimated Half-life (t½) at 25°C | Predominant Degradation Mechanism |
| 1.0 | Days to Weeks | Acid-catalyzed hydrolysis |
| 4.0 | Months to Years | Minimal hydrolysis |
| 7.0 | Weeks to Months | Neutral hydrolysis |
| 9.0 | Days to Weeks | Base-catalyzed hydrolysis |
| 12.0 | Hours to Days | Base-catalyzed hydrolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 4 hours.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 48 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solution (100 µg/mL in methanol:water 1:1) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Degradation: Store solid this compound at 70°C for 48 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
This method is suitable for the simultaneous determination of this compound and its primary degradant, testosterone.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 242 nm |
| Injection Volume | 10 µL |
Standard Preparation:
-
Prepare individual stock solutions of this compound and testosterone in methanol at 1 mg/mL.
-
Prepare working standards by diluting the stock solutions with the mobile phase to the desired concentrations (e.g., 1-100 µg/mL).
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Troubleshooting flowchart for this compound stability studies.
Technical Support Center: Testosterone Isocaproate Analytical Detection
This guide provides troubleshooting advice and answers to frequently asked questions regarding the analytical detection of testosterone (B1683101) isocaproate. It is intended for researchers, scientists, and drug development professionals encountering challenges in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analytical detection of testosterone isocaproate?
A1: The main challenges stem from its nature as a non-polar ester and the complex matrices it is often found in, such as biological fluids or oil-based pharmaceutical formulations. Key difficulties include:
-
Effective extraction from complex sample matrices like serum, plasma, or oils, which can be prone to low recovery and matrix effects.[1][2]
-
Analyte stability , as testosterone esters can be hydrolyzed by esterases present in biological samples, especially during sample collection and storage.[3][4]
-
Achieving sufficient sensitivity , particularly for underivatized esters, due to poor ionization efficiency in mass spectrometry.[5]
-
Chromatographic separation from other structurally similar testosterone esters and endogenous steroids.[6][7]
-
Ion suppression in LC-MS/MS, where co-eluting components from the matrix interfere with the ionization of the target analyte, reducing signal intensity.[8]
Q2: Why is the detection of the intact this compound ester important in doping control?
A2: Detecting the intact ester of testosterone, such as isocaproate, in blood or serum provides unequivocal proof of the administration of exogenous testosterone.[3][4][9] This is because testosterone esters are synthetic and not produced endogenously.[3] This direct detection approach avoids the complexities of interpreting the testosterone/epitestosterone (T/E) ratio in urine, which can vary between individuals.[10]
Q3: Should I use Gas Chromatography (GC) or Liquid Chromatography (LC) for my analysis?
A3: Both techniques are viable, but the choice depends on your specific requirements.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often preferred for its ability to analyze the intact, underivatized ester, avoiding time-consuming derivatization steps.[10] It is highly sensitive and specific, making it a powerful tool for detecting testosterone esters in serum and plasma.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique but typically requires derivatization to improve the volatility and thermal stability of the steroid.[7][13] This adds a step to sample preparation but can yield excellent sensitivity and chromatographic resolution.[14][15] High-resolution mass spectrometry (HRMS) coupled with GC can help distinguish this compound from interfering compounds like cholesterol.[14]
Q4: What is the role of derivatization in this compound analysis?
A4: Derivatization is a chemical modification of the analyte to enhance its analytical properties.
-
For GC-MS , it is often necessary to create more volatile and thermally stable derivatives (e.g., trimethylsilyl (B98337) ethers) for analysis.[14][15]
-
For LC-MS/MS , while not always required, derivatization can significantly improve ionization efficiency and thus sensitivity.[16][17] Reagents that add a permanent charge to the testosterone ester molecule can lead to sub-picogram detection levels.[5][18] The formation of Girard P hydrazone derivatives, for example, has been shown to provide better results compared to underivatized compounds.[12]
Q5: How does the sample collection and storage method affect the stability of this compound?
A5: The method of blood collection and storage is critical. Shorter-chain testosterone esters are susceptible to hydrolysis by esterases in the blood.[3] Using collection tubes containing stabilizers like sodium fluoride (B91410) (NaF) can mitigate this degradation.[3] Stability studies have shown that the rate of hydrolysis is also dependent on storage temperature.[3] For long-term storage, freezing samples at -20°C is recommended.[9]
Troubleshooting Guides
Guide 1: Sample Preparation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix (e.g., oil, serum).[2] 2. Analyte degradation during sample processing.[3] 3. Improper pH for Liquid-Liquid Extraction (LLE). | 1. Optimize Extraction Technique: For oil-based samples, dissolve in hexane (B92381) or petroleum ether and use Solid-Phase Extraction (SPE) with a silica (B1680970) cartridge.[2] For serum/plasma, optimize the LLE solvent; a mixture of diethyl ether and ethyl acetate (B1210297) or cyclohexane (B81311) is often effective.[9][10] 2. Ensure Stability: Use collection tubes with esterase inhibitors (e.g., NaF).[3] Keep samples on ice during processing and store them at -20°C or lower.[9] 3. Adjust pH: For LLE from plasma, adding a base like sodium hydroxide (B78521) can improve partitioning into the organic solvent.[9] |
| High Matrix Effects / Ion Suppression in LC-MS/MS | 1. Co-elution of phospholipids (B1166683) or other endogenous components from the biological matrix.[8] 2. Insufficient sample cleanup.[6] | 1. Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from interfering matrix components.[6] 2. Enhance Sample Cleanup: Incorporate a robust SPE step.[1] Alternatively, use a two-step LLE procedure for more thorough lipid removal.[19] 3. Use Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., d6-testosterone acetate) can help compensate for matrix effects.[9] |
Guide 2: Chromatography & Mass Spectrometry Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Chromatographic Peak Shape | 1. Incompatible solvent used to reconstitute the final extract. 2. Column fouling from insufficient sample cleanup.[2] | 1. Ensure the reconstitution solvent is compatible with the initial mobile phase conditions to avoid peak distortion. 2. Implement a more rigorous sample cleanup protocol (SPE or two-step LLE).[2][19] Use a guard column to protect the analytical column. |
| Co-elution with Other Steroids | 1. Insufficient chromatographic resolution. Testosterone esters have similar structures.[7] | 1. Optimize LC Method: Use a high-resolution column (e.g., C18) and fine-tune the mobile phase composition and gradient elution.[10] 2. Optimize GC Method: Adjust the oven temperature program to improve the separation of different ester derivatives.[2] |
| Low MS Signal / Poor Sensitivity | 1. Poor ionization efficiency of the underivatized testosterone ester.[5] 2. Significant ion suppression from the matrix.[8] 3. Suboptimal MS source parameters. | 1. Consider Derivatization: Use a derivatizing agent to enhance ionization efficiency for LC-MS/MS (e.g., Girard P reagent) or for GC-MS analysis.[12][14] 2. Address Matrix Effects: Refer to the "High Matrix Effects" section in the Sample Preparation guide. 3. Optimize MS Parameters: Perform infusion experiments with a standard solution to optimize MS parameters like collision energy and cone voltage for the specific transitions of this compound.[10] |
| Inaccurate Quantification | 1. Lack of a suitable internal standard. 2. Degradation of analyte in the autosampler.[12] 3. Non-linearity of calibration curve, especially at low concentrations.[14] | 1. Always use a stable isotope-labeled internal standard that is structurally similar to the analyte.[9] 2. Check the autosampler stability of your prepared samples.[12] 3. Ensure the calibration range is appropriate for your expected sample concentrations. A GC-HRMS method showed linearity for this compound between 2 and 10 ng/mL.[14] |
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction (LLE) from Serum/Plasma
This protocol is adapted from a method for detecting testosterone esters in blood.[9]
-
To 1 mL of serum or plasma in a glass tube, add 10 µL of the internal standard solution.
-
Add 1 mL of 0.1 M sodium hydroxide, followed by 1 mL of methanol.
-
Add 5 mL of cyclohexane as the extraction solvent.
-
Vortex or shake the mixture for 20 minutes to perform the extraction.
-
Centrifuge for 5 minutes at approximately 2100 rpm to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Add 25 µL of a keeper solvent like DMSO and evaporate the extraction solvent under a gentle stream of nitrogen.
-
The residue is now ready for reconstitution and analysis by LC-MS/MS or for a subsequent derivatization step.[9]
Protocol 2: Solid-Phase Extraction (SPE) from Oil-Based Formulations
This protocol is a general method for isolating steroids from oil matrices.[2]
-
Dissolve 5-7 drops of the oil solution in petroleum ether or hexanes.
-
Load the solution onto a silica-based SPE cartridge.
-
Wash the cartridge with the same solvent (petroleum ether or hexanes) to remove the oil matrix.
-
Elute the this compound from the cartridge using acetone (B3395972).
-
Evaporate the acetone and reconstitute the residue in a suitable solvent for analysis.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various validated methods for testosterone ester analysis.
| Parameter | Method | Matrix | Value | Citation |
| Linearity Range | GC-HRMS | Serum | 2 - 10 ng/mL | [14] |
| Limit of Detection (LOD) | LC-MS/MS (Girard P Deriv.) | Serum | 0.03 - 0.30 ng/mL (for various T-esters) | [12] |
| Extraction Recovery | LC-MS/MS (Girard P Deriv.) | Serum | >70% | [12] |
| GC Retention Time (Relative to Testosterone) | GC-FID | Chloroform | RRT = 1.3 | [2] |
| HPLC Retention Time (Relative to Testosterone) | HPLC-UV | Methanol | RRT = 2.86 | [2] |
Visualizations
Experimental Workflow
References
- 1. This compound for Research [benchchem.com]
- 2. swgdrug.org [swgdrug.org]
- 3. wada-ama.org [wada-ama.org]
- 4. Detection of testosterone esters in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-ESI-MS/MS analysis of testosterone at sub-picogram levels using a novel derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. longdom.org [longdom.org]
- 9. sobraf.org [sobraf.org]
- 10. diva-portal.org [diva-portal.org]
- 11. Advanced Methods for the Analysis of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving the detection of anabolic steroid esters in human serum by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous quantification of endogenous biomarkers and detection of testosterone esters in human serum using gas chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromsoc.jp [chromsoc.jp]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of a one-step sample preparation protocol for analysis of total serum testosterone by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Testosterone Isocaproate
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for enhancing the bioavailability of testosterone (B1683101) isocaproate in research settings. The content is structured to address common experimental challenges through troubleshooting guides, detailed protocols, and comparative data.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and evaluation of testosterone isocaproate.
Q1: Why is the oral bioavailability of this compound expected to be very low? A1: The low oral bioavailability is primarily due to two factors. First, as a highly lipophilic (fat-soluble) molecule, this compound has poor aqueous solubility, which limits its dissolution in gastrointestinal fluids—a prerequisite for absorption.[1] Second, any absorbed testosterone undergoes extensive first-pass metabolism in the liver, where enzymes rapidly break it down before it can reach systemic circulation.[1][2] Esterification of testosterone is a strategy to improve its properties for depot injection, not typically for oral administration.[3]
Q2: My this compound formulation shows poor solubility in aqueous buffers for in vitro release studies. What can I do? A2: This is a common challenge due to the compound's lipophilicity.[4] Consider modifying your dissolution medium to better simulate in vivo conditions for a lipophilic drug. Strategies include:
-
Adding Surfactants: Incorporate surfactants like polysorbates (e.g., Tween® 80) or sodium lauryl sulfate (B86663) (SLS) at a concentration above their critical micelle concentration to create a micellar environment that can solubilize the drug.
-
Using Biorelevant Media: Employ simulated intestinal fluids (e.g., FaSSIF or FeSSIF) which contain bile salts and phospholipids (B1166683) that mimic the composition of human intestinal fluid in fasted or fed states, respectively.
-
Lipid-Based Formulations: If you are developing a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS), conduct release studies in a standard buffer and observe the formation of the emulsion, which is responsible for keeping the drug solubilized.[5]
Q3: I'm observing high inter-subject variability in my animal pharmacokinetic (PK) data. What are the potential causes? A3: High variability is common in PK studies of poorly soluble drugs. Potential causes include:
-
Formulation Instability: The physical stability of your formulation (e.g., emulsion droplet size, drug precipitation) can vary, leading to inconsistent absorption.
-
Physiological Differences: Variations in gastric emptying rates, intestinal motility, and enzymatic activity among animals can significantly impact the absorption of a lipophilic compound. Co-administration with food can also dramatically, and sometimes variably, increase absorption.[6]
-
Administration Inaccuracy: Inconsistent dosing technique, especially for oral gavage or transdermal application, can be a major source of variability.
-
Analytical Errors: Ensure your bioanalytical method for quantifying testosterone in plasma is validated for precision and accuracy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for its high sensitivity and specificity.[7][8]
Q4: What advanced formulation strategies can I explore to enhance the bioavailability of this compound? A4: To overcome the inherent challenges, consider the following advanced delivery systems:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as SEDDS, nanoemulsions, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can improve solubility and absorption.[9] These systems can also promote lymphatic transport, which bypasses the liver and avoids first-pass metabolism.[1]
-
Transdermal Delivery: This route avoids first-pass metabolism entirely.[10] Novel carriers like ethosomes (specialized lipid vesicles containing ethanol) have been shown to significantly enhance skin permeation of testosterone esters compared to traditional liposomes or hydroalcoholic solutions.[11][12]
-
Buccal/Sublingual Delivery: Administration via the oral mucosa allows for direct absorption into the systemic circulation, bypassing the liver. A study using bioadhesive tablets for testosterone showed a mean absolute bioavailability of 14.1% in dogs, a significant improvement over the oral route.[2]
Q5: What is the most reliable analytical method for quantifying this compound or released testosterone in plasma samples? A5: The gold standard for testosterone quantification in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14] Immunoassays like ELISA are also available but often suffer from a lack of specificity and insufficient sensitivity, especially for the low concentrations found in women, children, or hypogonadal men.[7] LC-MS/MS provides the high sensitivity (Limit of Quantitation often in the low pg/mL range) and specificity required for accurate pharmacokinetic studies.[13][14]
Data Presentation: Comparative Bioavailability
The following tables summarize quantitative data from studies on testosterone esters, providing a comparative view of how different formulation strategies and routes of administration impact bioavailability.
Table 1: Comparison of Pharmacokinetic Parameters for Transdermal Testosterone Propionate (B1217596) Formulations in Rats [11] (Note: Data for Testosterone Propionate is used as a representative example for testosterone esters.)
| Formulation Type | Cmax (ng/mL) | AUC (0-t) (ng/mL·h) | Relative Bioavailability (%) |
| Liposomal System | 2.29 | 32.40 | 49.2% |
| 40% Hydroethanolic Solution | 3.76 | 65.84 | 100% (Reference) |
| Ethosomal System | 9.75 | 160.39 | 243.6% |
Table 2: Bioavailability of Testosterone via Non-Oral Routes (Note: Data from different studies and esters are compiled for comparison.)
| Administration Route | Formulation | Animal Model | Mean Absolute Bioavailability | Reference |
| Buccal | Bioadhesive Tablet | Dogs | 14.1% | [2] |
| Transdermal | HAMIN™ Palm Oil Base | Rabbits | Cmax: 60.94 ng/mL, Tmax: 2.29 h | [10] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Evaluation in a Rodent Model (Rat)
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g), surgically castrated at least one week prior to the study to reduce endogenous testosterone levels.
-
Acclimatization: House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least 3 days before the experiment.
-
Formulation Administration:
-
Intravenous (IV) Group: Administer a known concentration of testosterone (for absolute bioavailability calculation) in a suitable solubilizing vehicle (e.g., containing cyclodextrin (B1172386) or co-solvents) via the tail vein.
-
Test Groups: Administer the this compound formulation via the intended route (e.g., oral gavage, transdermal application to a shaved area on the back). Ensure accurate dosing based on animal body weight.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular or saphenous vein into heparinized or EDTA-coated tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).
-
Plasma Processing: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of testosterone in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate absolute bioavailability using the formula: F(%) = (AUC_test / Dose_test) / (AUC_iv / Dose_iv) * 100.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Apparatus: Use a standard Franz diffusion cell system.
-
Membrane Preparation: Use either excised animal skin (e.g., rat or pig skin with subcutaneous fat removed) or a synthetic membrane like Strat-M™. Mount the membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.
-
Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline with a surfactant to maintain sink conditions). Maintain the temperature at 32°C or 37°C and stir continuously.
-
Formulation Application: Apply a precise amount of the this compound formulation to the surface of the membrane in the donor compartment.
-
Sampling: At specified time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Analyze the concentration of testosterone in the collected samples using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.[11]
Protocol 3: Quantification of Testosterone in Plasma via LC-MS/MS
-
Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of testosterone into blank control plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, standard, or QC, add an internal standard (e.g., deuterated testosterone).
-
Add 2 mL of an extraction solvent (e.g., a 3:2 mixture of ethyl acetate:hexane).[14]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 70:30 water:methanol) for injection into the LC-MS/MS system.[14]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and methanol (B129727) or acetonitrile) to separate testosterone from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both testosterone and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio (testosterone/internal standard) against the concentration of the standards. Use this curve to determine the testosterone concentration in the unknown samples.
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes and logical flows relevant to this compound research.
Caption: Workflow for development and evaluation of a novel this compound formulation.
References
- 1. symmetric.events [symmetric.events]
- 2. Buccal absorption of testosterone and its esters using a bioadhesive tablet in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound for Research [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WEBINAR: Testosterone Testing: Total, Free, and Bioavailable [labroots.com]
- 8. Advanced Methods for the Analysis of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo evaluation of a novel testosterone transdermal delivery system (TTDS) using palm oil base - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced transdermal bioavailability of testosterone propionate via surfactant-modified ethosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An improved method for measurement of testosterone in human plasma and saliva by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
dealing with testosterone isocaproate precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of testosterone (B1683101) isocaproate in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is testosterone isocaproate and why is it used in research?
This compound is an ester of testosterone, a naturally occurring androgen. The isocaproate ester modification increases the lipophilicity and prolongs the half-life of testosterone compared to its unesterified form. In research, it is often used to study the effects of sustained androgen exposure on various biological systems.
Q2: What are the solubility properties of this compound?
This compound is a lipophilic compound, meaning it is readily soluble in organic solvents but has very low solubility in aqueous solutions like water and cell culture media. It is practically insoluble in water, but soluble in solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, acetone, and methylene (B1212753) chloride. It is also freely soluble in fatty oils.
Q3: Why does this compound precipitate in my cell culture medium?
Precipitation of this compound in aqueous-based cell culture media is a common issue due to its hydrophobic nature. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is added to the culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate. This phenomenon is often referred to as "solvent shock."
Q4: What is the maximum concentration of this compound I can use in my cell culture experiments?
The maximum soluble concentration of this compound in your specific cell culture medium will depend on several factors, including the type of medium, the percentage of fetal bovine serum (FBS), and the incubation temperature. This often needs to be determined empirically. A general recommendation is to keep the final concentration of the organic solvent (e.g., DMSO) in the medium as low as possible (ideally below 0.1% v/v) to avoid solvent-induced cytotoxicity.
Q5: Can I use the medium if a precipitate has formed?
It is strongly advised not to use media in which a precipitate has formed. The presence of a precipitate indicates that the actual concentration of dissolved this compound is unknown and lower than intended, which will lead to inaccurate and irreproducible experimental results.
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with this compound precipitation in your experimental media.
Issue: Precipitate forms immediately upon adding this compound stock solution to the media.
| Potential Cause | Troubleshooting Steps |
| "Solvent Shock" | 1. Pre-warm the media: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. 2. Slow, dropwise addition: Add the stock solution drop-by-drop to the vortexing or swirling media to ensure rapid and even dispersion. 3. Intermediate dilution: First, create an intermediate dilution of your stock solution in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media. |
| High Final Concentration | The intended final concentration may exceed the solubility limit of this compound in your specific media. Perform a solubility test to determine the maximum soluble concentration (see Experimental Protocols section). |
| Low Temperature | Ensure that all components (media, stock solution) are at the appropriate temperature before mixing. Lower temperatures can decrease solubility. |
Issue: Precipitate forms over time during incubation.
| Potential Cause | Troubleshooting Steps |
| Metastable Supersaturation | The initial solution may have been supersaturated and the compound is slowly precipitating out. Reduce the final working concentration of this compound. |
| Interaction with Media Components | Components in the media (e.g., proteins in serum, salts) can interact with the compound over time, leading to precipitation. Test the solubility in media with different serum concentrations. |
| Media Evaporation | In long-term experiments, evaporation can concentrate the compound, leading to precipitation. Ensure proper humidification in the incubator and use sealed culture flasks or plates. |
| pH Shift | Changes in the pH of the medium during incubation can affect the solubility of the compound. Ensure your medium is adequately buffered. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Practically Insoluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Acetone | Very Soluble |
| Methylene Chloride | Very Soluble |
| Fatty Oils | Freely Soluble |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Very Low (Requires empirical determination) |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Empirical Determination of Maximum Soluble Concentration in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (set to your experimental conditions)
-
Microscope
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or a film).
-
For a more sensitive assessment, pipette a small aliquot from each dilution onto a microscope slide and examine for the presence of microscopic precipitates.
-
The highest concentration that remains clear, both visually and microscopically, is your maximum working soluble concentration.
Mandatory Visualization
Caption: Experimental workflow for preventing this compound precipitation.
Caption: Simplified androgen receptor signaling pathway.
Technical Support Center: Testosterone Isocaproate and Immunoassay Specificity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cross-reactivity issues with antibodies in the context of testosterone (B1683101) isocaproate and other steroid immunoassays.
Frequently Asked Questions (FAQs)
Q1: Why are my testosterone immunoassay results unexpectedly high or variable in samples containing testosterone isocaproate?
A1: Standard testosterone immunoassays utilize antibodies raised against the core testosterone molecule, not the this compound ester itself. The presence of high concentrations of this compound or other testosterone esters can lead to inaccurate results due to several factors:
-
Cross-reactivity: The anti-testosterone antibody may bind to the intact testosterone ester, although typically with a lower affinity than to testosterone. The degree of cross-reactivity depends on the specific antibody and the structure of the ester.
-
In vivo Hydrolysis: Testosterone esters are designed to be hydrolyzed in the body, releasing active testosterone. Your sample may contain a mixture of the ester and free testosterone, and the antibody will primarily detect the free testosterone. Inconsistent hydrolysis rates can lead to result variability.
-
Structural Similarity to Other Steroids: The core issue with steroid immunoassays is the high degree of structural similarity among different steroid molecules. Antibodies raised against testosterone can cross-react with other endogenous and synthetic androgens, leading to falsely elevated readings.[1][2][3]
Q2: Do anti-testosterone antibodies specifically recognize this compound?
A2: It is unlikely that a standard anti-testosterone antibody will specifically recognize the isocaproate ester. Antibodies are typically generated against a hapten (in this case, testosterone) conjugated to a carrier protein. The specificity is directed towards the parts of the testosterone molecule that are exposed and immunogenic. The ester chain at the 17β-hydroxyl position is often the site of conjugation to the carrier protein, meaning the antibody's binding site may not even interact with this part of the molecule. Consequently, the antibody primarily recognizes the steroid's core structure.
Q3: What are the most common cross-reactants for anti-testosterone antibodies?
A3: Cross-reactivity is a significant issue in steroid immunoassays.[3] Common cross-reactants for testosterone antibodies include:
-
Other Testosterone Esters: Testosterone propionate, phenylpropionate, and decanoate, which are also components of Sustanon®, can interfere with the assay.[3]
-
Anabolic Steroids: Compounds like methyltestosterone, nandrolone, and boldenone (B1667361) show significant cross-reactivity in some testosterone immunoassays.[3]
-
Endogenous Steroids and Metabolites: Dihydrotestosterone (DHT), androstenedione, and dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) can also interfere, particularly in assays with lower specificity.
-
Progestins: Some synthetic progestins, such as norethindrone, found in oral contraceptives, have been shown to cross-react with testosterone assays.[3]
Q4: What is the gold standard for accurately measuring testosterone and its esters?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and accurate quantification of steroid hormones, including testosterone and its intact esters.[4][5] This method separates compounds based on their physical properties before detection by mass, providing much higher specificity than immunoassays. For unequivocal proof of exogenous testosterone administration, such as in anti-doping analysis, the direct detection of intact testosterone esters by LC-MS/MS is employed.[4][5][6]
Q5: What are other potential sources of interference in my testosterone immunoassay?
A5: Beyond cross-reactivity with structurally related steroids, other factors can interfere with immunoassay results:
-
Heterophile Antibodies: These are human antibodies that can bind to the animal antibodies used in the immunoassay kit, causing false positive or negative results.
-
Human Anti-Animal Antibodies (HAAA): Similar to heterophile antibodies, these can arise in individuals exposed to animal antigens.
-
Matrix Effects: Components in the sample matrix (e.g., lipids, proteins) can interfere with the antibody-antigen binding.
-
Biotin (B1667282) Interference: If the assay uses a biotin-streptavidin detection system, high levels of biotin in the sample (from supplements) can lead to falsely low results in a competitive assay format.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: High Background or Non-Specific Binding
My negative controls show a high signal. What could be the cause?
-
Possible Cause: Inadequate blocking of the microplate wells.
-
Solution: Ensure you are using an appropriate blocking buffer (e.g., 1-5% BSA or non-fat dry milk in your wash buffer). Increase the blocking incubation time or temperature according to the manufacturer's protocol.
-
-
Possible Cause: The concentration of the detection antibody (e.g., HRP-conjugated antibody) is too high.
-
Solution: Perform a titration experiment to determine the optimal concentration of the detection antibody.
-
-
Possible Cause: Insufficient washing.
-
Solution: Ensure that wells are washed thoroughly between steps. Increase the number of wash cycles or the volume of wash buffer. Automated plate washers often provide more consistent washing than manual methods.
-
-
Possible Cause: Cross-contamination between wells.
-
Solution: Use fresh pipette tips for each sample and reagent. Be careful not to splash liquid between wells.
-
Issue 2: Inconsistent or Non-Reproducible Results
I am seeing high variability between replicate wells and between assays. What should I check?
-
Possible Cause: Inconsistent pipetting technique.
-
Solution: Ensure pipettes are calibrated. When adding samples or reagents, make sure the pipette tip is below the surface of the liquid to avoid bubbles. Use a consistent rhythm and pressure for all pipetting steps.
-
-
Possible Cause: Temperature fluctuations during incubation.
-
Solution: Avoid "edge effects" by incubating plates in a temperature-controlled incubator. You can also incubate the plate on a rotator to ensure even temperature distribution.
-
-
Possible Cause: Reagents not at room temperature.
-
Solution: Allow all kit components and samples to equilibrate to room temperature before starting the assay, unless the protocol specifies otherwise.
-
-
Possible Cause: Improper sample handling and storage.
-
Solution: Avoid repeated freeze-thaw cycles of your samples. Aliquot samples after the initial collection and thaw a fresh aliquot for each experiment.
-
Data Presentation
Table 1: Example Cross-Reactivity of a Polyclonal Anti-Testosterone Antibody
This table provides illustrative data on the cross-reactivity of a typical polyclonal anti-testosterone antibody with various steroids. Note that specific cross-reactivity percentages will vary significantly between different antibody clones and assay formats.
| Compound | % Cross-Reactivity |
| Testosterone | 100% |
| Dihydrotestosterone (DHT) | 60% |
| Androstenedione | 15% |
| Methyltestosterone | 10% |
| Nandrolone | 8% |
| Testosterone Propionate | 5% |
| Dehydroepiandrosterone (DHEA) | < 1% |
| Progesterone | < 0.1% |
| Estradiol | < 0.1% |
| Cortisol | < 0.1% |
% Cross-Reactivity is calculated as (IC50 of Testosterone / IC50 of Cross-Reactant) x 100.
Experimental Protocols
Protocol: Determining Antibody Specificity using a Competitive ELISA
This protocol outlines a method to assess the cross-reactivity of an anti-testosterone antibody with potential interfering compounds like this compound.
1. Materials:
-
Anti-testosterone primary antibody.
-
Testosterone-HRP conjugate (or other enzyme conjugate).
-
96-well microplate.
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking Buffer (e.g., 1% BSA in Wash Buffer).
-
Assay Buffer (e.g., PBS).
-
Testosterone standard.
-
Potential cross-reactants (e.g., this compound, DHT, progesterone).
-
Substrate solution (e.g., TMB).
-
Stop Solution (e.g., 2N H₂SO₄).
-
Microplate reader.
2. Procedure:
-
Coating: Dilute the anti-testosterone antibody in Coating Buffer to the optimal concentration (previously determined by titration). Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the testosterone standard and each potential cross-reactant in Assay Buffer.
-
Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.
-
Add 50 µL of the diluted testosterone-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the wash step as in step 2, but increase to 5 washes.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
3. Data Analysis:
-
Generate a standard curve for testosterone by plotting absorbance vs. concentration and fitting a four-parameter logistic curve.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for testosterone and for each cross-reactant.
-
Calculate the percent cross-reactivity for each compound using the formula: % Cross-Reactivity = (IC50 of Testosterone / IC50 of Cross-Reactant) x 100
Visualizations
Caption: Workflow for troubleshooting unexpected immunoassay results.
Caption: Principle of competitive ELISA and cross-reactant interference.
References
- 1. "Development of an Enzyme Immunoassay for the Determination of Testoste" by BÜLENT GÜVEN, SEMİN ÖZSAR et al. [journals.tubitak.gov.tr]
- 2. Detection of testosterone based on the interaction between variable regions of antibody heavy chain and light chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sobraf.org [sobraf.org]
- 5. Detection of testosterone esters in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wada-ama.org [wada-ama.org]
Validation & Comparative
Validating the Purity of Testosterone Isocaproate for Research Use: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of testosterone (B1683101) isocaproate is paramount for the integrity and reproducibility of research data. This guide provides a comprehensive comparison of the primary analytical techniques used to validate the purity of this anabolic androgenic steroid. Detailed experimental protocols, performance data, and visual workflows are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Testosterone Isocaproate and Purity Assessment
This compound is an ester of testosterone, utilized in research for its sustained-release properties.[1][2] Like any synthetic compound, it is susceptible to impurities arising from the manufacturing process or degradation over time. Common impurities can include unreacted starting materials, byproducts of the esterification process, and degradation products such as free testosterone.[3] Therefore, rigorous analytical validation is crucial to confirm the identity and purity of this compound before its use in research applications. The British Pharmacopoeia (BP) and European Pharmacopoeia (EP) provide reference standards for this compound, indicating the availability of official analytical monographs.[4][5]
This guide focuses on three principal analytical methods for purity validation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for purity validation depends on several factors, including the type of information required (e.g., qualitative vs. quantitative), the expected impurities, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and NMR for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity and interaction with stationary phase, detection by UV absorbance. | Separation of volatile/derivatized compounds based on boiling point and polarity, with mass-based identification and quantification. | Provides structural information and quantification based on the magnetic properties of atomic nuclei. |
| Primary Use | Quantification of the main compound and known impurities. | Identification and quantification of volatile and semi-volatile impurities, including structural isomers. | Absolute quantification (qNMR), structural elucidation of the main compound and impurities. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., methanol (B129727)/water).[6] | May require derivatization to increase volatility.[7] | Dissolution in a deuterated solvent.[8] |
| Limit of Detection (LOD) | Typically in the low µg/mL to ng/mL range.[9][10] | Typically in the pg/mL to low ng/mL range.[10] | Higher than chromatographic methods, typically in the mg/mL to high µg/mL range. |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range.[9][10] | Typically in the ng/mL range.[10] | Higher than chromatographic methods, typically in the mg/mL range. |
| Linearity | Excellent over a wide concentration range. | Good, but can be affected by derivatization efficiency. | Excellent, directly proportional to the number of nuclei. |
| Specificity | Good for separating known impurities with different retention times. Co-elution can be a challenge. | Excellent, provides mass spectral data for peak identification. | Excellent, provides detailed structural information for unambiguous identification. |
| Throughput | High, with typical run times of 10-30 minutes. | Moderate, with longer run times due to temperature programming. | Low to moderate, requires longer acquisition times for good signal-to-noise. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assay and Related Substances
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to obtain a final concentration of 1.0 mg/mL for impurity profiling or 0.1 mg/mL for assay.
Procedure:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
For assay, calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard.
-
For related substances, identify and quantify any impurity peaks based on their retention times relative to the main peak and their area percentages.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling
This method is ideal for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Data acquisition and processing software
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp at 25°C/min to 260°C, hold for 4 minutes, then ramp at 25°C/min to 310°C and hold for 2.7 minutes.[11]
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Sample Preparation (with derivatization):
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent like ethyl acetate.
-
Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
Procedure:
-
Inject the derivatized sample into the GC-MS system.
-
Identify this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times.
-
Quantify impurities using an internal standard or by area percentage.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Determination
qNMR is a primary ratio method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[12][13]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR data processing software
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable internal standard (e.g., maleic anhydride, certified reference material) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl3).
-
Ensure complete dissolution by gentle vortexing.
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
Spectral Width: Appropriate to cover all signals of interest.
Procedure:
-
Acquire the ¹H NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing Workflows and Pathways
To further clarify the processes involved in validating the purity of this compound, the following diagrams have been generated using Graphviz.
Caption: General workflow for this compound purity validation.
Caption: Simplified androgen receptor signaling pathway.
Alternative Testosterone Esters for Research
In research settings, various testosterone esters are utilized to achieve different pharmacokinetic profiles. The choice of ester influences the rate of release and duration of action.
| Testosterone Ester | Typical Half-Life | Key Characteristics |
| Testosterone Propionate | ~2-3 days | Fast-acting, requires frequent administration. |
| Testosterone Enanthate | ~4-5 days | Slower release than propionate, a common choice for research. |
| Testosterone Cypionate | ~7-8 days | Similar to enanthate, widely used in clinical and research settings. |
| Testosterone Undecanoate | ~20-30 days | Very long-acting, administered orally or via injection. |
The analytical methods described in this guide for this compound are generally applicable to these other esters, with necessary adjustments to chromatographic conditions to ensure adequate separation based on their differing polarities.
Conclusion
The validation of this compound purity is a critical step in ensuring the reliability of research outcomes. This guide provides a comparative overview of HPLC, GC-MS, and NMR spectroscopy, offering detailed protocols and performance characteristics to aid researchers in selecting the most suitable method. By employing these robust analytical techniques, scientists can confidently ascertain the quality of their research materials, leading to more accurate and reproducible scientific findings.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. veeprho.com [veeprho.com]
- 4. diva-portal.org [diva-portal.org]
- 5. labmix24.com [labmix24.com]
- 6. swgdrug.org [swgdrug.org]
- 7. fda.gov [fda.gov]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A universal quantitative ¹H nuclear magnetic resonance (qNMR) method for assessing the purity of dammarane-type ginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Testosterone Isocaproate and Testosterone Enanthate Half-Life
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles, specifically the half-life, of testosterone (B1683101) isocaproate and testosterone enanthate. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview based on available scientific literature.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for testosterone isocaproate and testosterone enanthate. It is important to note that data for this compound as a single agent is limited, as it is most commonly studied as a component of a four-ester testosterone blend (Sustanon).
| Parameter | This compound | Testosterone Enanthate |
| Half-Life (t½) | Approximately 9 days (within a mixed ester formulation)[1] | Approximately 4.5 days[2] |
| Mean Residence Time (MRT) | Data not available as a single agent | 8.5 days[2] |
| Time to Maximum Concentration (Tmax) | Data not available as a single agent | ~24-48 hours after intramuscular injection[3] |
| Maximum Concentration (Cmax) | Data not available as a single agent | Varies with dosage; supraphysiological levels often reached initially[2][3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate determination of pharmacokinetic parameters. Below are representative protocols for assessing the half-life of injectable testosterone esters.
Protocol for a Clinical Study to Determine the Pharmacokinetics of Intramuscular Testosterone Enanthate
This protocol is a composite based on methodologies described in clinical trials of injectable testosterone esters.
1. Study Design:
-
An open-label, single-dose, pharmacokinetic study.
-
Participants: A cohort of healthy, eugonadal or hypogonadal adult male volunteers.
-
Inclusion Criteria: Age 18-50, normal baseline testosterone levels (for eugonadal subjects) or clinically confirmed hypogonadism, and good general health as determined by physical examination and laboratory tests.
-
Exclusion Criteria: History of endocrine disorders (other than hypogonadism where applicable), use of medications known to affect hormone levels, and contraindications to testosterone therapy.
2. Investigational Product and Administration:
-
A single intramuscular injection of 250 mg of testosterone enanthate in a suitable vehicle (e.g., sesame oil).[2]
-
The injection is administered into the gluteal muscle by a qualified healthcare professional.
3. Blood Sampling Schedule:
-
Blood samples are collected at the following time points:
-
Pre-dose (baseline)
-
Post-dose: 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours.
-
Daily for the following 7 days.
-
Twice weekly for the subsequent 3 weeks.
-
4. Sample Analysis:
-
Serum is separated from blood samples and stored at -20°C or lower until analysis.
-
Total serum testosterone concentrations are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC), are calculated from the serum testosterone concentration-time data using non-compartmental analysis.
Protocol for a Clinical Study Investigating a Mixed Testosterone Ester Formulation (Including Isocaproate)
1. Study Design:
-
A randomized, double-blind, placebo-controlled crossover study.[4]
-
Participants: Healthy, recreationally active young men.[4]
-
Intervention: A single intramuscular injection of a mixed testosterone ester formulation (e.g., 250 mg containing testosterone propionate, phenylpropionate, isocaproate, and decanoate) or a placebo.[4]
2. Blood Sampling and Analysis:
-
Blood samples are collected at baseline and at regular intervals post-injection (e.g., 24, 48, 72 hours, and then weekly) to monitor serum testosterone levels.
-
Analysis of individual testosterone esters in the blood is performed using a sensitive and specific method like LC-MS/MS to determine the pharmacokinetic profile of each component, including this compound.[5]
3. Data Analysis:
-
The concentration-time data for each ester is analyzed to estimate its individual half-life and other pharmacokinetic parameters. It is important to note that the presence of other esters may influence the absorption and elimination kinetics of each component.
Mandatory Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: Experimental workflow for determining the pharmacokinetic profile of an injectable testosterone ester.
Testosterone Signaling Pathway
Caption: Simplified diagram of the classical testosterone signaling pathway.
References
- 1. This compound: Sustained Testosterone Release [anabolicplanner.com]
- 2. Testosterone preparations for clinical use in males (Chapter 15) - Testosterone [cambridge.org]
- 3. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An Intramuscular Injection of Mixed Testosterone Esters Does Not Acutely Enhance Strength and Power in Recreationally Active Young Men [frontiersin.org]
- 5. sobraf.org [sobraf.org]
A Comparative Analysis of Testosterone Isocaproate and Testosterone Cypionate for Research and Development
This guide provides a detailed comparative analysis of testosterone (B1683101) isocaproate and testosterone cypionate, two prominent esters of testosterone utilized in research and pharmaceutical development. The comparison focuses on their chemical properties, pharmacokinetic profiles, and pharmacodynamics, supported by available data and experimental methodologies.
Chemical and Physical Properties
Testosterone isocaproate and testosterone cypionate are both esterified forms of testosterone, a modification that significantly influences their pharmacokinetic properties, primarily by increasing their lipophilicity and prolonging their release from the injection site. The key differences in their chemical structures lie in the ester chain attached at the 17-beta hydroxyl group of the testosterone molecule.
| Property | This compound | Testosterone Cypionate |
| Chemical Name | (17β)-17-[(4-Methyl-1-oxopentyl)oxy]androst-4-en-3-one | (17β)-17-(3-Cyclopentyl-1-oxopropoxy)androst-4-en-3-one |
| Molecular Formula | C25H38O3 | C27H40O3 |
| Molecular Weight | 386.58 g/mol | 412.61 g/mol |
| Ester Type | Isocaproic acid ester (a branched-chain fatty acid) | Cyclopentylpropionic acid ester |
Pharmacokinetic Profiles: A Comparative Overview
The differing ester chains of this compound and cypionate are the primary determinants of their distinct pharmacokinetic profiles following intramuscular administration. The longer and more complex ester of testosterone cypionate generally results in a slower release and longer half-life compared to the medium-chain isocaproate ester.
It is important to note that direct, head-to-head comparative pharmacokinetic studies between standalone this compound and testosterone cypionate are scarce in publicly available literature. This compound is most commonly studied as a component of testosterone blends like Sustanon. Therefore, its individual pharmacokinetic parameters are often inferred from studies on these mixed ester preparations.
| Parameter | This compound (inferred) | Testosterone Cypionate |
| Half-life | Approximately 7-9 days[1] | Approximately 8 days[2][3][4] |
| Peak Plasma Concentration (Tmax) | Typically occurs within the first few days after injection | Peaks around 2-3 days post-injection[4] |
| Duration of Action | Moderate | Long |
Experimental Protocol: Determination of Pharmacokinetic Parameters
A typical experimental design to determine the pharmacokinetic profiles of testosterone esters following intramuscular injection in human subjects involves the following steps:
-
Subject Recruitment: A cohort of healthy male volunteers, often with induced hypogonadism to minimize the influence of endogenous testosterone production, is recruited.
-
Drug Administration: A single, standardized dose of this compound or testosterone cypionate is administered via deep intramuscular injection into a large muscle, such as the gluteus maximus.
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after the injection (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and then daily or every other day for several weeks).
-
Hormone Analysis: Serum or plasma concentrations of total testosterone, free testosterone, and the specific testosterone ester are quantified using validated analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Modeling: The concentration-time data are then analyzed using pharmacokinetic software to calculate key parameters, including absorption rate constant (Ka), elimination half-life (t½), time to maximum concentration (Tmax), and maximum concentration (Cmax).
Pharmacodynamics: Mechanism of Action and Anabolic/Androgenic Effects
Both this compound and testosterone cypionate are prodrugs of testosterone. Once administered, esterases in the body cleave off the ester chain, releasing free testosterone into the bloodstream. Testosterone then exerts its effects by binding to and activating androgen receptors (AR) located in the cytoplasm of target cells.
Androgen Receptor Signaling Pathway
The activation of the androgen receptor initiates a cascade of molecular events leading to the physiological effects of testosterone:
-
Ligand Binding: Testosterone or its more potent metabolite, dihydrotestosterone (B1667394) (DHT), binds to the androgen receptor in the cytoplasm.
-
Conformational Change and Dissociation: This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins.
-
Nuclear Translocation: The activated androgen receptor-ligand complex translocates into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.
-
Gene Transcription: This binding modulates the transcription of androgen-responsive genes, leading to the synthesis of proteins that mediate the anabolic and androgenic effects of testosterone.
References
- 1. Testosterone cypionate - Wikipedia [en.wikipedia.org]
- 2. Muscular responses to testosterone replacement vary by administration route: a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC‐MS/MS interference - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Testosterone Isocaproate and Testosterone Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two commonly utilized testosterone (B1683101) esters: testosterone isocaproate and testosterone propionate (B1217596). The information presented herein is intended to support research and development by offering a detailed analysis of their pharmacokinetic profiles, mechanisms of action, and available data on their physiological effects.
Introduction
Testosterone, the primary male androgen, is a potent anabolic agent crucial for the development and maintenance of male secondary sexual characteristics and the promotion of muscle growth.[1] To enhance its therapeutic utility, testosterone is often esterified, a chemical modification that prolongs its release and duration of action.[2] This guide focuses on two such esters: the shorter-acting testosterone propionate and the longer-acting this compound. While both are integral to androgen replacement therapy and are utilized in athletic performance enhancement, they possess distinct properties that influence their administration, bioavailability, and overall efficacy.
Testosterone propionate was one of the first testosterone esters to be synthesized and is known for its rapid onset of action.[3] In contrast, this compound is most commonly found as a component of testosterone blends, such as Sustanon 250, where it contributes to a sustained release of the hormone.[4][5] Understanding the nuances between these two esters is critical for the rational design of therapeutic regimens and for advancing research into androgen pharmacology.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative and qualitative differences between this compound and testosterone propionate based on available data.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | This compound | Testosterone Propionate |
| Chemical Formula | C25H38O3 | C22H32O3 |
| Molecular Weight | 386.6 g/mol | 344.5 g/mol |
| Ester Type | Medium-chain fatty acid ester | Short-chain fatty acid ester |
| Approximate Half-life | ~9 days[6] | ~0.8 - 3 days[3][7] |
| Administration Frequency | Infrequent (often as part of a blend administered every 2-4 weeks)[8] | Frequent (every 2-3 days)[7] |
| Release Profile | Slower, sustained release[9] | Rapid onset, shorter duration of action[3] |
Table 2: Clinical and Physiological Characteristics
| Characteristic | This compound | Testosterone Propionate |
| Primary Clinical Use | Component of testosterone blends (e.g., Sustanon 250) for testosterone replacement therapy[4][5] | Testosterone replacement therapy, treatment of hypogonadism[3] |
| Anabolic Effects | Contributes to the overall anabolic effect of testosterone blends, promoting muscle growth and nitrogen retention.[1][4] | Promotes muscle mass and strength.[10] |
| Androgenic Effects | Development and maintenance of male secondary sexual characteristics.[1] | Development and maintenance of male secondary sexual characteristics.[1] |
| Common Formulations | Intramuscular injection in an oil-based solution, typically as part of a mixture.[4] | Intramuscular injection in an oil-based solution.[3] |
Mechanism of Action
Both this compound and testosterone propionate are prodrugs of testosterone.[5] Once administered, esterases in the body cleave the ester bond, releasing free testosterone into the circulation. The liberated testosterone then exerts its effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.[5]
The binding of testosterone to the AR induces a conformational change in the receptor, leading to its dimerization and translocation into the cell nucleus. Inside the nucleus, the testosterone-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[5] This interaction modulates the transcription of these genes, ultimately leading to the synthesis of proteins that mediate the anabolic and androgenic effects of testosterone.[1]
Furthermore, testosterone can be metabolized to dihydrotestosterone (B1667394) (DHT) by the enzyme 5α-reductase, and to estradiol (B170435) by the enzyme aromatase. DHT is a more potent androgen than testosterone and plays a significant role in the development of male external genitalia and secondary sexual characteristics. Estradiol also has various physiological roles, including in bone health and feedback regulation of testosterone production.
Experimental Protocols
Objective: To determine the anabolic and androgenic potency of this compound versus testosterone propionate.
Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar, approximately 21 days old). Castration removes the endogenous source of androgens, making the model sensitive to exogenous administration.
Experimental Groups:
-
Control (vehicle only, e.g., sesame oil)
-
Testosterone Propionate (various doses)
-
This compound (various doses)
-
Reference Androgen (e.g., testosterone)
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period.
-
Castration: Animals are surgically castrated and allowed to recover.
-
Dosing: Following recovery, daily subcutaneous or intramuscular injections of the respective compounds or vehicle are administered for a set duration (e.g., 7-10 days).
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and specific tissues are carefully dissected and weighed.
-
Anabolic activity: Levator ani muscle.
-
Androgenic activity: Seminal vesicles and ventral prostate.
-
-
Data Analysis: The wet weights of the target tissues are recorded. The anabolic-to-androgenic ratio is calculated by comparing the relative increase in the weight of the levator ani muscle to the increase in the weight of the seminal vesicles and/or ventral prostate for each compound relative to the reference androgen.
Endpoint Measurements:
-
Body weight
-
Levator ani muscle weight
-
Seminal vesicle weight
-
Ventral prostate weight
-
Serum testosterone levels (optional, via LC-MS/MS or ELISA)
Discussion and Conclusion
The primary difference in the efficacy of this compound and testosterone propionate stems from their distinct pharmacokinetic profiles, which are a direct consequence of their ester chain length.
Testosterone Propionate: The short ester chain of testosterone propionate results in its rapid release from the injection site and a short half-life.[3] This necessitates frequent administration to maintain stable serum testosterone levels.[7] The rapid peak in testosterone levels following administration can lead to more pronounced acute effects, but also greater fluctuations between doses.
This compound: In contrast, the longer ester chain of this compound leads to a slower, more sustained release of testosterone.[9] This is why it is a key component in testosterone blends like Sustanon 250, designed to provide a more stable and prolonged elevation of serum testosterone, thereby reducing the frequency of injections.[4][5]
Due to the lack of direct comparative studies, it is challenging to definitively state whether one ester is "more effective" than the other in terms of its peak anabolic effect. The total anabolic effect over time is a function of both the dose and the maintenance of therapeutic testosterone levels. Testosterone propionate can achieve high peak concentrations quickly, which may be beneficial for certain research or therapeutic goals. However, the sustained elevation of testosterone provided by longer-acting esters like isocaproate, as part of a blend, is often preferred for long-term hormone replacement therapy to mimic the body's natural testosterone production more closely and improve patient compliance.[6]
References
- 1. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 2. Testosterone Ester Combinations | Empower Pharmacy [empowerpharmacy.com]
- 3. evolutionary.org [evolutionary.org]
- 4. medicines.org.uk [medicines.org.uk]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. exodontia.info [exodontia.info]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Testosterone propionate/testosterone phenylpropionate/testosterone isocaproate/testosterone decanoate - Wikipedia [en.wikipedia.org]
- 9. CAS 15262-86-9: this compound | CymitQuimica [cymitquimica.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
A Head-to-Head In Vivo Comparison of Testosterone Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the in vivo behavior of different testosterone (B1683101) esters is critical for preclinical and clinical study design. This guide provides a comprehensive head-to-head comparison of commonly used testosterone esters, supported by experimental data on their pharmacokinetics and pharmacodynamics.
This document summarizes key performance indicators, presents detailed experimental protocols from cited studies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of how esterification impacts the in vivo action of testosterone.
Pharmacokinetic Profile of Testosterone Esters
The primary difference between various testosterone esters lies in their pharmacokinetic profiles, specifically their absorption rate and half-life, which are largely determined by the length of the ester chain.[1] Esterification of the 17β-hydroxyl group of the testosterone molecule makes it more lipophilic, leading to a slower release from the intramuscular injection site and a longer duration of action.[1][2]
The following table summarizes the half-lives and detection times of several common testosterone esters based on in vivo studies in humans.
| Testosterone Ester | Average Half-Life (days) | Detection Time (days) |
| Propionate (B1217596) | ~1.0[3] | 4-5[3] |
| Phenylpropionate | 2.5[3] | 8-11[3] |
| Isocaproate | 3.1[3] | 8-11[3] |
| Enanthate | 7-9[4] | - |
| Cypionate | ~8[5][6] | 35-40 for clearance[5] |
| Decanoate | 5.6[3] | 18[3] |
| Undecanoate | 30.9[3] | >60[3] |
Note: Half-life and detection times can vary based on the carrier oil, injection volume, and individual patient metabolism.
Pharmacodynamic Effects: A Comparative Overview
The pharmacodynamic effects of testosterone esters, including their impact on hormone levels and anabolic versus androgenic activity, are directly influenced by their pharmacokinetic properties.
Hormonal Regulation: Serum Testosterone, LH, and FSH Levels
Upon administration, all testosterone esters lead to a rise in serum testosterone levels, which in turn suppresses the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland through a negative feedback mechanism on the hypothalamic-pituitary-gonadal (HPG) axis.[7][8] The magnitude and duration of this suppression are ester-dependent.
A study comparing testosterone enanthate and testosterone cyclohexanecarboxylate (B1212342) in healthy men showed that both esters produced supraphysiological serum testosterone levels, leading to the suppression of LH and FSH as long as the testosterone levels remained elevated.[7] Testosterone enanthate exhibited a slightly longer duration of action and, consequently, a more extended period of gonadotropin suppression.[7]
Injectable testosterone undecanoate has been shown to provide more favorable and stable pharmacokinetic and pharmacodynamic profiles compared to testosterone enanthate.[9] A study in orchidectomized monkeys demonstrated that testosterone undecanoate maintained physiological to moderately supraphysiological testosterone levels for a prolonged period, whereas testosterone enanthate resulted in high initial supraphysiological peaks followed by a rapid decline.[9]
The suppressive effect on LH and FSH is a critical consideration in testosterone replacement therapy and in studies involving reproductive function.[8][10]
Anabolic and Androgenic Effects
Testosterone's actions are broadly categorized as anabolic (e.g., increased muscle mass and protein synthesis) and androgenic (e.g., development of male secondary sexual characteristics).[11][12] While all testosterone esters exhibit both types of effects, the goal of many synthetic derivatives has been to enhance the anabolic effects while minimizing the androgenic ones.[11]
In vivo studies in rats are often used to assess the anabolic and androgenic potential of different steroids. The levator ani muscle response is a common indicator of myotrophic (anabolic) activity, while the ventral prostate and seminal vesicle weights are used to measure androgenic activity.[13]
A study in normal male subjects demonstrated that testosterone enanthate (3 mg/kg/week for 12 weeks) significantly increased muscle mass, as estimated by creatinine (B1669602) excretion, and muscle protein synthesis.[14] Another study showed that supraphysiological doses of testosterone (600 mg/week) for 10 weeks significantly increased muscle strength and the cross-sectional area of the quadriceps in both trained and untrained men.[15]
The following diagram illustrates the general signaling pathway of testosterone leading to its anabolic effects on muscle tissue.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are summaries of methodologies from in vivo studies comparing different testosterone esters.
Study 1: Comparative Pharmacokinetics of Testosterone Esters in Humans
-
Objective: To determine the half-life and detection time of various testosterone esters.
-
Subjects: Healthy male volunteers.
-
Methodology:
-
A single intramuscular injection of a specific testosterone ester was administered to each subject. The esters investigated included propionate, phenylpropionate, isocaproate, decanoate, and undecanoate.[3]
-
Blood samples were collected at predetermined time points post-injection.[3]
-
Plasma concentrations of the testosterone esters were measured using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters, including half-life (t½) and detection time, were calculated from the concentration-time profiles.[3] First-order absorption and elimination kinetics were assumed.[3]
-
-
Source: Based on the methodology described in "Detection of testosterone esters in blood".[3]
Study 2: Pharmacokinetics and Pharmacodynamics of Testosterone Undecanoate vs. Enanthate in Monkeys
-
Objective: To compare the pharmacokinetic and pharmacodynamic characteristics of testosterone undecanoate (TU) and testosterone enanthate (TE).
-
Subjects: Long-term orchidectomized cynomolgus monkeys.[9]
-
Methodology:
-
Animals were divided into two groups. One group received a single intramuscular injection of 10 mg/kg body weight of TU, and the other group received the same dose of TE.[9]
-
Serum samples were collected at various time points after the injection.[9]
-
Serum levels of testosterone, estradiol, LH, and FSH were measured.[9]
-
Pharmacokinetic and pharmacodynamic parameters were analyzed and compared between the two groups.[9]
-
Study 3: Anabolic and Androgenic Effects of Various Steroids in Rats
-
Objective: To compare the androgenic and anabolic activities of a series of anabolic-androgenic agents.
-
Subjects: Young, castrated male rats (Hershberger test).[13]
-
Methodology:
-
The animals were administered different steroid compounds, including testosterone propionate.[13]
-
The myotrophic (anabolic) potency was assessed by measuring the response of the levator ani muscle.[13]
-
The androgenic potency was determined by the response of the ventral prostate.[13]
-
Anabolic evaluations were supplemented by studies of body growth acceleration in young, intact male rats.[13]
-
The following diagram outlines a general experimental workflow for in vivo comparison of testosterone esters in a rat model.
Conclusion
The choice of a testosterone ester for research and development is a critical decision that significantly impacts experimental outcomes. This guide provides a comparative framework based on available in vivo data. Shorter esters like propionate offer rapid onset and clearance, while longer esters like undecanoate provide a more stable and prolonged elevation of testosterone levels. The selection of a specific ester should be guided by the desired pharmacokinetic profile and the specific research questions being addressed. The provided experimental protocols and visualizations serve as a resource for designing and interpreting in vivo studies of testosterone esters.
References
- 1. Androgen ester - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. sobraf.org [sobraf.org]
- 4. droracle.ai [droracle.ai]
- 5. testodepot.com [testodepot.com]
- 6. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 7. Comparative pharmacokinetics of testosterone enanthate and testosterone cyclohexanecarboxylate as assessed by serum and salivary testosterone levels in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Injectable testosterone undecanoate has more favourable pharmacokinetics and pharmacodynamics than testosterone enanthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. differencebetween.com [differencebetween.com]
- 12. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Effect of testosterone on muscle mass and muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of Testosterone Isocaproate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of testosterone (B1683101) isocaproate in various matrices. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are objectively evaluated based on key validation parameters outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their specific application.
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for validating an analytical method to ensure it is fit for its intended purpose.
Comparative Performance Data
The following tables summarize the performance characteristics of HPLC, GC-MS, and LC-MS/MS methods for the analysis of testosterone esters, including testosterone isocaproate.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Validation Parameter | Performance Data |
| Linearity | Not explicitly stated for this compound, but methods for other testosterone esters show linearity with r² > 0.99. |
| Accuracy | Relative error within ±2.01% for a mixture of testosterone esters.[6] |
| Precision | RSD ranging from 1.03% to 3.38% for a mixture of testosterone esters.[6] |
| LOD | In the range of 0.012-0.107 µg/mL for various anabolic steroids. |
| LOQ | Not explicitly stated. |
| Specificity | Method demonstrated to be selective for testosterone esters in the presence of other components in oil-based formulations.[7] |
| Robustness | The method was found to be robust for routine application in screening commercial pharmaceutical products. |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Validation Parameter | Performance Data |
| Linearity | Linear from 5 to 2000 ng/dL for testosterone.[8][9] |
| Accuracy | Generally less than 6% run-to-run accuracy for testosterone.[8][9] |
| Precision | Generally less than 6% run-to-run precision for testosterone.[8][9] |
| LOD | Not explicitly stated. |
| LOQ | Not explicitly stated. |
| Specificity | High specificity due to mass spectrometric detection, with no interferences from common steroids found in human serum.[8][9] |
| Robustness | GC-MS is a well-established and robust technique for steroid analysis.[10] |
Table 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
| Validation Parameter | Performance Data |
| Linearity | Linearity demonstrated for testosterone esters over various concentration ranges.[11] |
| Accuracy | High accuracy, with percent bias not significantly different from reference methods for total testosterone.[12][13] |
| Precision | Excellent precision, with CV < 5% for serum testosterone.[14] Over a 2-year period, precision ranged from 3.7% to 4.8% for quality control pools.[12][13] |
| LOD | As low as 0.05 nmol/L for testosterone in serum.[15] 9.71 pmol/L (0.280 ng/dL) for total testosterone in serum.[12][13] |
| LOQ | Not explicitly stated in all studies, but LC-MS/MS offers superior sensitivity compared to other methods.[15] |
| Specificity | High specificity achieved through Multiple Reaction Monitoring (MRM) mode, minimizing interferences.[12][15] |
| Robustness | A robust and reliable method for routine clinical and research applications. |
Experimental Protocols
HPLC-UV Method for this compound in Oil-Based Injectables
This protocol is a synthesized methodology based on common practices for the analysis of testosterone esters in oily formulations.[6][7][16]
a. Sample Preparation (Extraction from Oily Matrix)
-
Accurately weigh a portion of the oil-based injectable solution containing this compound.
-
Dissolve the sample in a suitable non-polar solvent such as heptane (B126788) or hexane (B92381).
-
Perform a multi-stage liquid-liquid extraction with a polar solvent like 85% ethanol (B145695) to separate the testosterone ester from the oil matrix.[17]
-
Alternatively, for a simpler one-step extraction, use a surfactant such as sodium dodecyl sulphate in a methanol (B129727):water mixture and sonicate for approximately 30 minutes.[7][16]
-
Evaporate the polar solvent extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
b. Chromatographic Conditions
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: An isocratic or gradient mixture of methanol and water (e.g., 90:10 v/v) or acetonitrile (B52724) and water.[6][7]
-
Flow Rate: Approximately 1.0 - 1.2 mL/min.[7]
-
Injection Volume: 20 µL.
GC-MS Method for this compound Analysis
This protocol outlines a general procedure for the analysis of testosterone esters by GC-MS, often requiring derivatization.[8][9][10][18]
a. Sample Preparation and Derivatization
-
Perform a liquid-liquid extraction of the sample (e.g., from serum or a dissolved oil formulation) using a solvent like ethyl acetate (B1210297).
-
Add a deuterium-labeled internal standard (e.g., testosterone-d3) prior to extraction for accurate quantification.[8][9]
-
Evaporate the extract to dryness.
-
To improve volatility and chromatographic performance, derivatize the this compound. A common method is methoximation of the ketone groups followed by silylation of the hydroxyl groups.[19] Another approach involves forming a pentafluorobenzyl/trimethylsilyl derivative.[8][9][18]
b. GC-MS Conditions
-
GC Column: A dimethylpolysiloxane capillary column is typically used for steroid analysis.[10][18]
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: A temperature gradient is used to elute the high molecular weight testosterone esters, with final temperatures often exceeding 300°C.[10]
-
MS Ionization: Electron Capture Negative Chemical Ionization (ECNCI) or Electron Ionization (EI).[8][9][18]
-
Detection Mode: Selected Ion Monitoring (SIM) for quantification, measuring peak area ratios of the analyte to the internal standard.[8][9]
LC-MS/MS Method for this compound in Serum
This protocol is based on established methods for the highly sensitive and specific quantification of testosterone and its esters in biological fluids.[12][13][14][20]
a. Sample Preparation
-
To 100 µL of serum, add an internal standard (e.g., ¹³C₃-testosterone).[12]
-
Release the testosterone esters from proteins using an acidic buffer.
-
Perform a two-step liquid-liquid extraction. The first step uses a mixture of ethyl acetate and hexane to isolate the lipid fraction.[12][13]
-
After evaporation of the organic layer, reconstitute the residue in a basic buffer.
-
The second extraction with hexane removes phospholipids (B1166683) and other interferences.[12][13]
-
Evaporate the final organic layer and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[12]
b. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column.[14]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid (0.1%) to improve ionization.[12]
-
Flow Rate: 0.5 mL/min.[12]
-
Injection Volume: 40 µL.[12]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[14]
-
MS Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12][14] Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. BiochemSphere [biochemicalsci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method Development for Testosterone Cipionate in Bulk Drug and Oil-Based Injectables – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of testosterone in serum using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
- 16. HPLC method development for testosterone propionate and cipionate in oil-based injectables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Specific determination of testosterone in oily injections - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. Analysis of Testosterone in Serum Using Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. uu.diva-portal.org [uu.diva-portal.org]
- 20. Development of LC-MS/MS Confirmatory Method for the Determination of Testosterone in Bovine Serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Testosterone Ester Pharmacokinetics
For Immediate Release
A detailed comparison of the pharmacokinetic profiles of commonly used testosterone (B1683101) esters reveals significant differences in their absorption, distribution, and elimination characteristics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these differences, supported by experimental data, to inform future research and therapeutic development.
The therapeutic application of testosterone is often limited by its short biological half-life. To address this, testosterone is chemically modified into various esters, which prolongs its release into the bloodstream and extends its duration of action. Understanding the distinct pharmacokinetic profiles of these esters is crucial for optimizing treatment regimens and developing new androgen-based therapies. This comparison focuses on four commonly utilized testosterone esters: Propionate, Enanthate, Cypionate, and Undecanoate.
Pharmacokinetic Data Summary
The pharmacokinetic parameters of testosterone esters are primarily influenced by the length of the ester side chain. Shorter esters are generally absorbed and eliminated more quickly, leading to more rapid fluctuations in serum testosterone levels. Conversely, longer-chain esters provide a more sustained release, resulting in more stable serum concentrations over time.
The following table summarizes the key pharmacokinetic parameters for common testosterone esters following intramuscular injection.
| Testosterone Ester | Typical Dose | Tmax (Time to Peak Concentration) | Cmax (Peak Concentration) | Half-life (t½) |
| Testosterone Propionate | 50-100 mg | ~0.5-1 day | Variable, sharp peak | ~3-4 days |
| Testosterone Enanthate | 200-250 mg | 1-2 days[1] | >1200 ng/dL[1] | ~4.5 days |
| Testosterone Cypionate | 200 mg | 4-5 days[2] | ~1112 ng/dL[2] | ~8 days[3] |
| Testosterone Undecanoate | 750 mg | ~7 days[4][5] | ~890.6 ng/dL[5] | ~21-34 days |
Note: These values are approximate and can vary based on the carrier oil, injection volume, injection site, and individual patient characteristics.
Experimental Methodologies
The data presented in this guide are derived from clinical studies employing rigorous pharmacokinetic analysis. A typical experimental protocol for assessing the pharmacokinetics of intramuscular testosterone esters is outlined below.
Representative Experimental Protocol
1. Study Design:
-
An open-label, single-dose, crossover or parallel-group study design is commonly employed.[6]
-
A washout period is incorporated in crossover studies to ensure complete elimination of the previous formulation.
2. Subject Population:
-
Healthy adult male volunteers or hypogonadal men are recruited for these studies.[2][5]
-
Inclusion criteria typically include specific age ranges and baseline serum testosterone levels below a defined threshold (e.g., <300 ng/dL) for studies in hypogonadal men.[5]
-
Exclusion criteria are established to rule out conditions that could interfere with the study outcomes, such as significant cardiovascular, hepatic, or renal disease.[6]
3. Dosing and Administration:
-
A single, fixed dose of the testosterone ester formulation is administered via deep intramuscular injection, typically in the gluteal muscle.[3]
-
The concentration of the testosterone ester and the volume of the injection are precisely controlled.
4. Blood Sampling:
-
Serial blood samples are collected at predetermined time points before and after the injection.
-
The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. For example, samples may be collected at baseline (pre-dose), and then at multiple time points post-dose (e.g., 4, 8, 12, 24, 48, 72 hours, and then daily or every other day for several weeks).[5]
5. Bioanalytical Method:
-
Serum or plasma concentrations of total testosterone are quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7][8]
-
This method offers high sensitivity and specificity for steroid hormone analysis.[7]
-
The assay is validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines.
6. Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the concentration-time data.[9]
-
These parameters include Cmax, Tmax, Area Under the Curve (AUC), and terminal half-life (t½).[10]
-
For endogenous compounds like testosterone, baseline correction methods may be applied to differentiate between endogenous and exogenous hormone levels.[11][12]
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Ester chain length and pharmacokinetic relationship.
Caption: Workflow of a typical pharmacokinetic study.
Caption: Simplified androgen receptor signaling pathway.
References
- 1. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testosterone Cypionate: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. auajournals.org [auajournals.org]
- 5. Long acting testosterone undecanoate therapy in men with hypogonadism: results of a pharmacokinetic clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Bioequivalence Study of Testosterone Cypionate in Hypogonadal Males [ctv.veeva.com]
- 7. Quantification of Steroids in Human Plasma | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Correcting endogenous concentrations of testosterone influences bioequivalence and shows the superiority of TDS(R)-testosterone versus Androgel(R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Metabolic Profiling of Testosterone Isocaproate Versus Other Common Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of testosterone (B1683101) isocaproate against other frequently utilized testosterone esters: cypionate, enanthate, and propionate (B1217596). The information presented herein is supported by experimental data to assist in the selection and application of these compounds in research and development.
Introduction
Testosterone, the primary male androgen, is therapeutically administered in an esterified form to prolong its duration of action. The ester moiety is cleaved by endogenous esterases, releasing free testosterone to exert its physiological effects. The length and structure of this ester chain are critical determinants of the prodrug's absorption, metabolism, and overall pharmacokinetic profile. Testosterone isocaproate, a medium-chain ester, possesses a distinct metabolic profile compared to the shorter-acting propionate and the longer-acting cypionate and enanthate esters. Understanding these differences is paramount for predictable and optimized therapeutic outcomes.
Comparative Pharmacokinetics of Testosterone Esters
The pharmacokinetic profiles of testosterone esters are primarily dictated by the rate of hydrolysis of the ester bond, which is influenced by the length of the ester side-chain. Longer esters are more lipophilic and are released more slowly from the injection depot, resulting in a longer half-life.
| Parameter | Testosterone Propionate | This compound | Testosterone Enanthate | Testosterone Cypionate |
| Half-life | ~1-3 days[1] | ~7-9 days[2] | ~4-7 days[1] | ~8-12 days[1] |
| Peak Concentration (Tmax) | 24-48 hours[2] | Slower onset than propionate | 24-72 hours | 48-72 hours[3] |
| Detection Window | 4-5 days[4] | At least 8 days[4] | Not specified | Not specified |
| Injection Frequency | Every other day[1] | Weekly to bi-weekly | Every 5-7 days[1] | Every 7-10 days[1] |
Metabolic Pathways of Testosterone
Once released from its ester, testosterone undergoes metabolism through two primary pathways: conversion to dihydrotestosterone (B1667394) (DHT) by 5α-reductase and aromatization to estradiol (B170435) by aromatase. These metabolic conversions are crucial as DHT is a more potent androgen than testosterone, and estradiol has distinct physiological effects.
Caption: Primary metabolic pathways of testosterone.
Androgen Receptor Signaling
The biological effects of testosterone and its potent metabolite, DHT, are mediated through the androgen receptor (AR), a ligand-activated transcription factor. Upon binding to androgens, the AR translocates to the nucleus and regulates the expression of target genes.
Caption: Simplified androgen receptor signaling pathway.
Experimental Protocols
Analysis of Testosterone Esters in Serum by LC-MS/MS
This method allows for the direct detection and quantification of intact testosterone esters in serum, providing unequivocal proof of exogenous testosterone administration.[5][6]
a. Sample Preparation (Liquid-Liquid Extraction): [5]
-
To 1 mL of serum or plasma, add 10 µL of an internal standard solution.
-
Add 1 mL of 0.1 M sodium hydroxide, 1 mL of methanol (B129727), and 5 mL of cyclohexane.
-
Perform liquid-liquid extraction by shaking for 20 minutes.
-
Centrifuge for 5 minutes at 2100 rpm to separate the phases.
-
Transfer the organic layer to a new tube, add 25 µL of DMSO, and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue for derivatization.
b. Derivatization (Oxime derivative preparation): [5]
-
Add 100 µL of a derivatization mixture (200 mg hydroxylamine (B1172632) in 5 mL of pyridine) to the dried residue.
-
Incubate at 60°C for 10 minutes.
c. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 column with a gradient elution of methanol and an ammonium (B1175870) acetate (B1210297) buffer.[7]
-
Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for the detection of the specific precursor and product ions of each testosterone ester.[7]
Caption: Workflow for LC-MS/MS analysis of testosterone esters.
Urinary Steroid Profiling by GC-MS
This method is a comprehensive approach to analyze the metabolites of testosterone and other steroids excreted in urine.
a. Sample Preparation: [8]
-
Enzymatic Hydrolysis: To a urine sample, add β-glucuronidase/arylsulfatase to deconjugate the steroid metabolites.
-
Solid-Phase Extraction (SPE): Use a C18 cartridge to clean up the sample and extract the free steroids.
-
Derivatization: A two-step process is typically required:
-
Protect the keto-groups with methoxyamine hydrochloride in pyridine.
-
Derivatize the hydroxyl-groups to form trimethylsilyl (B98337) (TMS) ethers using a silylating agent.
-
b. GC-MS Analysis:
-
Gas Chromatography: Inject the derivatized sample into a GC system equipped with a capillary column (e.g., 5% phenyl/95% methyl silicone) for separation.[9]
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) for targeted analysis. Electron ionization (EI) is commonly used.
References
- 1. icfitnessclub.com [icfitnessclub.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 4. Detection of testosterone esters in blood sample | World Anti Doping Agency [wada-ama.org]
- 5. sobraf.org [sobraf.org]
- 6. Detection of testosterone esters in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. swgdrug.org [swgdrug.org]
A Comparative Guide to the Long-Term Effects of Testosterone Isocaproate and Other Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term effects of testosterone (B1683101) isocaproate against other commonly used testosterone esters. The information presented is supported by experimental data and detailed methodologies to assist in research and development.
Data Presentation: Comparative Pharmacokinetics of Testosterone Esters
The selection of a testosterone ester for therapeutic or research purposes is significantly influenced by its pharmacokinetic profile, which dictates the frequency of administration and the stability of serum testosterone levels. The following table summarizes key pharmacokinetic parameters for testosterone isocaproate and other esters. It is important to note that this compound is most commonly available as a component of testosterone blends, such as Sustanon 250, which impacts its standalone pharmacokinetic data availability.[1]
| Testosterone Ester | Half-Life (days) | Time to Peak Concentration (Tmax) | Peak Concentration (Cmax) | Notes |
| This compound | ~7-9[1] | Intermediate | Moderate | Data is primarily derived from its use in ester mixtures. Provides a sustained release profile. |
| Testosterone Enanthate | ~4.5-5[2] | 2-3 days[1] | High (supraphysiological levels initially)[3] | Widely used, requires less frequent dosing than shorter esters. |
| Testosterone Cypionate | ~5-8 | 2-3 days[1] | High (supraphysiological levels initially)[4] | Pharmacokinetically very similar to testosterone enanthate.[5] |
| Testosterone Propionate | ~0.8-3[2] | Short | Rapid, sharp peak | Requires frequent injections due to its short half-life. |
| Testosterone Undecanoate | ~20.9-34.9[2] | ~7 days (after third injection)[3] | Gradual, lower peak | Longest-acting injectable ester, allowing for infrequent dosing.[3] |
Note: Pharmacokinetic parameters can vary based on the carrier oil, injection volume, and individual patient metabolism.
Experimental Protocols
Accurate assessment of the long-term effects of testosterone esters requires standardized and validated experimental protocols. Below are detailed methodologies for key experiments.
Measurement of Serum Testosterone Levels
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately quantify total testosterone concentrations in serum, minimizing cross-reactivity with other steroids.
Protocol:
-
Sample Preparation:
-
Collect whole blood samples and allow to clot.
-
Centrifuge to separate serum and store at -80°C until analysis.
-
Thaw serum samples and mix.
-
To 100 µL of serum, add an internal standard (e.g., ¹³C₃-testosterone).
-
Release testosterone from binding proteins using an acidic buffer.
-
Perform a two-step liquid-liquid extraction:
-
First, isolate lipid fractions using ethyl acetate (B1210297) and hexane (B92381).
-
Dry the organic phase and reconstitute in a basic buffer.
-
Second, remove phospholipids (B1166683) with a hexane wash.[6]
-
-
-
Chromatographic Separation:
-
Utilize a high-performance liquid chromatography (HPLC) system with a C18 column.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.[6]
-
-
Mass Spectrometric Detection:
Assessment of Body Composition
Method: Dual-Energy X-ray Absorptiometry (DXA)
Objective: To precisely measure changes in bone mineral density (BMD), lean body mass, and fat mass.
Protocol:
-
Subject Preparation:
-
Subjects should be in a fasted state (overnight fast recommended).
-
Subjects should wear minimal clothing, free of any metal.
-
Ensure the subject has not undergone any nuclear medicine studies or received contrast media within the specified timeframe.[7]
-
-
Quality Control:
-
Perform daily calibration and quality assurance scans on the DXA machine using a spine phantom.[7]
-
-
Patient Positioning:
-
For a whole-body scan, the subject lies supine on the scanning table, centered within the scan area.
-
Arms are placed at the sides with palms facing the body, ensuring a space between the arms and the torso.
-
Legs are positioned straight with feet slightly internally rotated and secured with a positioning strap to ensure consistency between scans.[7]
-
-
Scan Acquisition and Analysis:
-
Select the appropriate scan mode based on the subject's body habitus.
-
The scan is performed from head to toe.
-
Use standardized software to define regions of interest (e.g., lumbar spine, total hip, whole body) and analyze bone mineral content, fat mass, and lean mass.
-
Monitoring of Prostate Health
Method: Prostate-Specific Antigen (PSA) Measurement and Digital Rectal Examination (DRE)
Objective: To monitor for potential adverse effects on the prostate gland.
Protocol:
-
Baseline Assessment:
-
Before initiating testosterone therapy, perform a baseline PSA blood test and a DRE.[8]
-
-
Routine Monitoring:
-
Thresholds for Urological Referral:
Signaling Pathways and Metabolic Fate
The physiological and potential long-term effects of this compound are mediated through its interaction with the androgen receptor and its subsequent metabolism.
Caption: Metabolic pathways of testosterone to its active metabolites.
Testosterone exerts its effects either directly by binding to the androgen receptor or indirectly after being converted to dihydrotestosterone (B1667394) (DHT) by the enzyme 5-alpha reductase, or to estradiol by the enzyme aromatase.[10][11] DHT is a more potent androgen than testosterone.[10] Estradiol has its own distinct physiological effects.
References
- 1. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of testosterone replacement therapy preparations - Shoskes - Translational Andrology and Urology [tau.amegroups.org]
- 5. droracle.ai [droracle.ai]
- 6. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clsa-elcv.ca [clsa-elcv.ca]
- 8. Testosterone Therapy: Review of Clinical Applications | AAFP [aafp.org]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 11. Aromatase and 5-alpha reductase gene expression: modulation by pain and morphine treatment in male rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Testosterone Isocaproate Efficacy in the Context of Testosterone Ester Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) Isocaproate is a medium-chain fatty acid ester of testosterone. In clinical and pharmaceutical contexts, it is almost exclusively found as a component of testosterone blends, most notably in Sustanon 250, and is not available as a standalone preparation for therapeutic use. This guide provides a comparative analysis of testosterone isocaproate's efficacy, drawing on data from studies of its blended formulations and comparing its theoretical properties to other commonly used testosterone esters. Due to the lack of standalone clinical trials for this compound, this comparison relies on pharmacokinetic and pharmacodynamic principles of testosterone esters and data from studies on mixed testosterone preparations.
Comparison of Testosterone Esters
The efficacy of a testosterone ester is primarily determined by its pharmacokinetic profile, which is influenced by the length of the ester chain. This dictates the rate of release of testosterone into the bloodstream and, consequently, the dosing frequency and stability of serum testosterone levels.
Theoretical Pharmacokinetic Properties of Individual Testosterone Esters
The following table summarizes the theoretical pharmacokinetic properties of this compound in comparison to other testosterone esters, including the other components of Sustanon 250. It is important to note that the half-life of this compound as a single agent is not well-documented in peer-reviewed literature and the provided value is an estimate based on its chemical structure and its role within ester blends.
| Testosterone Ester | Half-Life (Approximate) | Release Speed | Dosing Frequency (as single ester) |
| Testosterone Propionate | 2-3 days | Fast | Every 2-3 days |
| Testosterone Phenylpropionate | 4-5 days | Moderate | Twice a week |
| This compound | 7-9 days | Moderate-Slow | Once a week |
| Testosterone Enanthate | 7-10 days | Slow | Every 1-2 weeks |
| Testosterone Cypionate | 8-12 days | Slow | Every 1-2 weeks |
| Testosterone Decanoate | 15 days | Very Slow | Every 2-4 weeks |
| Testosterone Undecanoate | 20-30 days | Very Slow | Every 10-14 weeks |
Note: The half-life of testosterone esters can vary based on the carrier oil, injection volume, and individual patient metabolism.
Efficacy in a Blended Formulation: The Case of Sustanon 250
This compound is a key component of Sustanon 250, a blend designed to provide a rapid onset of action followed by a sustained release of testosterone. The composition of Sustanon 250 is as follows:
-
30 mg Testosterone Propionate
-
60 mg Testosterone Phenylpropionate
-
60 mg this compound
-
100 mg Testosterone Decanoate
The staggered release of the different esters is intended to provide more stable serum testosterone levels over a prolonged period compared to single-ester formulations. After a single intramuscular injection of Sustanon 250, total plasma testosterone levels peak at approximately 70 nmol/L within 24-48 hours and gradually return to the lower limit of the normal male range in about 21 days.[1][2]
Quantitative Data from Sustanon 250 Studies
| Parameter | Value | Time Point |
| Peak Plasma Testosterone (Cmax) | ~70 nmol/L | 24-48 hours post-injection |
| Time to return to baseline | ~21 days | Post-injection |
Experimental Protocols
While specific protocols for standalone this compound are unavailable, the following outlines a general methodology for a clinical trial evaluating the efficacy of a testosterone ester formulation for testosterone replacement therapy (TRT) in hypogonadal men.
Study Design: Randomized, Double-Blind, Placebo-Controlled Trial
Objective: To assess the efficacy and safety of Testosterone Ester X in treating the symptoms of male hypogonadism.
Inclusion Criteria:
-
Male, 18-65 years of age.
-
Confirmed diagnosis of hypogonadism (e.g., two consecutive morning total testosterone levels <300 ng/dL).
-
Presence of clinical symptoms of hypogonadism (e.g., low libido, erectile dysfunction, fatigue).
Exclusion Criteria:
-
History of prostate or breast cancer.
-
Severe untreated benign prostatic hyperplasia.
-
Hematocrit >50%.
-
Uncontrolled severe heart failure.
Intervention:
-
Treatment Group: Intramuscular injections of Testosterone Ester X (dosage and frequency determined by the ester's pharmacokinetics).
-
Control Group: Intramuscular injections of a matching placebo (e.g., carrier oil).
Duration: 12 to 24 weeks.
Primary Efficacy Endpoints:
-
Change from baseline in serum total testosterone levels.
-
Change from baseline in sexual function scores (e.g., International Index of Erectile Function - IIEF).
-
Change from baseline in mood and energy levels (e.g., using validated questionnaires).
Secondary Efficacy Endpoints:
-
Changes in body composition (lean body mass, fat mass).
-
Changes in bone mineral density.
Safety Assessments:
-
Monitoring of hematocrit, prostate-specific antigen (PSA), and lipid profiles.
-
Adverse event reporting.
Visualizations
Logical Relationship of Testosterone Ester Administration and Effects
Caption: Administration and mechanism of action of testosterone esters.
Experimental Workflow for a Comparative Pharmacokinetic Study
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Testosterone Isocaproate
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management and disposal of all laboratory materials. Testosterone (B1683101) isocaproate, a Schedule III controlled substance and a recognized hazardous drug, requires stringent disposal procedures to ensure safety, regulatory compliance, and environmental protection. This guide provides essential, step-by-step logistical and safety information for the proper disposal of testosterone isocaproate, reinforcing a culture of safety and responsibility in the laboratory.
Regulatory Framework: Understanding the Guidelines
The disposal of this compound is governed by several federal agencies, including the Drug Enforcement Administration (DEA), the Environmental Protection Agency (EPA), and the National Institute for Occupational Safety and Health (NIOSH). Adherence to these regulations is mandatory to avoid significant legal and financial penalties.
Key Disposal Principles: Inventory vs. Wastage
A critical distinction in the disposal process is between "inventory" and "wastage."
-
Inventory: This refers to any unused, expired, or unwanted this compound in its original or a prepared formulation that has not been administered. This includes bulk containers, vials, and prepared solutions.
-
Wastage: This is the residual amount of this compound remaining after administration in a research setting, for example, in a used syringe or vial, that is not recoverable.
The disposal methods for inventory and wastage differ significantly. The DEA mandates that the disposal of inventory must be "non-retrievable," meaning the substance is rendered unusable.[1]
Disposal Procedures for this compound Inventory
The primary and mandated method for the disposal of this compound inventory is through a DEA-registered reverse distributor . Researchers are prohibited from disposing of controlled substance inventory in the trash, sewer, or as regular chemical waste.
Step-by-Step Protocol for Inventory Disposal
-
Segregation and Secure Storage:
-
Clearly label all expired, unused, or unwanted this compound containers as "Waste - To Be Disposed."
-
Segregate this waste from active stock within a securely locked cabinet or safe designated for controlled substances.
-
-
Engage a DEA-Registered Reverse Distributor:
-
Identify and contract with a reverse distributor licensed to handle Schedule III controlled substances. A list of registered reverse distributors can be obtained from your local DEA field office.
-
-
Documentation and Record-Keeping:
-
Maintain meticulous records of all this compound designated for disposal.
-
For the transfer of Schedule III substances like this compound to a reverse distributor, an invoice is typically used. This invoice should include:
-
Date of transfer
-
Name, address, and DEA registration number of your facility
-
Name, address, and DEA registration number of the reverse distributor
-
Name, strength, dosage form, and quantity of the substance being transferred.
-
-
-
Packaging for Shipment:
-
Package the segregated this compound waste in accordance with the reverse distributor's instructions and Department of Transportation (DOT) regulations for shipping hazardous materials.
-
Ensure containers are securely sealed to prevent leakage.
-
-
DEA Form 41 - Registrants Inventory of Drugs Surrendered:
Logical Workflow for Inventory Disposal
Caption: Figure 1: this compound Inventory Disposal Workflow
Disposal of this compound Wastage and Contaminated Materials
The disposal of non-recoverable wastage and materials contaminated with this compound follows different, though equally important, procedures.
Non-Recoverable Wastage
If the residual amount of this compound in a vial or syringe cannot be drawn out, it is considered non-recoverable.[1]
-
The empty container (e.g., vial, syringe body) should be disposed of in a biohazard sharps container.
-
The disposal of this non-recoverable waste should be recorded in the laboratory's controlled substance usage log.
Spills and Contaminated Personal Protective Equipment (PPE)
In the event of a spill, immediate and appropriate action is crucial.
-
Safety First:
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
-
Containment and Cleanup:
-
Absorb the spill with an inert, absorbent material (e.g., vermiculite, sand).
-
Clean the area with a decontamination solution (e.g., a solution of detergent and water).
-
-
Disposal of Cleanup Materials:
-
All materials used for cleanup (absorbent material, contaminated PPE) must be collected in a designated hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste" and include the name of the chemical.
-
The disposal of this hazardous waste must be handled by a licensed hazardous waste contractor.
-
Quantitative Data for Disposal
While specific concentration thresholds for what constitutes "trace" contamination are not explicitly defined in the regulations, it is best practice to treat any material that has come into direct contact with this compound as hazardous waste. The following table summarizes the disposal streams for different types of waste.
| Waste Type | Description | Disposal Method |
| Inventory | Expired, unused, or unwanted this compound. | Transfer to a DEA-Registered Reverse Distributor for destruction. |
| Non-Recoverable Wastage | Residual substance in a used vial or syringe that cannot be withdrawn. | Dispose of the container in a biohazard sharps container. |
| Contaminated Labware | Glassware, pipette tips, etc., that have come into contact with the substance. | Place in a designated hazardous waste container for incineration. |
| Contaminated PPE | Gloves, lab coats, etc., contaminated through handling or spills. | Place in a designated hazardous waste container for incineration. |
| Spill Cleanup Materials | Absorbent materials used to clean a spill. | Place in a designated hazardous waste container for incineration. |
Experimental Protocols: Spill Decontamination
While no "experiments" are performed on the waste itself, a standardized protocol for spill decontamination is essential.
Objective: To safely and effectively decontaminate a laboratory surface following a spill of this compound.
Materials:
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, disposable gown, safety goggles or face shield.
-
Spill kit: absorbent pads or powder, scoop and scraper, hazardous waste bags, warning signs.
-
Decontamination solution: A high-pH cleaning solution (e.g., a solution of sodium hypochlorite, followed by a neutralizing agent like sodium thiosulfate, and then water).
Procedure:
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area. Post warning signs.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: Use absorbent pads or powder to gently cover and contain the spill, working from the outside in.
-
Remove Contaminated Material: Carefully scoop the absorbed material into a designated hazardous waste bag.
-
Decontaminate the Surface:
-
Apply the high-pH cleaning solution to the spill area and allow for the recommended contact time.
-
Wipe the area clean with disposable towels.
-
Apply the neutralizing agent (if applicable) and wipe clean.
-
Rinse the area with water and wipe dry.
-
-
Dispose of Waste: Place all used absorbent materials, cleaning supplies, and PPE into the hazardous waste bag. Seal the bag and place it in the designated hazardous waste container.
-
Documentation: Record the spill and cleanup procedure in the laboratory safety records.
By adhering to these rigorous disposal procedures, research professionals can ensure a safe and compliant laboratory environment, upholding their commitment to scientific excellence and responsible stewardship.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Testosterone Isocaproate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Testosterone (B1683101) Isocaproate, a testosterone ester utilized in research. Adherence to these procedures is critical to mitigate risks and ensure the integrity of experimental work.
I. Hazard Identification and Classification
Testosterone Isocaproate presents several potential hazards that necessitate careful handling. While some safety data sheets (SDS) classify it as a non-hazardous substance, others indicate more significant risks. It is prudent to handle this compound with a high degree of caution.
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Reproductive Toxicity: May damage fertility or the unborn child.[1][4] It may also cause harm to breast-fed children.[4]
-
Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[4]
-
Endocrine Disruption: May cause endocrine disruption in humans and the environment.[4]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[4]
II. Personal Protective Equipment (PPE)
The consistent recommendation across multiple safety data sheets is the use of comprehensive personal protective equipment to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5][6] |
| Hand Protection | Protective gloves that comply with EU Directive 89/686/EEC and the EN 374 standard.[4][6] |
| Body Protection | Impervious clothing.[5] Fire/flame resistant and impervious clothing is also recommended.[6] |
| Respiratory Protection | A suitable respirator should be used when dust or aerosols are generated.[5] For firefighting, a self-contained breathing apparatus is necessary.[6][7] |
III. Safe Handling and Storage
Proper handling and storage protocols are crucial to minimize the risk of exposure and maintain the chemical's stability.
Handling:
-
Prevent the formation of dust and aerosols.[5]
-
Work in a well-ventilated area, preferably with appropriate exhaust ventilation.[5]
-
Do not eat, drink, or smoke in areas where the compound is handled.[3][4]
Storage:
IV. First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[5][7] Avoid mouth-to-mouth resuscitation.[5] |
| Skin Contact | Remove contaminated clothing immediately.[6] Rinse the skin thoroughly with large amounts of water and soap.[5][6] Seek medical attention.[5] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Ingestion | Wash out the mouth with water if the person is conscious.[5] Do NOT induce vomiting.[4][5][6] Never give anything by mouth to an unconscious person.[5][6] Seek immediate medical attention.[5][6] |
V. Spill and Disposal Procedures
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.[5]
-
Ventilate: Ensure adequate ventilation.[5]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[5] Do not allow the product to enter drains or water courses.[5]
-
Clean-up: For solid spills, sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[6] For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a suitable container.[5]
-
Decontaminate: Clean the spill area and any contaminated equipment thoroughly, potentially with alcohol.[5]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[5]
-
It is recommended to use a licensed hazardous material disposal company.[6] Some sources suggest that the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Do not dispose of the substance by flushing it down the toilet or discarding it in the trash.[8]
VI. Physical and Chemical Properties
| Property | Value |
| CAS Number | 15262-86-9[1][5][7] |
| Molecular Formula | C25H38O3[7] |
| Molecular Weight | 386.6 g/mol [7][8] |
| Appearance | Off-white to white powder[8] |
| Melting Point | 188.6 °C[8][9] |
| Boiling Point | 487.6°C at 760 mmHg[8][9] |
| Solubility | Practically insoluble in water; very soluble in acetone (B3395972) and methylene (B1212753) chloride; freely soluble in fatty oils.[9] |
| Storage Temperature | -20°C[5][8] |
VII. Experimental Workflow and Safety Procedures
The following diagrams illustrate the recommended workflow for handling this compound and the logical relationship of safety procedures.
Caption: A flowchart outlining the key steps for safely handling this compound from preparation to disposal.
Caption: A diagram illustrating the core safety pillars for managing this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. kmpharma.in [kmpharma.in]
- 8. ikigaicorporation.com [ikigaicorporation.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
